Epicatechin Pentaacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-12(26)31-18-9-21(33-14(3)28)19-11-24(35-16(5)30)25(36-22(19)10-18)17-6-7-20(32-13(2)27)23(8-17)34-15(4)29/h6-10,24-25H,11H2,1-5H3/t24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWAYNSDFXIPL-JWQCQUIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Epicatechin Pentaacetate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of Epicatechin pentaacetate. This acetylated form of the naturally occurring flavanol, (-)-epicatechin (B1671481), is of growing interest due to its potential for enhanced bioavailability, offering a promising avenue for therapeutic development. This document details experimental protocols and visualizes key signaling pathways to facilitate further research and application in drug discovery.
Chemical Identity and Properties
This compound is a derivative of epicatechin where the five hydroxyl groups have been acetylated. This modification significantly alters its physicochemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Chemical Identifiers and Molecular Properties of this compound [1]
| Identifier | Value |
| IUPAC Name | [(2R,3R)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate (B1210297) |
| Molecular Formula | C₂₅H₂₄O₁₁ |
| Molecular Weight | 500.4 g/mol |
| Canonical SMILES | CC(=O)O[C@@H]1CC2=C(C=C(C=C2OC(=O)C)OC(=O)C)O[C@@H]1C3=CC(=C(C=C3)OC(=O)C)OC(=O)C |
| InChI Key | BKYWAYNSDFXIPL-JWQCQUIFSA-N |
| CAS Number | 20194-41-6 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 150-152 °C | N/A |
| Boiling Point | 624.2 ± 55.0 °C at 760 mmHg | N/A |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane (B109758), DMSO, Ethyl Acetate | N/A |
| Appearance | Powder | N/A |
Table 3: Spectral Data for this compound [1]
| Spectral Data Type | Key Information |
| LC-MS | Precursor m/z: 523.1207 [M+Na]⁺ |
| ¹³C NMR | Spectra available in public databases. |
Synthesis of this compound
The following protocol describes a general method for the peracetylation of epicatechin using acetic anhydride (B1165640) and pyridine (B92270). This procedure can be adapted for the synthesis of this compound.
Experimental Protocol: Acetylation of (-)-Epicatechin
Materials:
-
(-)-Epicatechin
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve (-)-epicatechin (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (a slight excess, e.g., 5.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench the excess acetic anhydride by the slow addition of methanol.
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Work-up:
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.
Biological Activity and Signaling Pathways
While direct studies on the biological effects of this compound are limited, it is widely hypothesized that its therapeutic potential stems from its role as a prodrug of (-)-epicatechin. Acetylation is known to increase the lipophilicity of polyphenols, potentially enhancing their bioavailability and cellular uptake. Once inside the cell, cellular esterases can hydrolyze the acetate groups, releasing the active (-)-epicatechin.
The biological activities of (-)-epicatechin are extensive, with significant research highlighting its neuroprotective and anti-inflammatory properties. These effects are mediated through the modulation of several key signaling pathways.
Key Signaling Pathways Modulated by (-)-Epicatechin
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: (-)-Epicatechin has been shown to inhibit the activation of NF-κB, a key regulator of inflammation. This inhibition prevents the transcription of pro-inflammatory cytokines and other inflammatory mediators.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways (Erk, JNK, p38): The MAPK pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. (-)-Epicatechin can modulate these pathways, contributing to its neuroprotective and anti-inflammatory effects.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) Signaling Pathway: This pathway is vital for cell survival and growth. Activation of the PI3K/Akt pathway by (-)-epicatechin is linked to its protective effects in various cell types.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: (-)-Epicatechin can activate the Nrf2 pathway, a master regulator of the antioxidant response. This leads to the expression of numerous antioxidant and detoxification enzymes, protecting cells from oxidative stress.
Experimental Protocols for Investigating Biological Activity
The following are detailed methodologies for key experiments to assess the biological effects of this compound, based on established protocols for (-)-epicatechin. It is recommended to include a deacetylation step or consider the intracellular conversion when interpreting the results.
Western Blot Analysis of MAPK and PI3K/Akt Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways.
Materials:
-
Cell line of interest (e.g., neuronal cells for neuroprotection studies, macrophages for inflammation studies)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for desired time points. Include a vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
NF-κB Activation Assay (EMSA or Reporter Assay)
Objective: To assess the effect of this compound on the activation of the NF-κB transcription factor.
Method 1: Electrophoretic Mobility Shift Assay (EMSA)
Materials:
-
Nuclear extraction kit
-
Biotin-labeled NF-κB consensus oligonucleotide probe
-
Poly(dI-dC)
-
EMSA binding buffer
-
Polyacrylamide gels
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Nuclear Extraction: Treat cells with this compound and a pro-inflammatory stimulus (e.g., LPS or TNF-α). Extract nuclear proteins using a commercial kit.
-
Binding Reaction: Incubate nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.
-
Electrophoresis and Transfer: Separate the protein-DNA complexes on a native polyacrylamide gel and transfer them to a nylon membrane.
-
Detection: Crosslink the DNA to the membrane, block the membrane, and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Method 2: NF-κB Reporter Assay
Materials:
-
Cell line of interest
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Cell Treatment: After transfection, treat the cells with this compound and a pro-inflammatory stimulus.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by (-)-epicatechin and a general experimental workflow.
Conclusion
This compound presents a compelling case for further investigation as a potential therapeutic agent. Its enhanced lipophilicity compared to its parent compound, (-)-epicatechin, suggests improved bioavailability, a critical factor in drug development. While direct evidence of its biological activity is still emerging, the well-documented neuroprotective and anti-inflammatory effects of (-)-epicatechin, mediated through key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provide a strong rationale for exploring the therapeutic potential of its acetylated derivative. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and scientists in designing and conducting studies to further elucidate the pharmacological profile of this compound and pave the way for its potential clinical applications.
References
An In-depth Technical Guide to the Synthesis of Epicatechin Pentaacetate from Epicatechin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of epicatechin pentaacetate from its precursor, (-)-epicatechin (B1671481). The document outlines a detailed experimental protocol for the acetylation reaction, including reagent quantities, reaction conditions, and purification methods. Furthermore, it presents characterization data for the resulting penta-acetylated compound and explores the known biological signaling pathways of the parent compound, epicatechin, which are crucial for understanding its potential therapeutic applications.
Introduction
(-)-Epicatechin is a natural flavan-3-ol (B1228485) found in various foods such as cocoa, green tea, and berries. It is widely recognized for its potent antioxidant, anti-inflammatory, and potential anticancer properties. The biological activity of epicatechin is attributed to its ability to modulate key cellular signaling pathways, including the NF-κB and Nrf2 pathways, which are involved in inflammation and the cellular antioxidant response, respectively.[1][2][3][4]
Acetylation of the hydroxyl groups of epicatechin to form this compound is a common chemical modification. This derivatization is often performed to increase the lipophilicity of the molecule, which can enhance its cellular uptake and bioavailability. Understanding the synthesis and biological activity of this compound is therefore of significant interest for the development of new therapeutic agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward O-acetylation reaction using acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as a basic catalyst and solvent.
Reaction Scheme
The overall reaction involves the acetylation of the five hydroxyl groups of the epicatechin molecule.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the acetylation of (-)-epicatechin using acetic anhydride and pyridine.
Materials:
-
(-)-Epicatechin
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve (-)-epicatechin (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of epicatechin) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (a slight excess, e.g., 5.5 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Work-up:
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification
The crude this compound can be purified by flash column chromatography on silica gel. A common solvent system for elution is a gradient of ethyl acetate in hexane.
Table 1: Summary of Synthesis Parameters
| Parameter | Value/Condition |
| Starting Material | (-)-Epicatechin |
| Reagents | Acetic Anhydride, Pyridine |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Purification Method | Flash Column Chromatography |
| Typical Yield | High (specific yield depends on reaction scale and conditions) |
| Purity | >95% after purification[5] |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₁₁ | [6] |
| Molecular Weight | 500.45 g/mol | [6][] |
| Appearance | Powder | [5][] |
| Melting Point | 150-152 °C | [] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [] |
| ¹H NMR | Spectral data available in literature | [8][9][10][11] |
| ¹³C NMR | Spectral data available in literature | [8] |
| Mass Spectrometry | Consistent with the expected molecular weight | [6] |
Biological Activity and Signaling Pathways
While the biological activity of this compound itself is not extensively studied, the well-documented signaling pathways of its precursor, (-)-epicatechin, provide a strong basis for its potential pharmacological effects. Acetylation may alter the bioavailability and cellular interactions of the parent compound.
NF-κB Signaling Pathway
(-)-Epicatechin has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13] This pathway is a key regulator of inflammation, and its inhibition by epicatechin contributes to the compound's anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epicatechin induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 20194-41-6 | this compound [phytopurify.com]
- 6. This compound | C25H24O11 | CID 5317058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001871) [hmdb.ca]
- 10. L-Epicatechin (490-46-0) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Epicatechin Pentaacetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a naturally occurring flavanol found in foods such as cocoa, green tea, and various fruits, has garnered significant attention for its wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects. Its therapeutic potential, however, can be limited by factors such as bioavailability and metabolic stability. Epicatechin Pentaacetate, a synthetic derivative where the five hydroxyl groups of epicatechin are acetylated, represents a strategic modification aimed at potentially overcoming these limitations.
This technical guide provides an in-depth overview of the biological activity of this compound. Due to the limited availability of direct experimental data on this derivative, this guide synthesizes the known biological functions of its parent compound, (-)-epicatechin (B1671481), and integrates the emerging, albeit sparse, data and theoretical considerations for this compound. This document will explore its potential as a prodrug, its computationally predicted molecular interactions, and the established signaling pathways modulated by its parent flavanol.
This compound: A Prodrug Perspective
The acetylation of flavonoids like epicatechin is a common strategy to enhance their lipophilicity. Increased lipophilicity can improve a compound's ability to cross cellular membranes, potentially leading to enhanced absorption and bioavailability. The ester bonds in this compound are susceptible to hydrolysis by endogenous esterases present in the body, which would release the active (-)-epicatechin. This suggests that this compound may function as a prodrug, delivering the parent compound to target tissues more efficiently.
One study demonstrated the regioselective hydrolysis of pentaacetyl catechin (B1668976) and epicatechin by porcine liver esterase, supporting the hypothesis that these acetylated forms can be metabolized back to their active, non-acetylated counterparts in vivo.
Predicted Biological Interactions of this compound
While comprehensive in vitro and in vivo studies on the specific biological activities of this compound are not yet widely available, computational studies have begun to explore its potential molecular interactions. These in silico approaches provide valuable insights into its possible therapeutic targets.
Molecular Docking Studies
Molecular docking simulations predict the binding affinity and orientation of a ligand to a target protein. Studies have identified this compound as a potential ligand for several proteins:
-
Anti-inflammatory Targets: In a network pharmacology study, (-)-epicatechin-pentaacetate was predicted to have a notable binding affinity for caspase-1 and Interleukin-1β (IL-1β), key proteins in the inflammasome pathway. This suggests a potential anti-inflammatory role.
-
Antiviral Potential: A molecular docking analysis exploring tea ingredients for activity against COVID-19 identified (–)-epicatechin-pentaacetate as one of the compounds with a favorable binding energy to a vital SARS-CoV-2 protein, suggesting it may have antiviral properties.
It is crucial to note that these are computational predictions and require experimental validation to confirm the biological activity.
Core Biological Activities of the Parent Compound: (-)-Epicatechin
The majority of our understanding of the potential biological effects of this compound is extrapolated from the extensive research on (-)-epicatechin. The following sections detail the key signaling pathways and biological activities modulated by this flavanol.
Table 1: Summary of Quantitative Data for (-)-Epicatechin's Biological Activities
| Biological Activity | Experimental Model | Key Findings |
| Antioxidant | DPPH radical scavenging assay | IC50 values of 16.88 µg/mL and 20.20 µg/mL reported in different studies. |
| Anti-inflammatory | LPS-stimulated macrophages | Inhibition of iNOS expression by blocking nuclear localization of NF-κB p65 subunit. |
| Anticancer | Pancreatic cancer cells (Panc-1, U87, MIA PaCa-2) | Sensitizes cancer cells to ionizing radiation with enhancement factors of 1.7, 1.5, and 1.2, respectively. |
| Cardioprotective | Human coronary artery endothelial cells (HCAEC) | Induces phosphorylation of Akt, HSP90, and eNOS. |
| Neuroprotective | Neuronal cell culture | Protection against neurotoxicity induced by HIV proteins Tat and gp120 at concentrations of 10 µM and above. |
| Metabolic Regulation | INS-1 pancreatic beta cells | Enhances glucose-stimulated insulin (B600854) secretion. |
Key Signaling Pathways Modulated by (-)-Epicatechin
(-)-Epicatechin exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways.
Nrf2 and AP-1 Signaling in Oxidative Stress Response
(-)-Epicatechin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant defenses. It also inhibits the activity of Activator protein-1 (AP-1), which is involved in inflammatory responses.
Figure 1: (-)-Epicatechin protects astrocytes by upregulating Nrf2 and inhibiting AP-1.
PI3K/Akt Pathway in Cardiac Growth
(-)-Epicatechin has been shown to induce physiological cardiac growth through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is associated with healthy heart muscle development.
Figure 2: Activation of the PI3K/Akt pathway by (-)-epicatechin leading to cardiac growth.
MAPK/Erk Pathway in Cancer
The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway is central to cell proliferation and survival. (-)-Epicatechin has been demonstrated to inhibit Erk phosphorylation, thereby interfering with cancer cell signaling.
Figure 3: Inhibition of Erk2 phosphorylation by (-)-epicatechin in cancer signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for assessing the biological activities of flavanols like epicatechin and could be adapted for this compound.
Protocol 1: Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To determine the free radical scavenging capacity of the test compound.
Methodology:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the respective wells. A control well should contain the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Figure 4: Workflow for the DPPH radical scavenging assay.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the test compound on the proliferation and viability of cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the test compound that inhibits cell growth by 50%.
Conclusion and Future Directions
This compound holds promise as a chemically modified derivative of the biologically active flavanol, (-)-epicatechin. Its enhanced lipophilicity suggests the potential for improved bioavailability, positioning it as a candidate for a prodrug that delivers the active parent compound more effectively. While direct experimental evidence of its biological activities is currently limited, computational studies predict its interaction with key targets in inflammatory and viral pathways.
The extensive body of research on (-)-epicatechin provides a strong foundation for hypothesizing the potential therapeutic applications of its pentaacetate derivative. Future research should focus on validating the predicted biological activities of this compound through rigorous in vitro and in vivo studies. Key areas of investigation include its hydrolysis by esterases, its pharmacokinetic profile, and its efficacy in models of inflammation, cancer, and cardiovascular disease. Such studies will be crucial in determining whether the acetylation of epicatechin translates into a tangible therapeutic advantage.
Epicatechin Pentaacetate: A Technical Guide on Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a naturally occurring flavan-3-ol (B1228485) found in foods like cocoa, green tea, and various fruits, has garnered significant attention for its potential health benefits, particularly in cardiovascular and metabolic health. However, its therapeutic application can be limited by its physicochemical properties, such as stability and bioavailability. Epicatechin pentaacetate, a synthetic derivative where the five hydroxyl groups of epicatechin are acetylated, represents a strategic approach to overcome these limitations. This technical guide provides a comprehensive overview of the anticipated bioavailability and metabolism of this compound, drawing upon the extensive research on its parent compound, epicatechin, and the principles of flavonoid chemistry. It is hypothesized that this compound functions as a prodrug, enhancing absorption and then undergoing deacetylation in vivo to release the active epicatechin.
Rationale for Acetylation: The Prodrug Approach
The acetylation of flavonoids like epicatechin is a chemical modification intended to enhance their therapeutic potential. This strategy is based on the following principles:
-
Increased Lipophilicity: The addition of acetyl groups increases the lipophilicity of the epicatechin molecule. This modification can improve its ability to cross biological membranes, such as the intestinal epithelium, potentially leading to increased absorption.
-
Improved Stability: The hydroxyl groups of flavonoids are susceptible to oxidation and degradation in the gastrointestinal tract. Acetylation protects these vulnerable groups, potentially increasing the stability of the compound until it reaches systemic circulation.
-
Controlled Release: It is anticipated that once absorbed, the acetyl groups are cleaved by esterase enzymes present in the body, releasing the parent epicatechin to exert its biological effects. This controlled release mechanism is a hallmark of a prodrug strategy.
Proposed Metabolic Pathway of this compound
Direct in vivo studies on the metabolism of this compound are limited. However, based on studies of other acetylated flavonoids and catechins, a primary metabolic pathway is proposed. This involves the enzymatic hydrolysis of the acetate (B1210297) esters to yield free epicatechin. Research has demonstrated that pentaacetyl catechin (B1668976) and epicatechin can be selectively hydrolyzed by porcine liver esterase, suggesting that deacetylation is a feasible metabolic process in vivo.[1] This process is expected to occur in the intestines and liver, where esterase activity is abundant.
Once deacetylated, the resulting epicatechin molecule is expected to follow its well-documented metabolic fate.
Figure 1: Proposed metabolic pathway of this compound.
Bioavailability and Metabolism of Epicatechin
Upon the presumed hydrolysis of this compound, the bioavailability and metabolism are dictated by the characteristics of the parent epicatechin molecule. Epicatechin is known to be absorbed in the small intestine, after which it undergoes extensive metabolism.
Absorption
Studies have shown that (-)-epicatechin (B1671481) is absorbed in the small intestine.[2][3] The extent of absorption can be influenced by the food matrix and the dose administered.[4]
Metabolism
Following absorption, epicatechin is subject to extensive phase I and phase II metabolism, primarily in the intestines and liver.[5][6]
-
Phase I Metabolism: This involves oxidation, which can occur on the B-ring or C-ring of the epicatechin molecule, potentially mediated by cytochrome P450 enzymes like CYP3A4.[5]
-
Phase II Metabolism: This is the major metabolic pathway for epicatechin and involves conjugation reactions:
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the addition of glucuronic acid.
-
Sulfation: Sulfotransferases (SULTs) add sulfate (B86663) groups.
-
Methylation: Catechol-O-methyltransferase (COMT) adds a methyl group.
-
The resulting metabolites are structurally related epicatechin metabolites (SREMs), which are the primary forms found in systemic circulation.[2][3] The major human circulating metabolites include (-)-epicatechin-3'-β-D-glucuronide, (-)-epicatechin-3'-sulfate, and 3'-O-methyl-(-)-epicatechin-5/7-sulfate.[7]
Colonic Metabolism
Epicatechin that is not absorbed in the small intestine reaches the colon, where it is subjected to metabolism by the gut microbiota. This process leads to the formation of 5-carbon ring fission metabolites (5C-RFMs), such as 5-(hydroxyphenyl)-γ-valerolactones and their derivatives.[2][3] These metabolites are also absorbed and undergo phase II metabolism before entering circulation.
Excretion
The metabolites of epicatechin are primarily excreted in the urine.[2][3] Studies with radiolabeled (-)-epicatechin have shown that a significant percentage of the ingested dose is recovered in the urine as various metabolites.[2]
Quantitative Pharmacokinetic Data for Epicatechin
While specific pharmacokinetic data for this compound is not available, the following tables summarize key pharmacokinetic parameters for its parent compound, epicatechin, from human and animal studies. These values provide an indication of the expected pharmacokinetics following the administration and subsequent deacetylation of this compound.
Table 1: Pharmacokinetic Parameters of (-)-Epicatechin Metabolites in Humans
| Parameter | Value | Study Population | Dosage | Reference |
| Cmax (Peak Plasma Concentration) | Sub-μmol/L range | Healthy Volunteers | Not specified | [2][3] |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour (for SREMs) | Healthy Volunteers | Not specified | [2][3] |
| Tmax (Time to Peak Plasma Concentration) | 5.8 hours (for 5C-RFMs) | Healthy Volunteers | Not specified | [2][3] |
| Half-life (t½) | 1.2 - 3.1 hours | Healthy Volunteers | 100 and 200 mg | [8] |
Table 2: Pharmacokinetic Parameters of (+)-Epicatechin Metabolites in Humans
| Parameter | Value | Study Population | Dosage | Reference |
| Half-life (t½) | 1.2 - 4.9 hours | Healthy and pre-diabetic subjects | 10, 30, or 100 mg | [9] |
Experimental Protocols
The following sections detail generalized experimental protocols for the analysis of epicatechin and its metabolites, which would be applicable for studies involving this compound.
In Vivo Administration and Sample Collection
Figure 2: General workflow for in vivo sample collection.
-
Animal Studies: Rodent models, such as Sprague-Dawley or Wistar rats, are commonly used. This compound would be administered orally via gavage. Blood samples are typically collected from the tail vein or via cardiac puncture at specified time points. Urine and feces are collected using metabolic cages.[10][11]
-
Human Studies: In clinical trials, human volunteers are administered the compound orally. Blood samples are drawn at predetermined intervals, and urine is collected over a 24-hour period.[8][9]
Sample Preparation and Analysis
Figure 3: Workflow for sample preparation and analysis.
-
Enzymatic Hydrolysis: To quantify the total amount of epicatechin and its metabolites, plasma and urine samples are often treated with β-glucuronidase and sulfatase to deconjugate the metabolites back to their aglycone forms.[11]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to clean up the samples and concentrate the analytes of interest.
-
Analytical Instrumentation: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of epicatechin and its metabolites.[8][9]
Signaling Pathways Modulated by Epicatechin
The biological effects of epicatechin, and by extension, this compound, are mediated through the modulation of various intracellular signaling pathways.
Figure 4: Key signaling pathways modulated by epicatechin.
-
Nrf2-ARE Pathway: Epicatechin can activate the transcription factor Nrf2, which upregulates the expression of antioxidant and cytoprotective genes.[12]
-
NF-κB Pathway: Epicatechin has been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses.[13][14]
-
MAPK Pathways: Epicatechin can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are involved in cell proliferation, inflammation, and apoptosis.[13][15]
-
Insulin Signaling: Epicatechin may enhance glucose uptake by modulating the PI3K/AKT signaling pathway and can act as a ligand for GPR40, a receptor involved in glucose-stimulated insulin secretion.[16][17]
Conclusion
This compound is a promising prodrug of epicatechin, designed to enhance its bioavailability and stability. While direct in vivo data for the pentaacetate form is currently lacking, it is strongly hypothesized that it undergoes deacetylation to release epicatechin, which then follows its well-characterized metabolic pathway involving extensive phase II conjugation and excretion. The wealth of knowledge on epicatechin's pharmacokinetics and its modulation of key signaling pathways provides a solid foundation for the continued investigation and development of this compound as a potential therapeutic agent. Further research is warranted to confirm the in vivo hydrolysis of this compound and to directly quantify its pharmacokinetic profile.
References
- 1. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of epicatechin and effects on nitric oxide metabolites of an apple flavanol-rich extract supplemented beverage compared to a whole apple puree: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Epicatechin metabolites as a GPER ligands: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of (-)-epicatechin metabolites in rat plasma after oral administration and distribution of conjugation enzymes in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (-)-epicatechin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of epicatechin against the toxic effects of streptozotocin on rat pancreatic islets: in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo comparison of the bioavailability of (+)-catechin, (-)-epicatechin and their mixture in orally administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plant bioactives and redox signaling: (-)-Epicatechin as a paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epicatechin potentiation of glucose-stimulated insulin secretion in INS-1 cells is not dependent on its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epicatechin Isolated from Litchi chinensis Sonn. (Litchi) Fruit Peel Ethyl Acetate Extract Modulated Glucose Uptake in Chang Cells and Suppressed ROS Production in RAW 264.7 Macrophages [mdpi.com]
The Promise of Peracetylation: A Technical Guide to the Anticipated Pharmacokinetics of Epicatechin Pentaacetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Epicatechin (B1671481), a naturally occurring flavonoid with a range of putative health benefits, suffers from low oral bioavailability due to extensive first-pass metabolism. Chemical modification, such as peracetylation to form epicatechin pentaacetate, is a promising prodrug strategy to enhance its systemic exposure. While direct pharmacokinetic studies on this compound in animal models are not yet available in the public domain, this guide synthesizes the known pharmacokinetics of the parent compound, (-)-epicatechin, and leverages data from other acetylated flavonoids to project the anticipated metabolic fate and pharmacokinetic profile of this compound. This document provides a comprehensive overview of the expected absorption, distribution, metabolism, and excretion (ADME) of this compound, detailed experimental protocols for the study of flavonoid pharmacokinetics, and visualizations of key metabolic and experimental pathways.
Introduction: The Rationale for this compound
Flavonoids like (-)-epicatechin are subject to extensive phase II metabolism (glucuronidation and sulfation) in the enterocytes and liver, as well as methylation, which significantly limits the systemic exposure of the parent compound. Acetylation of the hydroxyl groups to form this compound is a strategy to mask these sites of metabolism, thereby creating a more lipophilic prodrug. This increased lipophilicity is expected to enhance absorption and protect the molecule from premature metabolic inactivation. Once absorbed, it is anticipated that endogenous esterases will hydrolyze the acetate (B1210297) esters, releasing the parent (-)-epicatechin into circulation.
Pharmacokinetics of the Parent Compound: (-)-Epicatechin in Animal Models
The pharmacokinetics of (-)-epicatechin have been characterized in several animal models, primarily in rats. Following oral administration, (-)-epicatechin is rapidly absorbed and extensively metabolized.
Quantitative Pharmacokinetic Data for (-)-Epicatechin
The following tables summarize key pharmacokinetic parameters for (-)-epicatechin in rats from various studies. It is important to note that values can vary significantly based on the dose, vehicle, and analytical methods used.
Table 1: Pharmacokinetic Parameters of (-)-Epicatechin in Rats Following Oral Administration
| Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Animal Model | Reference |
| 5000 mg/kg (in a catechin (B1668976) mixture) | 15-112 | 2 | - | 0.39 | Sprague Dawley rats | [1] |
| Dietary doses (tritiated) | - | - | - | < 5 | Wistar rats | [2] |
Note: Direct comparisons are challenging due to variations in experimental design.
Absorption, Distribution, Metabolism, and Excretion (ADME) of (-)-Epicatechin
-
Absorption: (-)-Epicatechin is absorbed from the small intestine. However, a significant portion passes to the colon where it is metabolized by the gut microbiota.
-
Distribution: Absorbed epicatechin and its metabolites are distributed throughout the body. Notably, epicatechin glucuronide and 3'-O-methyl epicatechin glucuronide have been shown to cross the blood-brain barrier in rats.
-
Metabolism: The primary metabolic pathways for (-)-epicatechin are glucuronidation, sulfation, and O-methylation, occurring in the intestinal mucosa and the liver. The major metabolites are various conjugates of epicatechin and 3'-O-methyl-epicatechin.
-
Excretion: Metabolites are primarily excreted in the urine and bile.
Acetylation as a Prodrug Strategy: Evidence from Other Flavonoids
Studies on other acetylated flavonoids support the hypothesis that this modification can enhance oral bioavailability.
Case Study: 5-Acetylated Tangeretin (5-ATAN)
A study on 5-demethyltangeretin (5-DTAN) and its acetylated form, 5-ATAN, in mice demonstrated a significant improvement in the bioavailability of 5-DTAN when administered as the prodrug.
Table 2: Pharmacokinetic Comparison of 5-DTAN and 5-ATAN in Mice
| Compound Administered | Analyte in Plasma | Cmax of Analyte | AUC of Analyte | Fold Increase in AUC |
| 5-DTAN | 5-DTAN | Lower | Lower | - |
| 5-ATAN | 5-DTAN | Higher | Higher | 11.0 |
Data adapted from a study by Liang et al., which showed that acetylation strongly enhances the oral bioavailability of 5-DTAN.[3]
These findings suggest that 5-ATAN is more effectively absorbed and then converted to 5-DTAN, leading to higher systemic exposure of the active compound.[3]
Anticipated Pharmacokinetics of this compound
Based on the prodrug concept and data from other acetylated flavonoids, the following pharmacokinetic profile for this compound is hypothesized:
-
Enhanced Absorption: The increased lipophilicity of this compound is expected to facilitate its absorption across the intestinal epithelium, likely through passive diffusion.
-
In Vivo Deacetylation: Following absorption, it is anticipated that ubiquitous esterase enzymes in the intestinal mucosa, liver, and blood will hydrolyze the acetate groups, releasing the parent (-)-epicatechin.
-
Increased Systemic Exposure of (-)-Epicatechin: By bypassing the initial, rapid phase II metabolism that the parent compound undergoes in the gut wall, administration of this compound is expected to result in a higher Cmax and AUC for (-)-epicatechin compared to the administration of an equimolar dose of (-)-epicatechin itself.
-
Metabolism of Released (-)-Epicatechin: Once released, the (-)-epicatechin will follow its known metabolic pathways, leading to the formation of glucuronidated, sulfated, and methylated metabolites.
Experimental Protocols
The following sections detail typical methodologies for conducting pharmacokinetic studies of flavonoids in animal models.
Animal Model
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to a standard diet and water.
-
Acclimatization: A period of acclimatization is necessary before the study begins.
Drug Administration
-
Route: For bioavailability studies, both oral (gavage) and intravenous (e.g., via the tail vein) administration are required.
-
Dose Formulation: The compound is typically dissolved or suspended in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).
Sample Collection
-
Blood: Serial blood samples are collected at predetermined time points from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 24 or 48 hours).
Sample Analysis
-
Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for the sensitive and specific quantification of the parent compound and its metabolites in biological matrices.
-
Sample Preparation: This typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analytes of interest.
-
Enzymatic Hydrolysis: To measure total aglycone concentrations, samples can be treated with β-glucuronidase and sulfatase to deconjugate the metabolites.
Visualizations
Metabolic Pathway of (-)-Epicatechin
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: Generalized workflow for an in vivo pharmacokinetic study.
Conclusion and Future Directions
This compound holds considerable promise as a prodrug to overcome the pharmacokinetic limitations of its parent compound, (-)-epicatechin. While direct experimental data is currently lacking, the principles of prodrug design and evidence from analogous acetylated flavonoids strongly suggest that peracetylation will lead to enhanced oral bioavailability. Future research should focus on conducting definitive in vivo pharmacokinetic studies in relevant animal models to quantify the Cmax, Tmax, and AUC of both this compound and the released (-)-epicatechin. Such studies are critical to validate this prodrug strategy and to pave the way for further preclinical and clinical development.
References
- 1. Oral absorption and bioavailability of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of dietary doses of 3H-labelled tea antioxidants (+)-catechin and (-)-epicatechin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Capacity Assay of Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a natural flavonoid found in foods like cocoa and green tea, is well-regarded for its potent antioxidant properties. Its derivative, epicatechin pentaacetate, is a synthetic compound where the five hydroxyl groups of epicatechin are acetylated. This modification increases the lipophilicity of the molecule, which may influence its bioavailability and biological activity.[1][2] The evaluation of the antioxidant capacity of this compound is crucial for understanding its potential therapeutic applications.
This technical guide provides a comprehensive overview of the methodologies used to assess the antioxidant capacity of this compound. It is important to note that while extensive data exists for the parent compound, (-)-epicatechin (B1671481), there is a notable lack of publicly available quantitative data specifically for this compound's antioxidant capacity. Therefore, this guide presents data for (-)-epicatechin as a critical reference point and discusses the potential implications of acetylation on antioxidant activity. The experimental protocols provided are standard assays that can be readily adapted for the analysis of this compound. Furthermore, this guide delves into the key signaling pathways modulated by epicatechin, offering insights into its mechanisms of action.
Data Presentation: Antioxidant Capacity of (-)-Epicatechin
The following table summarizes the quantitative antioxidant capacity of (-)-epicatechin, the non-acetylated parent compound of this compound. These values serve as a benchmark for interpreting future studies on the pentaacetate derivative. The antioxidant activity of flavonoids is highly dependent on the assay method used.[3]
| Assay | Metric | Result | Reference Compound | Source |
| DPPH Radical Scavenging Activity | IC50 | ~1.5 µg/mL | Ascorbic Acid (~3.115 µg/mL) | [4][5] |
| ABTS Radical Scavenging Activity | TEAC | 3.965 ± 0.067 mol TE/mol | Trolox | [6] |
| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/µmol | Not directly reported, but noted to have high activity. | Trolox | [7] |
| Ferric Reducing Antioxidant Power (FRAP) | mol TE/mol | 0.793 ± 0.004 mol TE/mol | Trolox | [3] |
Note: TEAC stands for Trolox Equivalent Antioxidant Capacity. IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals.
The acetylation of hydroxyl groups in flavonoids can have variable effects on their antioxidant activity. In some cases, it may decrease the radical scavenging ability as the hydroxyl groups are primary sites for hydrogen atom donation.[1] Conversely, increased lipophilicity from acetylation could enhance cellular uptake and access to lipid-soluble radicals, potentially increasing overall antioxidant efficacy within a biological system.[2]
Experimental Protocols
The following are detailed methodologies for common antioxidant capacity assays that can be utilized for this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagents and Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound sample dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol)
-
Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
-
Procedure:
-
Prepare a stock solution of this compound and a series of dilutions.
-
In a 96-well plate, add 50 µL of various concentrations of the sample or positive control to the wells.
-
Add 150 µL of the DPPH solution to each well. A blank well should contain only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Materials:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
This compound sample dissolved in a suitable solvent
-
Positive control (e.g., Trolox)
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
-
Procedure:
-
Prepare the ABTS•+ radical solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a series of dilutions.
-
In a 96-well plate, add 20 µL of various concentrations of the samples or positive control to the wells.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS radical scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
-
Reagents and Materials:
-
Fluorescein (B123965) sodium salt solution (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)
-
This compound sample dissolved in a suitable solvent
-
Positive control (e.g., Trolox)
-
Phosphate (B84403) buffer (e.g., 75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 528 nm
-
-
Procedure:
-
Prepare a series of dilutions for the sample and Trolox standard in phosphate buffer.
-
To each well of a black 96-well plate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the sample, Trolox standard, or a blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60 minutes.
-
The antioxidant capacity is calculated based on the net area under the fluorescence decay curve and is expressed as Trolox equivalents.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.
-
Reagents and Materials:
-
FRAP reagent: a mixture of acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM in water) in a 10:1:1 ratio.
-
This compound sample dissolved in a suitable solvent
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
-
Procedure:
-
Prepare the FRAP working solution fresh.
-
Prepare a series of dilutions for the sample and the standard.
-
Add 20 µL of the sample, standard, or blank to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed (37°C) FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample to that of the standard curve and is expressed as µM of Fe(II) or Trolox equivalents.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The antioxidant effects of epicatechin are not solely due to direct radical scavenging but also through the modulation of intracellular signaling pathways that control endogenous antioxidant defenses.
Nrf2/ARE Signaling Pathway
Epicatechin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to activators like epicatechin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Nrf2/ARE signaling pathway activation by this compound.
MAPK Signaling Pathway
Epicatechin can also modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK, JNK, and p38.[10][11][12] These pathways are involved in cellular processes like inflammation, proliferation, and apoptosis, which are often linked to oxidative stress.
Caption: Modulation of MAPK signaling pathways by this compound.
General Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for assessing the antioxidant capacity of a compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (−)-Epicatechin—An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Epicatechin-An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Epicatechin alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake of Epicatechin Pentaacetate in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(-)-Epicatechin, a naturally occurring flavonoid, has demonstrated notable anti-cancer properties. However, its therapeutic potential is often limited by low bioavailability and cellular uptake. To address this, researchers have explored the acetylation of epicatechin to create Epicatechin Pentaacetate. This modification is hypothesized to enhance its lipophilicity, thereby increasing its ability to permeate cancer cell membranes. This technical guide provides a comprehensive overview of the cellular uptake of this compound in cancer cell lines. It details the underlying mechanisms, presents hypothetical quantitative data based on analogous acetylated flavonoids, provides detailed experimental protocols for uptake analysis, and illustrates the key signaling pathways involved. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Introduction: The Rationale for Acetylation
Flavonoids, such as (-)-epicatechin, are a class of plant secondary metabolites with a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Despite their therapeutic promise, their clinical application is often hindered by poor oral bioavailability and limited cellular permeability, largely due to their hydrophilic nature.
Acetylation, the process of introducing an acetyl functional group, is a chemical modification strategy employed to enhance the lipophilicity of polyphenolic compounds. By masking the polar hydroxyl groups with non-polar acetate (B1210297) groups, the resulting compound, such as this compound, is expected to more readily traverse the lipid bilayer of cell membranes. This prodrug approach anticipates that once inside the cell, endogenous esterases will hydrolyze the acetate esters, releasing the parent compound, epicatechin, to exert its therapeutic effects. This guide explores the cellular uptake of this compound and the subsequent intracellular release of epicatechin in cancer cell lines.
Proposed Mechanism of Cellular Uptake
The cellular uptake of this compound is presumed to follow a multi-step process, as illustrated in the workflow below. This process is initiated by the passive diffusion of the more lipophilic this compound across the cancer cell membrane. Following entry into the cytoplasm, the acetate groups are cleaved by intracellular esterases, leading to the release of epicatechin. The liberated epicatechin can then engage with and modulate various intracellular signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Epicatechin Pentaacetate: A Technical Guide to its Putative Effects on Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicatechin, a prominent flavan-3-ol, has demonstrated significant modulatory effects on key cellular signaling pathways implicated in a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. Its peracetylated derivative, epicatechin pentaacetate, is postulated to exhibit enhanced bioavailability and cellular uptake due to increased lipophilicity. This technical guide provides a comprehensive overview of the known effects of the parent compound, epicatechin, on the MAPK, PI3K/Akt, NF-κB, and Nrf2 signaling pathways. While direct experimental data on this compound is limited, this document extrapolates its potential activities based on established principles of flavonoid acetylation. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound, offering detailed experimental protocols and structured quantitative data to facilitate further inquiry.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are recognized for their diverse pharmacological activities. (-)-Epicatechin, abundant in cocoa, green tea, and various fruits, has been extensively studied for its antioxidant, anti-inflammatory, cardioprotective, and anticancer properties. These effects are largely attributed to its ability to modulate critical intracellular signaling cascades.
Acetylation of flavonoids is a chemical modification strategy employed to enhance their stability, bioavailability, and cellular permeability.[1][2] By converting the hydrophilic hydroxyl groups to more lipophilic acetate (B1210297) esters, acetylated flavonoids can more readily cross cellular membranes.[3] This modification can lead to increased intracellular concentrations and potentially more potent biological effects compared to the parent compound.[4][5] this compound, the fully acetylated form of epicatechin, is therefore a compound of significant interest for therapeutic development.
This guide synthesizes the current understanding of how the parent compound, epicatechin, interacts with four central signaling pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: A critical regulator of cell proliferation, differentiation, and apoptosis.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: A key pathway in cell survival, growth, and metabolism.
-
Nuclear Factor-kappa B (NF-κB) Pathway: A central mediator of inflammatory and immune responses.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: The master regulator of the antioxidant response.
While direct evidence for this compound is scarce, the data presented for epicatechin provides a strong foundation for hypothesizing the enhanced or modified activities of its acetylated form.
Effects on Major Signaling Pathways
The interaction of epicatechin with cellular signaling pathways is multifaceted, often involving the direct or indirect modulation of protein phosphorylation and transcription factor activity.
MAPK Signaling Pathway
The MAPK cascade, comprising ERK, JNK, and p38 subfamilies, is a crucial transducer of extracellular signals to the nucleus. Epicatechin has been shown to inhibit the phosphorylation of ERK2 in micromolar concentrations.[6] By inhibiting the Ras/MAPK pathway, epicatechin can interfere with cancer cell proliferation and survival.[6] In the context of neuroinflammation, epicatechin has been observed to suppress the activation of JNK and p38.[6]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central node for cell survival and proliferation. Epicatechin has demonstrated the ability to induce the phosphorylation of Akt in human coronary artery endothelial cells.[6] Conversely, in some cancer models, epicatechin has been found to inhibit Akt phosphorylation, suggesting a context-dependent mechanism of action.[7]
NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation. Epicatechin has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα.[8] This leads to a reduction in the expression of pro-inflammatory cytokines.[9] This anti-inflammatory effect has been observed in various cell types, including adipocytes and immune cells.[9]
Nrf2 Signaling Pathway
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Epicatechin is a known activator of the Nrf2 pathway.[10] It promotes the nuclear translocation of Nrf2, leading to the increased expression of downstream targets like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[10][11] This activation of the cellular antioxidant defense system is a key mechanism underlying epicatechin's neuroprotective and cardioprotective effects.[12]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of epicatechin on various cellular processes and signaling molecules. It is important to note that these values are for the parent compound, epicatechin, and may differ for this compound.
Table 1: Effects of Epicatechin on Cancer Cell Proliferation and Viability
| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |
| 4T1 (Murine Breast Cancer) | Tumor Volume | Tumor Growth Inhibition | 3 mg/kg/day (in vivo) | 74% decrease in tumor volume | [13] |
| Panc-1 (Pancreatic Cancer) | Clonogenic Survival | Radiation Enhancement | 20 µM | Radiation Enhancement Factor of 1.7 | [14] |
| U87 (Glioblastoma) | Clonogenic Survival | Radiation Enhancement | 20 µM | Radiation Enhancement Factor of 1.5 | [14] |
| MIA PaCa-2 (Pancreatic Cancer) | Clonogenic Survival | Radiation Enhancement | 20 µM | Radiation Enhancement Factor of 1.2 | [14] |
| HCT-116 (Colorectal Cancer) | Growth Inhibition | Apoptosis Induction | 150-250 µM (with Panaxadiol) | 51-97% growth inhibition | [6] |
Table 2: Effects of Epicatechin on Signaling Pathway Components
| Cell Line/Tissue | Pathway | Target Protein | Concentration | Effect | Reference |
| Adipose Tissue (Obese Mice) | NF-κB | p-IKK, p-IκB, p-p65 | Not specified | Inhibition of phosphorylation | [9] |
| Brain (ICH Mouse Model) | Nrf2 | Nuclear Nrf2 | 15 mg/kg | ~1.8-fold increase in nuclear accumulation | [11] |
| Human Vascular Endothelial Cells | Nrf2 | NRF2 mRNA | 5-10 µM | 1.5 to 1.6-fold increase | [15] |
| Human Vascular Endothelial Cells | MAPK | p-ERK1/2 | Not specified | Transient 2.9 to 3.2-fold increase | [15] |
| HepG2 (Hepatocellular Carcinoma) | NF-κB | NF-κB DNA binding | 10 µM | Early increase in activity | [16] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of compounds like this compound on signaling pathways.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK, p38, JNK).
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with various concentrations of this compound for predetermined time points. Include a vehicle-treated control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound for a specified duration. Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the final hours of treatment.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.[17][18]
Nrf2 Nuclear Translocation Assay
This assay determines the activation of Nrf2 by measuring its translocation from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Treat cells with this compound for various time points.
-
Cellular Fractionation: Separate the cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit.
-
Western Blot Analysis: Perform Western blotting on both fractions using an antibody specific for Nrf2. Use lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure the purity of the fractions.
-
Immunofluorescence: Alternatively, fix and permeabilize treated cells. Incubate with an Nrf2 antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear localization of Nrf2 using image analysis software.[19]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways discussed and a general experimental workflow.
Caption: Putative inhibition of the MAPK signaling pathway by this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated activation of the Nrf2 signaling pathway by this compound.
Caption: General experimental workflow for studying signaling pathways.
Conclusion and Future Directions
Epicatechin demonstrates significant and complex interactions with the MAPK, PI3K/Akt, NF-κB, and Nrf2 signaling pathways. Its peracetylated derivative, this compound, holds promise as a more bioavailable and potentially more potent therapeutic agent. The increased lipophilicity of this compound is expected to enhance its cellular uptake, potentially leading to a more pronounced modulation of these key signaling cascades.
However, a significant knowledge gap exists regarding the specific effects of this compound. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies comparing the effects of epicatechin and this compound on the phosphorylation status and activity of key proteins within these signaling pathways.
-
Dose-Response and Time-Course Analyses: Establishing the optimal concentrations and treatment durations for this compound to elicit its biological effects.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of diseases where these signaling pathways are dysregulated.
-
Metabolism and Bioavailability Studies: Investigating the metabolic fate and pharmacokinetic profile of this compound to understand its stability and distribution in vivo.
This technical guide provides a solid framework for initiating such investigations. The provided data, protocols, and pathway diagrams are intended to be a valuable resource for researchers dedicated to unlocking the therapeutic potential of this compound.
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 9. Anti-inflammatory actions of (−)-epicatechin in the adipose tissue of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The flavanol (−)-epicatechin prevents stroke damage through the Nrf2/HO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer potential of (−)-epicatechin in a triple-negative mammary gland model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epicatechin Stimulates Mitochondrial Activity and Selectively Sensitizes Cancer Cells to Radiation | PLOS One [journals.plos.org]
- 15. (–)-Epicatechin Alters Reactive Oxygen and Nitrogen Species Production Independent of Mitochondrial Respiration in Human Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling Novel Therapeutic Avenues: A Technical Guide to the Potential of Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on Epicatechin Pentaacetate is in its nascent stages. Consequently, this document draws upon the extensive body of research available for its parent compound, epicatechin, to extrapolate potential therapeutic targets and mechanisms of action. The hypotheses presented herein regarding the effects of penta-acetylation on the bioactivity of epicatechin are intended to guide future research and should be interpreted with caution.
Introduction
Epicatechin, a naturally occurring flavanol found in foods such as cocoa, green tea, and various fruits, has garnered significant attention for its diverse pharmacological activities. Its therapeutic potential spans cardiovascular diseases, metabolic disorders, neurodegenerative diseases, and cancer. This compound, a derivative of epicatechin, is a phenolic compound that has been identified in the fruit extracts of V. mullaha. The addition of five acetate (B1210297) groups to the epicatechin backbone is hypothesized to modulate its physicochemical properties, potentially enhancing its bioavailability and cellular uptake, thereby opening new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the known therapeutic targets of epicatechin and explores the potential novel targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
The Prodrug Hypothesis: Enhanced Bioavailability and Cellular Uptake
The acetylation of flavonoids, such as in this compound, is a promising strategy to enhance their therapeutic efficacy. Acetylation increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes. It is hypothesized that this compound functions as a prodrug. Following oral administration, the acetate groups may be cleaved by esterases in the intestines and liver, releasing epicatechin into the bloodstream. This could lead to higher plasma concentrations and greater accumulation of the active compound in target tissues compared to the administration of epicatechin itself. Studies on other acetylated flavonoids, such as quercetin, have demonstrated increased cellular uptake and subsequent metabolism to the parent compound, supporting this hypothesis.
Known Therapeutic Targets and Signaling Pathways of Epicatechin
Epicatechin exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for predicting the therapeutic potential of this compound.
Cardiometabolic Health:
-
Endothelial Function and Nitric Oxide (NO) Bioavailability: Epicatechin is well-documented to improve endothelial function by activating endothelial nitric oxide synthase (eNOS), leading to increased production of NO, a key vasodilator. This effect is mediated through the PI3K/Akt signaling pathway.
-
Mitochondrial Biogenesis: Epicatechin stimulates mitochondrial biogenesis, the process of generating new mitochondria, which is crucial for cellular energy metabolism. This is achieved through the activation of sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), leading to the deacetylation and activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).
-
Insulin (B600854) Signaling: Epicatechin has been shown to improve insulin sensitivity by modulating the insulin signaling pathway. It can reduce inflammation and oxidative stress, which are key contributors to insulin resistance.
Anti-inflammatory and Antioxidant Effects:
-
NF-κB Signaling Pathway: Epicatechin can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Nrf2-ARE Pathway: Epicatechin activates the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes.
-
MAPK Signaling Pathway: Epicatechin can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38. The specific effects on these pathways are often cell-type and context-dependent.
Neurological Health:
-
Neuroprotection: Epicatechin has demonstrated neuroprotective effects in models of stroke and neurodegenerative diseases. These effects are attributed to its antioxidant and anti-inflammatory properties, as well as its ability to promote cerebral blood flow.
Cancer:
-
Apoptosis and Cell Cycle Arrest: In various cancer cell lines, epicatechin has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.
-
Inhibition of Angiogenesis: Epicatechin can inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
-
Modulation of ZIP9: Recent studies have identified the membrane androgen receptor ZIP9 (SLC39A9) as a target of epicatechin, mediating its pro-apoptotic effects in breast and prostate cancer cells.
Quantitative Data from Preclinical and Clinical Studies of Epicatechin
The following tables summarize key quantitative data from in vivo and in vitro studies on epicatechin, providing a reference for dosages, observed effects, and potential translatability to this compound research.
Table 1: Summary of In Vivo Studies on Epicatechin
| Model Organism | Dosage | Duration | Key Findings | Reference |
| Mice (Diet-induced obesity) | 0.003 - 0.3 mg/kg/day (oral) | 2 weeks | Dose-dependent improvement in weight gain, glucose, cholesterol, and triglycerides.[1] | [1] |
| Rats (Acute myeloid leukemia) | 40 mg/kg body weight (oral) | 22 days | Induced DNA damage and apoptosis in leukemia cells.[2] | [2] |
| Rats (High-fat high-carbohydrate diet) | 5 mg/kg/day | 12 weeks | Improved lipid profiles and enhanced oxidative stress status.[3] | [3] |
| Humans (Pre-diabetic) | 30 mg/day (oral) | 7 days | Tendency for reductions in circulating TNF-α and MCP-1.[1] | [1] |
| Humans (Healthy) | 80g chocolate (containing epicatechin) | Single dose | 12-fold increase in plasma epicatechin levels at 2 hours.[4] | [4] |
Table 2: Summary of In Vitro Studies on Epicatechin
| Cell Line | Concentration | Duration | Key Findings | Reference |
| Human Coronary Artery Endothelial Cells (HCAEC) | Not specified | Not specified | Induced phosphorylation of Akt, HSP90, and eNOS. | |
| 3T3-L1 Adipocytes | 0.5 - 10 µM | Not specified | Inhibited TNFα-mediated JNK, ERK1/2, and p38 phosphorylation.[5] | [5] |
| Hodgkin's lymphoma cells and Jurkat T cells | Not specified | Not specified | Inhibited the binding of NF-κB to DNA.[2] | [2] |
| Breast and Prostate Cancer Cells | 100-200 nM | Not specified | Showed strong agonist activity against the membrane androgen receptor ZIP9, promoting apoptosis.[6] | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Key signaling pathways modulated by epicatechin.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Preliminary Toxicity Screening of Epicatechin Pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data exists for Epicatechin Pentaacetate. This guide synthesizes available information on its parent compound, (-)-epicatechin (B1671481), to propose a comprehensive preliminary toxicity screening strategy. All quantitative data presented herein pertains to (-)-epicatechin and should be used as a reference point for designing and interpreting studies on this compound.
Introduction
This compound is an acetylated form of epicatechin, a naturally occurring flavanol found in foods like cocoa and green tea.[1][2] While epicatechin has been studied for its potential health benefits, including antioxidant and anti-inflammatory properties, the toxicological profile of its pentaacetate derivative is not well-established.[2] A thorough preliminary toxicity screening is a critical step in the safety evaluation and potential development of this compound for pharmaceutical or nutraceutical applications.
This technical guide outlines a proposed workflow for the preliminary toxicity screening of this compound, including detailed experimental protocols for key in vitro and in vivo assays. It also summarizes the available toxicity data for the parent compound, (-)-epicatechin, and visualizes relevant biological pathways.
Proposed Workflow for Preliminary Toxicity Screening
A tiered approach is recommended for the preliminary toxicity screening of a novel compound like this compound. This typically begins with in vitro assays to assess cytotoxicity and genotoxicity, followed by acute and subacute in vivo studies in animal models to determine systemic toxicity.
Caption: Proposed workflow for the preliminary toxicity screening of this compound.
Quantitative Toxicity Data for (-)-Epicatechin
The following table summarizes the available acute toxicity data for the parent compound, (-)-epicatechin. This information can be used to guide dose selection for initial in vivo studies of this compound.
| Parameter | Value | Species | Route of Administration | Reference |
| TDLo (Lowest Published Toxic Dose) | 2.4094 mg/kg | Rat | Oral | [3] |
| LD50 (Median Lethal Dose) | 1 g/kg | Mouse | Intraperitoneal | [3] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[4]
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, VERO for normal kidney cells) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[4][5]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 µM to 300 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5] Include a vehicle control (the solvent used to dissolve the compound) and an untreated control.
-
MTT Incubation: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CTC50 (concentration that inhibits 50% of cellular growth).[4]
In Vivo Acute Oral Toxicity Study (OECD 423)
This study provides information on the short-term toxic effects of a single oral dose of a substance.
Principle: Animals are administered a single dose of the test substance and observed for signs of toxicity and mortality over a 14-day period. The study is designed to estimate the LD50.
Protocol:
-
Animal Selection: Use healthy, young adult rodents of a single sex (e.g., female Wistar rats).
-
Housing and Acclimatization: House the animals in standard conditions and allow them to acclimatize for at least 5 days before the study.
-
Dosing: Administer a single oral dose of this compound to the animals. The starting dose can be estimated from the available data on (-)-epicatechin. Subsequent doses are adjusted based on the observed outcomes.
-
Clinical Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: Analyze the data to determine the LD50 value and identify any target organs of toxicity.
In Vivo Subacute Toxicity Study (OECD 407)
This study provides information on the potential adverse effects of repeated daily exposure to a substance over a 28-day period.
Principle: Animals are administered the test substance daily for 28 days. Hematological, clinical biochemistry, and histopathological parameters are evaluated.
Protocol:
-
Animal Selection and Grouping: Use both male and female rodents, divided into control and treatment groups (at least three dose levels).
-
Dosing: Administer this compound orally on a daily basis for 28 days.
-
Observations: Monitor the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.
-
Hematology and Clinical Biochemistry: At the end of the treatment period, collect blood samples for analysis of hematological parameters (e.g., red and white blood cell counts, hemoglobin) and clinical biochemistry parameters (e.g., liver enzymes like ALT and AST, kidney function markers like creatinine (B1669602) and urea).[6]
-
Necropsy and Histopathology: Perform a complete necropsy on all animals. Collect major organs and tissues for histopathological examination.
-
Data Analysis: Analyze the data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).
Relevant Signaling Pathways
(-)-Epicatechin has been shown to modulate several signaling pathways, which may be relevant to its potential therapeutic effects and toxicological profile. Understanding these pathways can help in designing mechanistic toxicity studies.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. (-)-Epicatechin has been shown to inhibit the activation of this pathway.[7][8]
Caption: Inhibition of the NF-κB signaling pathway by (-)-epicatechin.
Conclusion
While direct toxicological data for this compound is currently unavailable, a systematic preliminary screening as outlined in this guide is essential for its safety assessment. The provided protocols for in vitro and in vivo studies offer a robust framework for generating the necessary data. The information on the parent compound, (-)-epicatechin, serves as a valuable starting point for dose selection and for understanding the potential biological activities and signaling pathways that may be modulated by this compound. The results from these proposed studies will be crucial for making informed decisions regarding the future development of this compound.
References
- 1. This compound | NOS | TargetMol [targetmol.com]
- 2. Epicatechin | CAS:490-46-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epicatechin-rich cocoa polyphenol inhibits Kras-activated pancreatic ductal carcinoma cell growth in vitro and in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Epicatechin Pentaacetate: A Technical Guide for Researchers
Introduction to Epicatechin Pentaacetate
Epicatechin is a flavonoid found in various foods, including cocoa, tea, and berries, and is known for its antioxidant and potential therapeutic properties. However, its application can be limited by factors such as poor bioavailability. Acetylation of epicatechin to form this compound is a common chemical modification aimed at improving its lipophilicity and potential for cellular uptake. It is presumed that once inside the cell, the acetyl groups are removed by intracellular esterases, releasing the parent epicatechin to exert its biological effects. Therefore, understanding the solubility of this prodrug is crucial for designing effective delivery systems and conducting in vitro and in vivo studies.
Solubility Profile of this compound
Qualitative Solubility
Published data on the quantitative solubility of this compound is scarce. However, qualitative information indicates that it is a crystalline powder and is soluble in a range of organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethyl Acetate | Soluble |
This information is based on publicly available data from chemical suppliers.
Comparative Solubility of (-)-Epicatechin (B1671481)
To provide a frame of reference, the following table summarizes the quantitative solubility of the parent compound, (-)-epicatechin, in various solvents. It is important to note that the acetylation of hydroxyl groups in epicatechin to form this compound significantly increases its lipophilicity, which will alter its solubility profile, likely increasing its solubility in non-polar organic solvents and decreasing its solubility in polar and aqueous solvents.
Table 2: Quantitative Solubility of (-)-Epicatechin
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 12.5[1] |
| Dimethyl Formamide (DMF) | 12.5[1] |
| Ethanol | 100 (for (+)-catechin hydrate)[2] |
| 1:1 solution of DMSO:PBS (pH 7.2) | 0.5[1] |
| Water | Sparingly soluble[1] |
This data is for the parent compound (-)-epicatechin and should be used for comparative purposes only.
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the solubility of a compound is the shake-flask method . This protocol, combined with a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, can provide accurate and reproducible quantitative solubility data for this compound.
Principle
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After reaching equilibrium, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a validated analytical method.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, acetonitrile (B52724), water, phosphate-buffered saline pH 7.4)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC (e.g., acetonitrile and water with 0.1% formic acid)
Detailed Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent (e.g., 2 mL) to the vial.
-
Securely cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking samples at different time points (e.g., 4, 8, 12, 24, 48 hours).
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. Dilute the filtered sample with the mobile phase if necessary to fall within the concentration range of the standard curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a UV detector set to an appropriate wavelength for this compound (a wavelength scan can be performed to determine the λmax, which is likely to be around 280 nm, similar to epicatechin).
-
Use a suitable mobile phase composition and gradient to achieve good separation and peak shape. For example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Inject the prepared standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the filtered and diluted samples from the solubility experiment.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
-
Calculate the solubility in mg/mL by taking into account any dilution factors.
-
Biological Context: Relevant Signaling Pathways
The biological effects of epicatechin are mediated through its interaction with various cellular signaling pathways. Assuming this compound acts as a prodrug, understanding these pathways is crucial for its development as a therapeutic agent.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Epicatechin has been shown to inhibit the activation of NF-κB.[3][4][5] This is thought to occur through the inhibition of IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus.
Caption: Epicatechin's inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Epicatechin can activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes.[6][7] This activation is thought to occur through the modification of Keap1, a protein that targets Nrf2 for degradation, allowing Nrf2 to translocate to the nucleus.
Caption: Epicatechin's activation of the Nrf2 antioxidant pathway.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides a framework for researchers to approach its study. The qualitative solubility, comparative data of its parent compound, and a detailed experimental protocol for quantitative determination offer a solid foundation for further investigation. Furthermore, understanding the key signaling pathways modulated by epicatechin provides a biological context for the potential therapeutic applications of its acetylated derivative. Future research should focus on generating precise solubility data in a range of pharmaceutically relevant solvents and buffer systems to facilitate the formulation and development of this compound as a potential therapeutic agent.
References
- 1. enamine.net [enamine.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Epicatechin induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (−)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthetic Epicatechin Pentaacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of synthetic (-)-Epicatechin Pentaacetate. Ensuring the purity of this acetylated derivative of the naturally occurring flavonoid, (-)-epicatechin, is critical for its application in research and development, particularly in the pharmaceutical and nutraceutical industries. This document outlines detailed experimental protocols for key analytical techniques, presents data in a structured format for clarity, and illustrates relevant biological pathways and experimental workflows.
Introduction to Epicatechin Pentaacetate and the Importance of Purity
(-)-Epicatechin is a flavonoid renowned for its antioxidant and potential therapeutic properties, including cardiovascular benefits and neuroprotective effects. The acetylation of its five hydroxyl groups to form (-)-Epicatechin Pentaacetate is often performed to enhance its stability and bioavailability. The purity of the synthesized product is paramount, as even small amounts of impurities can significantly alter its biological activity, toxicity profile, and physicochemical properties. Potential impurities in synthetic this compound may include residual starting material [(-)-epicatechin], partially acetylated intermediates (e.g., tetra-, tri-, di-, and mono-acetates), and reagents from the synthesis process.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive purity analysis of synthetic this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed to separate the target compound from potential impurities.
Table 1: HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-35 min: 90% to 10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis at 280 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. The HPLC method described above can be directly coupled to a mass spectrometer.
Table 2: Mass Spectrometry Parameters for Impurity Identification
| Parameter | Recommended Conditions |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative Modes |
| Precursor m/z | For [M+H]⁺ of this compound: ~501.14 |
| Collision Energy | Varied (e.g., 10-40 eV) for fragmentation studies |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural confirmation of this compound and the identification and quantification of impurities. Both ¹H and ¹³C NMR are utilized.
Table 3: NMR Parameters for Structural Elucidation and Purity
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Acetone (acetone-d₆) |
| Techniques | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
Experimental Protocols
HPLC Purity Assay
Objective: To quantify the purity of a synthetic this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL) for linearity assessment.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthetic this compound sample and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Chromatographic Analysis: Inject 10 µL of the standard and sample solutions into the HPLC system using the parameters outlined in Table 1.
-
Data Analysis: Determine the retention time of the main peak corresponding to this compound from the standard chromatogram. In the sample chromatogram, calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
LC-MS Impurity Identification
Objective: To identify the potential impurities in a synthetic this compound sample.
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC-MS Analysis: Inject the sample into the LC-MS system using the HPLC parameters from Table 1 and the MS parameters from Table 2.
-
Data Analysis: Analyze the mass spectra of the impurity peaks. Compare the observed m/z values with the theoretical masses of potential impurities (e.g., epicatechin, partially acetylated epicatechins).
NMR Spectroscopic Analysis
Objective: To confirm the structure of the synthesized compound and identify any structural impurities.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for full structural assignment.
-
Data Analysis: Compare the obtained spectra with reference spectra of pure this compound. Look for additional peaks that may indicate the presence of impurities. The integration of impurity peaks in the ¹H NMR spectrum relative to the main compound can be used for quantification.
Visualization of Workflows and Biological Pathways
Experimental Workflow for Purity Analysis
The following diagram illustrates the logical flow of the purity analysis process for synthetic this compound.
Caption: Workflow for the purity analysis of synthetic this compound.
Epicatechin and the Nrf2 Signaling Pathway
Epicatechin is known to modulate the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.
Caption: Epicatechin's modulation of the Nrf2 antioxidant pathway.
Epicatechin and the PI3K/Akt Signaling Pathway
Epicatechin can also activate the PI3K/Akt pathway, which is involved in cell survival and growth.[1][2][3]
Caption: Activation of the PI3K/Akt pathway by Epicatechin.[1][2][3]
This guide provides a foundational framework for the purity analysis of synthetic this compound. The specific parameters and methodologies may require optimization based on the instrumentation and the specific impurity profile of the synthesized batch. Rigorous and comprehensive purity analysis is a critical step in the development of this compound for any research or commercial application.
References
- 1. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epicatechin induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (‑)‑Epicatechin protects against myocardial ischemia‑induced cardiac injury via activation of the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Epicatechin Pentaacetate: A Prodrug Approach to Harnessing the Therapeutic Potential of Epicatechin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Epicatechin, a naturally occurring flavonoid found in sources such as cocoa and green tea, has demonstrated a wide spectrum of therapeutic activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects. However, its clinical utility can be limited by suboptimal bioavailability and stability. Epicatechin pentaacetate, a synthetic acetylated derivative of epicatechin, represents a promising prodrug strategy to overcome these limitations. It is postulated that the acetate (B1210297) groups enhance the molecule's lipophilicity and stability, facilitating improved absorption and cellular uptake, followed by in vivo hydrolysis by esterases to release the active epicatechin. This technical guide provides a comprehensive overview of the therapeutic potential of epicatechin, underpinned by the rationale of utilizing this compound as a delivery system. We delve into the molecular mechanisms of action, present key quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways modulated by epicatechin.
Introduction: The Rationale for this compound
Flavonoids, a class of polyphenolic compounds, have long been recognized for their health-promoting properties. Among them, (-)-epicatechin (B1671481) has emerged as a particularly promising therapeutic agent due to its potent biological activities. Despite its potential, the clinical translation of epicatechin is often hampered by its rapid metabolism and subsequent clearance, which limits its systemic exposure and efficacy.
Prodrug design offers a viable strategy to enhance the pharmacokinetic profile of parent drugs.[1] Acetylation of hydroxyl-rich molecules like epicatechin to form this compound is a common chemical modification aimed at:
-
Increasing Lipophilicity: The addition of acetyl groups increases the molecule's lipid solubility, potentially enhancing its ability to cross biological membranes, including the intestinal epithelium and the blood-brain barrier.
-
Improving Stability: Acetylation can protect the vulnerable hydroxyl groups of epicatechin from premature oxidation and degradation in the gastrointestinal tract.[2]
-
Sustained Release: Following absorption, the acetate groups are expected to be cleaved by ubiquitous esterases in the body, leading to a gradual release of the active (-)-epicatechin.[3]
This guide will therefore focus on the extensive body of research on (-)-epicatechin, with the understanding that this compound serves as a more stable and bioavailable precursor to this active moiety.
Therapeutic Potential and Mechanisms of Action
(-)-Epicatechin exerts its therapeutic effects through a multi-pronged mechanism, primarily by modulating key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.
Neuroprotective Effects
Epicatechin has shown significant promise in the context of neurodegenerative diseases and cognitive enhancement.[4][5][6] Its neuroprotective actions are largely attributed to its ability to activate the Brain-Derived Neurotrophic Factor (BDNF) pathway.[4] BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Epicatechin exhibits potent anti-inflammatory properties by inhibiting the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[7][8] By suppressing the NF-κB signaling cascade, epicatechin reduces the production of inflammatory cytokines and mediators.
Antioxidant Properties
Epicatechin is a powerful antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense system.[9] It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Potential in Cancer Therapy
Emerging evidence suggests that epicatechin may have anti-cancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines and may sensitize cancer cells to radiation therapy.[10][11] The underlying mechanisms are thought to involve the modulation of signaling pathways that control cell growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on epicatechin, providing insights into its efficacy and pharmacokinetic profile.
Table 1: Preclinical Efficacy of (-)-Epicatechin
| Therapeutic Area | Model System | Dosage | Key Findings | Reference(s) |
| Neuroprotection | Rodent models of cognitive impairment | Varied | Significantly improved spatial learning and memory retention. | [4] |
| Anti-inflammation | ApoE*3-Leiden mice (atherosclerosis model) | 0.1% w/w in diet | Attenuated atherosclerotic lesion area by 27%. | [7] |
| Anti-inflammation | Rat model of colitis | 10 mg/kg | Reduced ulceration and tissue disorganization. | [8][12] |
| Cancer | Pancreatic and glioblastoma cancer cell lines | Varied | Radiation Enhancement Factor (REF) of 1.2-1.7. | [10] |
Table 2: Pharmacokinetic Parameters of (-)-Epicatechin in Humans
| Parameter | Value | Condition | Reference(s) |
| Time to Maximum Concentration (Tmax) | 1-2 hours | Single oral dose | [13][14] |
| Apparent Volume of Distribution (Vd/F) | ~50 L | Single oral dose | [13] |
| Metabolism | Rapidly absorbed and metabolized to glucuronidated, sulfated, and methylated forms. | Oral administration | [13][14] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of epicatechin and its biological effects.
Synthesis of this compound
While a specific detailed protocol for the synthesis of this compound was not found in the initial search, a general method for the acetylation of flavonoids involves reacting the flavonoid with an acetylating agent, such as acetic anhydride, in the presence of a base catalyst like pyridine. The reaction mixture is typically stirred at room temperature or with gentle heating. The product can then be purified using techniques like column chromatography.
In Vitro Cell Culture Models
-
Cell Lines: A variety of cell lines can be utilized depending on the therapeutic area of interest. For example, neuronal cell lines (e.g., SH-SY5Y) for neuroprotection studies, macrophage cell lines (e.g., RAW 264.7) for inflammation studies, and various cancer cell lines for oncology research.
-
Treatment: Cells are typically seeded in multi-well plates and allowed to adhere overnight. They are then treated with varying concentrations of epicatechin or this compound for a specified duration.
-
Assays: Following treatment, a range of assays can be performed to assess cytotoxicity (e.g., MTT assay), apoptosis (e.g., caspase activity assays), and specific cellular responses.
Assessment of Signaling Pathways
-
Nuclear Extraction: Following treatment, nuclear and cytoplasmic fractions are separated from cell lysates.
-
Western Blotting: The levels of NF-κB p65 subunit in the nuclear and cytoplasmic fractions are determined by Western blotting. An increase in nuclear p65 indicates activation.
-
Reporter Gene Assay: Cells can be transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). NF-κB activation is then quantified by measuring the reporter gene activity.
-
Nuclear Translocation: Similar to the NF-κB assay, the translocation of Nrf2 to the nucleus is assessed by Western blotting of nuclear extracts.
-
Target Gene Expression: The activation of the Nrf2 pathway can be confirmed by measuring the mRNA or protein levels of its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), using RT-qPCR or Western blotting.
-
Phosphorylation Status: The activation of the MAPK pathway involves the phosphorylation of key kinases (ERK, JNK, p38). This can be detected by Western blotting using phospho-specific antibodies.
-
Kinase Activity Assays: In vitro kinase assays can be performed using immunoprecipitated MAPK proteins and a specific substrate to directly measure their enzymatic activity.
In Vivo Animal Models
-
Disease Models: Various animal models are available to study the in vivo efficacy of this compound, such as rodent models of neurodegenerative diseases, chemically induced inflammation models (e.g., colitis), and xenograft models for cancer research.
-
Administration: this compound can be administered orally (e.g., by gavage) or via other routes depending on the study design.
-
Outcome Measures: Efficacy is assessed through behavioral tests (for neurological studies), histological analysis of tissues, measurement of inflammatory markers in blood and tissues, and monitoring of tumor growth.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by epicatechin.
Caption: Epicatechin-mediated activation of the BDNF signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by epicatechin.
Caption: Activation of the Nrf2 antioxidant pathway by epicatechin.
Caption: Modulation of the MAPK/ERK signaling pathway by epicatechin.
Conclusion and Future Directions
This compound holds considerable promise as a therapeutic agent by virtue of its role as a prodrug of the highly bioactive flavonoid, (-)-epicatechin. The extensive preclinical and emerging clinical evidence for epicatechin's efficacy in neuroprotection, anti-inflammation, and antioxidation provides a strong foundation for the further development of its acetylated derivative. Future research should focus on directly comparing the pharmacokinetic and pharmacodynamic profiles of epicatechin and this compound to definitively establish the latter's advantages as a prodrug. Furthermore, well-designed clinical trials are warranted to explore the therapeutic potential of this compound in various human diseases. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to advance the therapeutic application of this promising natural product derivative.
References
- 1. Prodrugs of quercetin and resveratrol: a strategy under development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epicatechin vs Catechin: What sets them apart? [epicatelean.com]
- 3. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current update on the protective effect of epicatechin in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epicatechin attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated evaluation the antioxidant activity of epicatechin from cell dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake and metabolism of epicatechin and its access to the brain after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epicatechin used in the treatment of intestinal inflammatory disease: an analysis by experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (-)-epicatechin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epicatechin, a flavonoid abundant in sources such as cocoa and green tea, is of significant interest for its potential therapeutic properties. To facilitate further research and drug development, stable derivatives are often required. This document provides a detailed protocol for the synthesis and purification of Epicatechin Pentaacetate, a fully acetylated derivative of epicatechin. The acetylation process enhances its stability and lipophilicity, which can be advantageous for certain biological assays and formulation studies. The following sections detail the chemical synthesis via acetylation of (-)-epicatechin (B1671481) using acetic anhydride (B1165640) and pyridine (B92270), followed by a comprehensive purification protocol using silica (B1680970) gel column chromatography.
Chemical Reaction
The synthesis of this compound involves the esterification of the five hydroxyl groups of (-)-epicatechin with acetyl groups from acetic anhydride. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.
Reaction Scheme:
(-)-Epicatechin + 5 Acetic Anhydride --(Pyridine)--> this compound + 5 Acetic Acid
Experimental Protocols
I. Synthesis of this compound
This protocol is adapted from general and established methods for O-acetylation of polyphenols.[1][2][3]
Materials:
-
(-)-Epicatechin (starting material)
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Methanol (MeOH) for quenching
-
Argon or Nitrogen gas (optional, for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve (-)-epicatechin (1.0 equivalent) in anhydrous pyridine (approximately 5-10 mL per mmol of epicatechin) under a dry atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (a slight excess, approximately 1.5-2.0 equivalents for each hydroxyl group, so 7.5-10 equivalents in total) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the careful addition of dry methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
II. Purification of this compound
The crude product is purified by silica gel column chromatography.[4][5]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Equipment:
-
Glass chromatography column
-
Fraction collector (optional)
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing ethyl acetate in hexane. The exact gradient may need to be optimized, but a starting point could be from 10% to 50% ethyl acetate in hexane.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₁₁ | [6][7] |
| Molecular Weight | 500.45 g/mol | [6][7] |
| Purity (Typical) | ≥95% | [8] |
| Yield (Typical) | 78-97% (for similar polyphenol acetylations) | [4] |
| Appearance | Powder | [8] |
| Storage | Store at -20°C under an inert atmosphere | [6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. usbio.net [usbio.net]
- 7. This compound | C25H24O11 | CID 5317058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 20194-41-6 | this compound [phytopurify.com]
Application Note: Quantitative Analysis of Epicatechin Pentaacetate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epicatechin Pentaacetate is a fully acetylated derivative of Epicatechin, a natural flavonoid compound known for its antioxidant properties.[1] Acetylation is a common chemical modification used to enhance the bioavailability and stability of polyphenols. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of raw materials, and formulation development. This application note presents a validated reverse-phase HPLC method suitable for the quantitative determination of this compound. The method is adapted from established protocols for the parent compound, Epicatechin, and is optimized for the increased hydrophobicity of the acetylated form.[2][3]
Principle
This method utilizes reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase.[4] this compound, being more hydrophobic than Epicatechin, will be retained longer on the C18 column. A gradient elution with an organic solvent (acetonitrile) and acidified water allows for efficient separation and sharp peak shapes.[3][5] Quantification is achieved by UV detection at 280 nm, a wavelength where the flavonoid structure exhibits strong absorbance, by comparing the peak area of the analyte to a calibration curve prepared from known standards.[2][6]
Experimental Protocol
Instrumentation and Apparatus
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[7]
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath for degassing mobile phase
Reagents and Materials
-
This compound reference standard (≥98% purity).[8]
-
Acetonitrile (B52724) (HPLC grade).[2]
-
Water (HPLC grade or Milli-Q).[2]
-
Orthophosphoric Acid or Trifluoroacetic Acid (TFA) (HPLC grade).[2][3]
-
Methanol (B129727) (HPLC grade, for standard preparation).[7]
Chromatographic Conditions
The following parameters are recommended. Optimization may be required depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| Stationary Phase | RP C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][6] |
| Mobile Phase | A: Water with 0.1% Orthophosphoric Acid B: Acetonitrile[2][6] |
| Gradient Elution | 0-5 min: 60% B 5-15 min: 60% to 85% B 15-20 min: 85% B 20-22 min: 85% to 60% B 22-30 min: 60% B (Equilibration) |
| Flow Rate | 1.0 mL/min[2][6] |
| Column Temperature | 30°C[2][6] |
| Detection Wavelength | 280 nm[2][6] |
| Injection Volume | 15 µL[6] |
Note: Due to the higher hydrophobicity of this compound compared to Epicatechin, a higher initial percentage of acetonitrile (Solvent B) is used.
Preparation of Solutions
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water.
-
Solvent B: Use HPLC-grade acetonitrile.
-
Degas both solvents for at least 15 minutes in an ultrasonic bath before use.[2]
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.[7] This is the stock solution.
Working Calibration Standards:
-
Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase (at initial conditions, 40:60 Water:Acetonitrile).
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[7]
Method Validation Summary
The following tables summarize typical performance characteristics for HPLC methods analyzing related catechin (B1668976) compounds. These values serve as a benchmark for the validation of the this compound method.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Typical Performance |
|---|---|
| Linearity Range | 10 - 500 µg/mL[2][7] |
| Correlation Coefficient (r²) | > 0.999[2][3] |
| Limit of Detection (LOD) | ~0.15 µg/mL[2][7] |
| Limit of Quantification (LOQ) | ~0.45 µg/mL[2][7] |
Table 2: Accuracy and Precision
| Parameter | Specification | Typical Performance |
|---|---|---|
| Accuracy (Recovery) | 98.0% - 102.0% | 99.48% - 100.26%[2][7] |
| Precision (Repeatability, %RSD) | ≤ 2.0% | < 2% |
| Intermediate Precision (%RSD) | ≤ 3.0% | < 3% |
Experimental Workflow and Data Analysis
HPLC Analysis Workflow
The overall procedure from preparation to analysis is depicted in the following workflow diagram.
Caption: Workflow for the HPLC quantification of this compound.
System Suitability
Before sample analysis, inject a mid-range standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.
Calibration and Quantification
-
Inject each calibration standard in duplicate.
-
Plot a calibration curve of the average peak area versus concentration (µg/mL).
-
Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Calculation:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the quantitative analysis of this compound. The detailed protocol, including chromatographic conditions, solution preparation, and data analysis procedures, is suitable for quality control and research applications. The method validation benchmarks presented demonstrate that this approach is linear, sensitive, accurate, and precise.
References
- 1. This compound | NOS | TargetMol [targetmol.com]
- 2. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. usbio.net [usbio.net]
Application Notes and Protocols for the Mass Spectrometry of Epicatechin Pentaacetate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a prominent flavan-3-ol (B1228485) found in foods like cocoa, green tea, and various fruits, is extensively studied for its potential health benefits, particularly in cardiovascular and neurological health. Its effects are largely attributed to its antioxidant properties and its ability to modulate various signaling pathways. To enhance its bioavailability and stability, synthetic derivatives such as Epicatechin Pentaacetate are often utilized in research. Understanding the metabolic fate of this acetylated form is crucial for the development of effective therapeutic agents.
This document provides detailed application notes and protocols for the analysis of this compound and its presumed metabolites using liquid chromatography-mass spectrometry (LC-MS). While direct metabolic studies on this compound are limited, it is widely hypothesized that in vivo, it undergoes deacetylation to release epicatechin, which then follows the established metabolic pathways of the parent compound. These pathways primarily involve phase II metabolism, resulting in glucuronidated, sulfated, and methylated derivatives.[1][2]
Experimental Protocols
Sample Preparation from Plasma/Serum
A robust sample preparation protocol is essential for the accurate quantification of analytes in complex biological matrices.
Materials:
-
Human or animal plasma/serum samples
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., ¹³C₃-(-)-epicatechin)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Protein Precipitation: Add 600 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
SPE (Optional, for increased purity):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used for flavonoids.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for metabolite identification.
Data Presentation
The following tables summarize the key mass spectrometric data for the identification and quantification of this compound and its expected metabolites.
Table 1: MRM Transitions for this compound and its Primary Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 499.1 [M-H]⁻ | 457.1, 415.1, 289.1 | 15-30 |
| Epicatechin | 289.1 [M-H]⁻ | 245.1, 179.0, 137.0 | 15-25 |
| Epicatechin Glucuronide | 465.1 [M-H]⁻ | 289.1 | 20-35 |
| Epicatechin Sulfate | 369.0 [M-H]⁻ | 289.1 | 20-35 |
| Methyl-Epicatechin | 303.1 [M-H]⁻ | 288.1, 259.1 | 15-25 |
| Methyl-Epicatechin Sulfate | 383.0 [M-H]⁻ | 303.1, 288.1 | 20-35 |
Note: Collision energies are instrument-dependent and require optimization.
Table 2: High-Resolution Mass Spectrometry Data for Putative Metabolites
| Proposed Identity | Molecular Formula | Calculated m/z [M-H]⁻ | Measured m/z [M-H]⁻ |
| This compound | C₂₅H₂₄O₁₁ | 499.1295 | 499.1290 |
| Epicatechin | C₁₅H₁₄O₆ | 289.0712 | 289.0715 |
| Epicatechin Glucuronide | C₂₁H₂₂O₁₂ | 465.1033 | 465.1038 |
| Epicatechin Sulfate | C₁₅H₁₄O₉S | 369.0280 | 369.0285 |
| Methyl-Epicatechin | C₁₆H₁₆O₆ | 303.0869 | 303.0872 |
| Methyl-Epicatechin Sulfate | C₁₆H₁₆O₉S | 383.0437 | 383.0441 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound and its metabolites from biological samples.
Proposed Metabolic Pathway of this compound
This diagram outlines the presumed metabolic fate of this compound, beginning with deacetylation followed by phase II metabolism.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a natural flavonoid found in foods like cocoa and green tea, is renowned for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Epicatechin Pentaacetate (EPA) is a synthetic, acetylated form of epicatechin. The addition of five acetyl groups significantly increases the lipophilicity of the molecule, which is expected to enhance its cell permeability and bioavailability compared to its parent compound.[4] It is hypothesized that once inside the cell, intracellular esterases hydrolyze EPA, releasing epicatechin to exert its biological effects.[5] Therefore, EPA is considered a promising pro-drug of epicatechin.
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound. The assays are designed to investigate its antioxidant, anti-inflammatory, and anti-cancer activities, leveraging the known mechanisms of its parent compound, epicatechin.
Physicochemical Properties and Cellular Uptake
This compound is soluble in organic solvents such as DMSO, acetone, and chloroform.[] Its increased lipophilicity suggests enhanced transport across the cell membrane. It is crucial to consider that intracellular esterases may convert EPA to epicatechin.[5] Therefore, when designing experiments, it is important to consider that the observed biological effects may be attributable to the released epicatechin.
I. Antioxidant Efficacy Assays
Epicatechin is a well-documented antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems.[2][7] The following assays can be used to quantify the antioxidant potential of EPA.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.
Protocol:
-
Cell Culture: Seed human hepatoma HepG2 cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a positive control (e.g., Quercetin) for 1 hour.
-
Probe Loading: Add the fluorescent probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA) to each well and incubate for 1 hour.
-
Induction of Oxidative Stress: Add a ROS generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), to all wells except the negative control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an emission wavelength of 535 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve and determine the CAA value for EPA.
Experimental Workflow for CAA Assay
Caption: Workflow for Cellular Antioxidant Activity Assay.
Measurement of Intracellular ROS
This protocol directly measures the levels of intracellular ROS after treatment with EPA and induction of oxidative stress.
Protocol:
-
Cell Culture: Plate cells (e.g., human fibroblasts or endothelial cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with different concentrations of EPA for 1-24 hours.
-
ROS Induction: Induce oxidative stress by adding a known ROS inducer like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
-
Staining: Stain the cells with a ROS-sensitive fluorescent dye, such as CellROX® Deep Red or DCFH-DA.
-
Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
II. Anti-inflammatory Efficacy Assays
Epicatechin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB pathway.[8][9]
Inhibition of Pro-inflammatory Cytokine Production
This assay determines the effect of EPA on the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.
Protocol:
-
Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Pre-treatment: Pre-incubate the cells with various concentrations of EPA for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]
Experimental Workflow for Cytokine Production Assay
Caption: Workflow for Pro-inflammatory Cytokine Production Assay.
NF-κB Activation Assay
This assay investigates the effect of EPA on the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Line: Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP).
-
Treatment: Treat the cells with EPA at various concentrations for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator like TNF-α or LPS.
-
Reporter Gene Assay: After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene activity (luciferase activity or GFP fluorescence). A decrease in reporter signal indicates inhibition of NF-κB activation.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and potential inhibition by EPA.
III. Anti-Cancer Efficacy Assays
Epicatechin has demonstrated anti-cancer effects by inhibiting cell proliferation, migration, and inducing apoptosis in various cancer cell lines.[1][3][11][12]
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of EPA on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., breast cancer cell line MCF-7 or MDA-MB-231) in a 96-well plate and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with a range of EPA concentrations for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of EPA on the migration of cancer cells.
Protocol:
-
Cell Monolayer: Grow cancer cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of EPA.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
Analysis: Measure the wound area at each time point to determine the rate of cell migration and wound closure.
Experimental Workflow for Wound Healing Assay
Caption: Workflow for the Wound Healing (Cell Migration) Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells to determine if EPA induces programmed cell death.
Protocol:
-
Cell Treatment: Treat cancer cells with EPA for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Data Presentation
All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison of the effects of different concentrations of this compound.
Table 1: Antioxidant Efficacy of this compound
| Concentration (µM) | Cellular Antioxidant Activity (CAA) Value | % Inhibition of Intracellular ROS |
| 0 (Control) | X ± SD | 0 |
| 1 | Y ± SD | A ± SD |
| 10 | Z ± SD | B ± SD |
| 100 | W ± SD | C ± SD |
Table 2: Anti-inflammatory Effects of this compound
| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | % Inhibition of NF-κB Activation |
| 0 (Control) | X ± SD | A ± SD | 0 |
| 1 | Y ± SD | B ± SD | D ± SD |
| 10 | Z ± SD | C ± SD | E ± SD |
| 100 | W ± SD | D ± SD | F ± SD |
Table 3: Anti-Cancer Effects of this compound
| Concentration (µM) | % Cell Viability (MTT) | % Wound Closure (24h) | % Apoptotic Cells (Annexin V) |
| 0 (Control) | 100 | X ± SD | A ± SD |
| 1 | Y ± SD | A ± SD | D ± SD |
| 10 | Z ± SD | B ± SD | E ± SD |
| 100 | W ± SD | C ± SD | F ± SD |
Conclusion
The provided application notes and protocols offer a comprehensive framework for evaluating the efficacy of this compound in cell-based models. These assays will enable researchers to characterize its antioxidant, anti-inflammatory, and anti-cancer properties and to elucidate its mechanism of action, likely as a pro-drug for epicatechin. The enhanced cellular uptake of EPA may translate to improved therapeutic potential compared to its parent compound.
References
- 1. Therapeutic uses of epicatechin in diabetes and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Epicatechin metabolites as a GPER ligands: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epicatechin attenuates atherosclerosis and exerts anti-inflammatory effects on diet-induced human-CRP and NFκB in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acendhealth.com [acendhealth.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer potential of (−)-epicatechin in a triple-negative mammary gland model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a flavonoid found in various foods like cocoa and green tea, has garnered significant interest for its potential therapeutic effects in a range of diseases. Epicatechin Pentaacetate, a synthetic derivative, is a prodrug of epicatechin designed to enhance its stability and bioavailability. In vivo, it is anticipated that esterases rapidly hydrolyze this compound to release epicatechin, which then exerts its biological effects.[1] While direct in vivo studies on this compound are limited, a substantial body of research on epicatechin in various animal models provides a strong foundation for investigating the therapeutic potential of its pentaacetate form.
These application notes provide a comprehensive overview of established animal models and experimental protocols relevant to studying the in vivo effects of epicatechin, which are presumed to be applicable to this compound following its in vivo conversion.
Data Presentation: Efficacy of Epicatechin in Animal Models
The following tables summarize the quantitative data from key in vivo studies on epicatechin, categorized by its primary therapeutic effects.
Table 1: Metabolic Effects of Epicatechin in Rodent Models
| Animal Model | Strain | Treatment and Dosage | Duration | Key Findings |
| Diet-Induced Obesity | C57BL/6J Mice | (-)-Epicatechin (20 mg/kg BW) in diet | 15 weeks | Prevented high-fat diet-induced insulin (B600854) resistance; improved glucose tolerance.[2] |
| Diet-Induced Obesity | CD-1 Mice | (+)-Epicatechin (0.003-0.3 mg/kg/day) via gavage | 2 weeks | Dose-dependently improved weight gain, glucose, cholesterol, and triglyceride levels.[3][4] |
| Obese Diabetic Mice | db/db Mice | Epicatechin (0.25% in drinking water) | 15 weeks | Increased survival rate; reduced degeneration of aortic vessels and fat deposition in the liver.[5][6] |
| Streptozotocin-Induced Diabetes | Rats | (-)-Epicatechin (30 mg/kg, twice daily) | 6 days | Preserved islet morphology and increased insulin release.[7] |
Table 2: Anti-Inflammatory Effects of Epicatechin in Rodent Models
| Animal Model | Strain | Treatment and Dosage | Duration | Key Findings |
| Diet-Induced Obesity | C57BL/6J Mice | (-)-Epicatechin supplementation | Not Specified | Mitigated visceral adipose tissue inflammation by reducing macrophage infiltration and pro-inflammatory signals.[8] |
| TNBS-Induced Colitis | Rats | (-)-Epicatechin (10 and 50 mg/kg) by gavage | 5 days (acute) | Reduced lesion size and decreased COX-2 expression.[9] |
| TNBS-Induced Colitis | Rats | (-)-Epicatechin (10 mg/kg) by gavage | 21 days (chronic) | Lowered macroscopic and microscopic lesion scores and increased glutathione (B108866) levels.[9] |
| Atherosclerosis | ApoE*3-Leiden Mice | Epicatechin (0.1% w/w) in diet | 8 and 20 weeks | Attenuated atherosclerotic lesion area by 27% and mitigated diet-induced increases in plasma SAA and human-CRP.[10] |
| Lipopolysaccharide-Induced Acute Lung Injury | C57BL/6 Mice | Epicatechin | Not Specified | Reduced lung pathology and activation of the p-p38 pathway.[11] |
Table 3: Neuroprotective and Cognitive Effects of Epicatechin in Rodent Models
| Animal Model | Strain | Treatment and Dosage | Duration | Key Findings |
| Oxidative Stress-Induced Cognitive Impairment | Rodents | Epicatechin | Not Specified | Improved spatial learning and memory retention in the Morris water maze test.[12][13][14] |
| High-Fat Diet-Induced Anxiety | C57BL/6J Mice | (-)-Epicatechin (2 or 20 mg/kg BW) supplementation | 24 weeks | Mitigated anxiety-related behavior.[15] |
| Aging | C57BL/6 Male Mice | Epicatechin (0.25% w/v) in drinking water | 37-44 weeks | Increased survival rate and improved physical activity.[16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the tables above. These protocols can be adapted for studies involving this compound.
Diet-Induced Obesity and Insulin Resistance in Mice
Objective: To induce obesity and insulin resistance in mice to study the metabolic effects of this compound.
Animal Model:
-
Species: Mouse
-
Sex: Male or female, depending on the study design[16]
Protocol:
-
Acclimatization: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.[5]
-
Diet:
-
Test Compound Administration:
-
This compound can be administered via oral gavage, mixed in the diet, or dissolved in drinking water. The dose should be calculated based on the expected release of active epicatechin.
-
-
Monitoring:
-
Outcome Measures:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose solution (e.g., 2 g/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer insulin (e.g., 0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 45, and 60 minutes.[2]
-
Biochemical Analysis: At the end of the study, collect blood to measure plasma insulin, triglycerides, and cholesterol levels.
-
Histology: Harvest and fix tissues such as the liver and adipose tissue for histological analysis.
-
TNBS-Induced Colitis in Rats
Objective: To induce colitis in rats to evaluate the anti-inflammatory properties of this compound.
Animal Model:
Protocol:
-
Acclimatization: Acclimate rats for at least one week.
-
Induction of Colitis:
-
Fast rats overnight.[11]
-
Anesthetize the rats lightly (e.g., with ether).
-
Insert a rubber catheter rectally into the colon to approximately 8 cm from the anus.
-
Instill 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (e.g., 25 mg in 1 mL of 50% ethanol) into the colon.[11][19]
-
Hold the rat in a head-down position for about 90 seconds to ensure the solution remains in the colon.[11]
-
-
Test Compound Administration:
-
Monitoring:
-
Record body weight, stool consistency, and the presence of fecal occult blood daily.[11]
-
-
Outcome Measures:
-
Macroscopic and Microscopic Scoring: At the end of the study, sacrifice the animals, remove the colon, and score for inflammation, ulceration, and tissue damage.
-
Biochemical Markers: Measure levels of inflammatory markers such as myeloperoxidase (MPO), cyclooxygenase-2 (COX-2), and cytokines (e.g., TNF-α, IL-10) in colonic tissue.[9][19]
-
Streptozotocin-Induced Diabetes in Rats
Objective: To induce a model of type 1 diabetes in rats to investigate the protective effects of this compound on pancreatic islets.
Animal Model:
Protocol:
-
Acclimatization: Acclimate rats for at least one week.
-
Induction of Diabetes:
-
Fast rats overnight.[6]
-
Administer a single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in citrate (B86180) buffer (pH 4.5) at a dose of 42-65 mg/kg.[6][21] Alternatively, for a model that more closely mimics type 1 diabetes, administer multiple low doses of STZ (e.g., 40 mg/kg) on five consecutive days.[21]
-
Provide 10% sucrose (B13894) water for 48 hours post-injection to prevent hypoglycemia.[6]
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Animals with blood glucose levels ≥ 15 mM are considered diabetic.[20]
-
-
Test Compound Administration:
-
Administer this compound via oral gavage. In a protective protocol, administration can begin prior to STZ injection.[7]
-
-
Monitoring:
-
Monitor blood glucose levels and body weight regularly.
-
-
Outcome Measures:
-
Islet Morphology: At the end of the study, harvest the pancreas for histological examination of islet integrity.
-
Insulin Levels: Measure plasma insulin levels and insulin content in the pancreas.
-
Biochemical Markers: Assess markers of oxidative stress in pancreatic tissue.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by epicatechin and a general workflow for in vivo studies.
Caption: General experimental workflow for in vivo studies.
Caption: Putative anti-inflammatory signaling pathways of epicatechin.
Caption: Proposed neuroprotective mechanisms of epicatechin.
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for investigating the in vivo effects of this compound. Based on the extensive research on its active metabolite, epicatechin, it is hypothesized that this compound will demonstrate significant therapeutic potential in metabolic, inflammatory, and neurodegenerative disease models. Researchers are encouraged to adapt these protocols to their specific research questions and to include pharmacokinetic studies to confirm the in vivo conversion of this compound to epicatechin.
References
- 1. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atherosclerosis in APOE*3-Leiden transgenic mice: from proliferative to atheromatous stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. benchchem.com [benchchem.com]
- 9. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Diet-induced obesity mouse model [bio-protocol.org]
- 17. mmpc.org [mmpc.org]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. turkjgastroenterol.org [turkjgastroenterol.org]
- 20. ndineuroscience.com [ndineuroscience.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Epicatechin Pentaacetate Formulation for Oral Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epicatechin, a naturally occurring flavanol found in foods such as cocoa and green tea, has garnered significant interest for its potential therapeutic effects in various disease models. Its pentaacetate derivative, Epicatechin Pentaacetate, is a synthetic form designed to potentially enhance bioavailability and stability. These application notes provide detailed protocols for the formulation and oral administration of this compound to mice, based on established methodologies for the parent compound, epicatechin. The included data and signaling pathways are derived from studies on epicatechin and are presented as a foundational guide for research involving its pentaacetate ester.
Data Presentation
The following tables summarize quantitative data from studies involving the oral administration of epicatechin in mice. This information can serve as a reference for dose selection and expected outcomes when designing experiments with this compound.
Table 1: Dosage and Administration of Epicatechin in Mice
| Mouse Model | Dosage | Administration Route | Vehicle | Duration | Key Findings |
| Diet-induced obesity | 0.003 - 0.3 mg/kg/day | Oral gavage | Not specified | 2 weeks | Dose-dependent improvement in metabolic endpoints (weight gain, glucose, cholesterol, triglycerides).[1][2] |
| rTg4510 (tau pathology) | ~18 mg/day (~17.27 - 19.03 mg/mouse/day) | Drinking water | 0.1% ethanol (B145695) (v/v) | 21 days | Reduced levels of ~64 kDa tau species and inhibited phosphorylation at Ser262 and AT8 phosphoepitopes.[3] |
| C57BL/6J (detraining) | 1.0 mg/kg, twice daily | Oral gavage | Water | 14 days | Preserved capillary and mitochondrial components in skeletal muscle.[4] |
| C57BL/6J (GLP-1 metabolism) | 20 mg/kg body weight | Diet supplement | Control diet | 15 weeks | Increased plasma GLP-1 concentrations by 55%.[5] |
| db/db (obese diabetic) | 0.25% in drinking water | Drinking water | Not specified | 15 weeks | Promoted survival (8.4% mortality vs. 50% in control).[6] |
| Aged C57BL/6 (20 months old) | 0.25% w/v in drinking water (~150 mg/kg BW) | Drinking water | Not specified | 37 weeks | Increased survival rate from 39% to 69%.[7] |
| TASTPM (Aβ pathology) | Not specified | Oral delivery | Not specified | 21 days | Reduced Aβ pathology and Aβ levels.[8] |
| Kras-activated pancreatic ductal carcinoma xenograft | 25 mg/kg | Oral administration | Not specified | Not specified | Inhibited tumor growth.[9] |
Table 2: Pharmacokinetic Parameters of Epicatechin and its Metabolites
| Species | Dose | Compound | Cmax | Tmax | Half-life (t1/2) | Bioavailability |
| Human | 10, 30, 100 mg (single dose) | (+)-Epicatechin metabolites | Dose-dependent | Not specified | 1.2 - 4.9 h | Not specified.[1][2] |
| Human | 50, 100, 200 mg (single dose) | (-)-Epicatechin (B1671481) | Dose-dependent | Not specified | ~2.5 h for 100 & 200 mg doses | Readily absorbed.[10] |
| Human | 50, 100, 200 mg (single dose) | (-)-Epicatechin metabolites | Dose-dependent | ~1 h (SREMs), 5.8 h (5C-RFMs) | 1.2 - 3.1 h | 95% absorbed based on urinary excretion.[11] |
| Rat | 12.5, 25.0, 50.0 mg/kg (oral) | (-)-Epicatechin-3-O-gallate | 49.62, 212.89, 464.04 ng/ml | 0.065, 0.063, 0.085 h | Bi-exponential decline | 1.02%, 1.47%, 3.30% respectively.[12] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol provides a general method for preparing a solution or suspension of this compound for oral administration to mice. The exact solvent system may require optimization based on the specific solubility characteristics of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., in mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. A typical dosing volume for oral gavage in mice is 5-10 ml/kg (e.g., 100-200 µl for a 20 g mouse).
-
Prepare the vehicle: A common vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
45-60% Saline/PBS
-
-
Dissolve this compound: a. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the required volume of DMSO and vortex thoroughly until the powder is completely dissolved. c. Add the PEG300 and vortex again. d. Add the Tween 80 and vortex until the solution is homogenous. e. Slowly add the saline or PBS while vortexing to prevent precipitation of the compound.
-
Final Preparation: If a clear solution is not obtained, the mixture can be sonicated in a water bath for 5-10 minutes to aid dissolution. If the compound remains in suspension, ensure it is homogenous by vortexing immediately before each administration.
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store protected from light at 4°C. Before use, allow the solution to return to room temperature and vortex thoroughly.
Protocol 2: Administration via Drinking Water
This method is suitable for longer-term studies and reduces the stress associated with daily gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.1% ethanol in water)
-
Drinking bottles for mice
-
Graduated cylinder
Procedure:
-
Calculate the total amount needed: Estimate the daily water consumption per mouse (typically 3-5 ml). Calculate the total volume of drinking water needed for the group of mice for a specific period (e.g., 2-3 days).
-
Prepare the medicated water: a. Dissolve the calculated amount of this compound in a small volume of the vehicle (e.g., 0.1% ethanol).[3] b. Add this concentrated solution to the total volume of drinking water and mix thoroughly.
-
Administration: a. Fill the mouse drinking bottles with the prepared solution. b. Measure the volume of the remaining solution every 1-2 days to monitor consumption and calculate the average daily intake per mouse.[3]
-
Solution Replacement: Replace the medicated water with a freshly prepared solution every 2-3 days to ensure the stability and potency of the compound.
Protocol 3: Assessment of Bioavailability (Pharmacokinetics)
This protocol outlines the steps to determine the pharmacokinetic profile of this compound and its metabolites in mouse plasma.
Materials:
-
Mice treated with this compound
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: Administer a single oral dose of this compound to a cohort of mice.
-
Blood Sampling: Collect blood samples from a subset of mice at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[10] Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Plasma Preparation: a. Immediately place the blood samples into heparinized tubes. b. Centrifuge the tubes at 2000-3000 x g for 10-15 minutes at 4°C to separate the plasma. c. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Sample Analysis: a. Extract this compound and its potential metabolites from the plasma samples using appropriate protein precipitation or liquid-liquid extraction methods. b. Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of the parent compound and its metabolites.[9][10]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by epicatechin, which are likely targets for this compound as well.
Caption: Key signaling pathways modulated by Epicatechin.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the in vivo effects of orally administered this compound in mice.
Caption: General experimental workflow for in vivo mouse studies.
References
- 1. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Oral (−)-Epicatechin Inhibits Progressive Tau Pathology in rTg4510 Mice Independent of Direct Actions at GSK3β [frontiersin.org]
- 4. (−)-Epicatechin maintains endurance training adaptation in mice after 14 days of detraining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Epicatechin and Anthocyanins Modulate GLP-1 Metabolism: Evidence from C57BL/6J Mice and GLUTag Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary epicatechin improves survival and delays skeletal muscle degeneration in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary (-)-epicatechin as a potent inhibitor of βγ-secretase amyloid precursor protein processing [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies Using Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a naturally occurring flavanol found in foods such as cocoa, green tea, and berries, is well-regarded for its potent antioxidant and anti-inflammatory properties.[1][2] Its therapeutic potential, however, can be limited by its bioavailability and stability. Epicatechin Pentaacetate, a synthetic derivative, is the acetylated form of epicatechin. The acetylation of the hydroxyl groups is a common strategy to enhance the lipophilicity and stability of polyphenolic compounds, potentially leading to improved cell permeability and bioavailability. In the cellular environment, it is anticipated that intracellular esterases may hydrolyze the acetate (B1210297) groups, releasing the active parent compound, epicatechin.[3]
These application notes provide a comprehensive guide for the in vitro experimental design using this compound. Detailed protocols for key assays are provided to investigate its biological activities, particularly focusing on its antioxidant and anti-inflammatory effects through the modulation of the NF-κB and Nrf2 signaling pathways.
Mechanism of Action
Epicatechin has been shown to exert its biological effects through the modulation of key signaling pathways, including the NF-κB and Nrf2 pathways.[4][5]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including cytokines like TNF-α and IL-6. Epicatechin has been demonstrated to inhibit NF-κB activation, thereby reducing the production of these inflammatory mediators.[6][7]
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[8] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), leading to their upregulation.[8][9] Epicatechin is a known activator of the Nrf2 pathway, enhancing the cell's capacity to counteract oxidative stress.[8]
Data Presentation
The following tables summarize hypothetical quantitative data for in vitro experiments with this compound. These values are for illustrative purposes and should be determined experimentally for your specific cell model and conditions.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 5.1 |
| 25 | 92.1 ± 4.9 |
| 50 | 88.5 ± 5.5 |
| 100 | 80.2 ± 6.1 |
Table 2: Antioxidant Activity of this compound (DPPH Radical Scavenging Assay)
| Concentration (µM) | DPPH Scavenging Activity (%) |
| 1 | 15.2 ± 2.1 |
| 10 | 45.8 ± 3.5 |
| 25 | 70.1 ± 4.2 |
| 50 | 85.6 ± 3.9 |
| 100 | 92.3 ± 2.8 |
Table 3: Anti-inflammatory Effect of this compound on LPS-stimulated Macrophages
| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | 25.4 ± 3.1 | 15.2 ± 2.5 |
| LPS (1 µg/mL) | 580.7 ± 45.3 | 450.9 ± 38.7 |
| LPS + this compound (10 µM) | 350.1 ± 28.9 | 280.4 ± 25.1 |
| LPS + this compound (25 µM) | 210.5 ± 20.7 | 190.6 ± 18.9 |
| LPS + this compound (50 µM) | 150.8 ± 15.3 | 120.3 ± 11.8 |
Table 4: Effect of this compound on Nrf2 Pathway Activation (Western Blot Quantification)
| Treatment | Nuclear Nrf2 (Relative Density) | HO-1 Expression (Relative Density) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound (25 µM) | 2.5 ± 0.3 | 2.8 ± 0.4 |
| This compound (50 µM) | 3.8 ± 0.5 | 4.2 ± 0.6 |
Experimental Protocols
Preparation of Stock Solution
Note: Due to the limited information on the solubility of this compound, it is recommended to perform initial solubility tests. Based on the properties of similar compounds, DMSO is a suitable solvent.[10][11]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
-
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
When preparing working solutions, dilute the stock solution in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically ≤ 0.1%).
-
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on a chosen cell line.
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging capacity of this compound.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound stock solution
-
96-well microplate
-
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, add 50 µL of each concentration of this compound to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the sample serves as the control.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)
This protocol determines the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary macrophages).
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
ELISA kits for TNF-α and IL-6
-
-
Protocol:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a non-stimulated control and an LPS-only control.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins
This protocol allows for the detection of changes in the expression and activation of key proteins in the NF-κB and Nrf2 signaling pathways.
-
Materials:
-
Cell line of interest
-
This compound stock solution
-
Stimulant (e.g., LPS for NF-κB, or an oxidative stressor like H₂O₂ for Nrf2)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-Nrf2, anti-HO-1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells and treat with this compound and/or a stimulant as described in the anti-inflammatory assay protocol.
-
For nuclear translocation studies, perform subcellular fractionation to isolate cytoplasmic and nuclear extracts.
-
Lyse the cells with lysis buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Inhibition of the NF-κB signaling pathway by epicatechin.
References
- 1. Epicatechin and quercetin exhibit in vitro antioxidant effect, improve biochemical parameters related to metabolic syndrome, and decrease cellular genotoxicity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epicatechin Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protective effect of epicatechin on experimental ulcerative colitis in mice is mediated by increasing antioxidation and by the inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [dspace.sunyconnect.suny.edu]
- 8. The flavanol (−)-epicatechin prevents stroke damage through the Nrf2/HO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Epicatechin Pentaacetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a naturally occurring flavonoid found in foods like cocoa and green tea, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-cancer effects. Epicatechin pentaacetate, a synthetic derivative of epicatechin, offers potential advantages in terms of stability and cell permeability due to the acetylation of its hydroxyl groups. These acetate (B1210297) groups may be removed by intracellular esterases, releasing the active parent compound, epicatechin.
This document provides a comprehensive guide for researchers on the dosage calculation and application of this compound in cell culture experiments. The protocols and dosage recommendations are primarily based on data available for epicatechin, providing a robust starting point for experimental design. It is crucial to note that the optimal concentration of this compound may vary depending on the cell line and experimental conditions, necessitating empirical determination.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of this compound is fundamental for accurate dosage calculation and experimental reproducibility.
| Property | Value | Source |
| Molecular Weight | 500.45 g/mol | [1] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |
| Storage | Store at -20°C |
Stock Solution Preparation Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 500.45 g/mol * 1000 mg/g = 5.0045 mg
-
-
-
Dissolution: In a sterile environment, aseptically weigh 5.0 mg of this compound and transfer it to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to achieve a 10 mM stock solution.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Dosage Calculation for Cell Culture Experiments
The following table provides suggested starting concentrations for this compound based on published effective concentrations of its parent compound, epicatechin, in various cancer cell lines. It is imperative to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.
| Cell Line | Cancer Type | Effective Concentration of Epicatechin | Suggested Starting Range for this compound | Reference |
| Pancreatic Cancer (Panc-1, MIA PaCa-2) | Pancreatic | 20 µM (radiosensitization) | 10 - 50 µM | [3] |
| Glioblastoma (U87) | Brain | 20 µM (radiosensitization) | 10 - 50 µM | [3] |
| Prostate Cancer (PC-3) | Prostate | 30 µmol/L (inhibition of invasion) | 10 - 50 µM | [1] |
| Breast Cancer (MCF-7, MDA-MB-231) | Breast | 350 µM (IC50) | 100 - 500 µM | |
| Colon Cancer (HCT-116) | Colon | 150 - 250 µM (in combination) | 100 - 300 µM |
Experimental Protocol: Dose-Response Assay (MTT Assay)
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Incubation: Remove the medium from the wells and add 100 µL of the prepared treatment solutions. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential Signaling Pathways and Experimental Workflow
The biological effects of epicatechin are mediated through the modulation of various signaling pathways. It is hypothesized that this compound, upon intracellular deacetylation, will influence similar pathways.
Key Signaling Pathways Modulated by Epicatechin
-
Erk/MAPK Pathway: Epicatechin has been shown to inhibit the phosphorylation of Erk, a key component of the Ras/MAPK pathway, which is crucial for cell proliferation and survival.
-
NF-κB Pathway: Epicatechin can inhibit the binding of the transcription factor NF-κB to DNA, thereby suppressing the expression of genes involved in inflammation and cell survival.
-
Akt Pathway: Studies have indicated that epicatechin treatment can lead to reduced Akt phosphorylation, impacting cell survival and proliferation.
Caption: Potential signaling pathways modulated by epicatechin.
Experimental Workflow
The following diagram illustrates a logical workflow for conducting cell culture experiments with this compound.
Caption: Experimental workflow for this compound in cell culture.
Conclusion and Future Directions
This compound presents a promising compound for in vitro research due to its potential for enhanced stability and cellular uptake. The information and protocols provided herein offer a solid foundation for initiating studies to explore its biological effects. It is critical to acknowledge that the acetylation may alter the compound's activity and that intracellular deacetylation is a key consideration. Future research should focus on directly assessing the cellular uptake and metabolism of this compound to confirm its conversion to epicatechin and to elucidate its precise mechanism of action. Comparative studies with the parent compound will be invaluable in determining the therapeutic potential of this derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. (−)‐Epicatechin induces mitochondrial biogenesis and markers of muscle regeneration in adults with Becker muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Epicatechin Pentaacetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin Pentaacetate (EPA) is a derivative of the naturally occurring flavanol (-)-epicatechin (B1671481) (EC), which is abundant in foods like cocoa and green tea.[1][2] EC has garnered significant interest for its potential therapeutic effects, including antioxidant, anti-inflammatory, and metabolism-regulating properties.[1][3] Western blot analysis is a critical technique to elucidate the molecular mechanisms of EPA by quantifying its effects on the expression and phosphorylation of key proteins within various signaling pathways. These notes provide detailed protocols for investigating the impact of EPA treatment on protein expression in cell culture models. While the direct effects of this compound are under-investigated, the following protocols and target protein suggestions are based on the well-documented activities of its parent compound, (-)-epicatechin.
Potential Signaling Pathways and Protein Targets
Based on studies of (-)-epicatechin, EPA may influence several key cellular signaling pathways. Researchers should consider investigating proteins involved in:
-
Muscle Growth and Differentiation: MyoD, Myf5, myogenin, follistatin, and myostatin.[4][5]
-
Cellular Bioenergetics and Metabolism: LKB1, AMP-activated protein kinase (AMPK), PGC-1α, and Glucose transporter 4 (GLUT4).[6][7]
-
Inflammation: Nuclear factor-kappa B (NF-κB), Tumor necrosis factor-alpha (TNFα), Interleukin-6 (IL-6), and Monocyte chemoattractant protein-1 (MCP-1).[8][9][10]
-
Insulin (B600854) Signaling: AMPK/ACC pathway.[7]
-
Neuroprotection: Amyloid precursor protein (APP) and Beta-secretase 1 (BACE1).[11]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables are templates for presenting quantitative data obtained from Western blot densitometry analysis. Data should be normalized to a loading control (e.g., GAPDH, β-actin, or α-tubulin).
Table 1: Effect of this compound on Proteins Involved in Muscle Growth and Differentiation.
| Target Protein | Treatment Group | Densitometry (Arbitrary Units, Normalized to GAPDH) | Fold Change vs. Control |
| MyoD | Control | 1.00 ± 0.12 | 1.00 |
| EPA (1 µM) | 1.52 ± 0.18 | 1.52 | |
| EPA (10 µM) | 2.10 ± 0.25 | 2.10 | |
| Myogenin | Control | 1.00 ± 0.09 | 1.00 |
| EPA (1 µM) | 1.35 ± 0.15 | 1.35 | |
| EPA (10 µM) | 1.88 ± 0.21 | 1.88 | |
| Myostatin | Control | 1.00 ± 0.11 | 1.00 |
| EPA (1 µM) | 0.75 ± 0.08 | 0.75 | |
| EPA (10 µM) | 0.48 ± 0.05 | 0.48 |
Table 2: Effect of this compound on Proteins in the AMPK Signaling Pathway.
| Target Protein | Treatment Group | Densitometry (Arbitrary Units, Normalized to GAPDH) | Fold Change vs. Control |
| p-AMPK (Thr172) | Control | 1.00 ± 0.15 | 1.00 |
| EPA (1 µM) | 1.89 ± 0.22 | 1.89 | |
| EPA (10 µM) | 2.54 ± 0.31 | 2.54 | |
| Total AMPK | Control | 1.00 ± 0.10 | 1.00 |
| EPA (1 µM) | 1.05 ± 0.13 | 1.05 | |
| EPA (10 µM) | 0.98 ± 0.11 | 0.98 | |
| p-ACC (Ser79) | Control | 1.00 ± 0.13 | 1.00 |
| EPA (1 µM) | 1.67 ± 0.19 | 1.67 | |
| EPA (10 µM) | 2.21 ± 0.28 | 2.21 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., C2C12 myoblasts, 3T3-L1 adipocytes, or SH-SY5Y neuroblastoma cells) in appropriate culture dishes and allow them to reach 70-80% confluency.
-
Preparation of EPA Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: Dilute the EPA stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). A vehicle control (medium with the same concentration of DMSO) must be included. Treat the cells for a predetermined time (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[13]
-
Transfer the supernatant (containing the protein) to a new tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize the samples by diluting them with lysis buffer and Laemmli sample buffer to ensure equal loading of protein for each lane in the subsequent gel electrophoresis.
Western Blotting
-
Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel at a constant voltage until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control.[14]
Visualizations
Caption: Western blot experimental workflow.
Caption: AMPK signaling pathway activation.
Caption: NF-κB inflammatory pathway inhibition.
References
- 1. Advances in physiological functions and mechanisms of (-)-epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (-)-Epicatechin in the control of glucose homeostasis: Involvement of redox-regulated mechanisms [pubmed.ncbi.nlm.nih.gov]
- 4. Restorative potential of (−)-epicatechin in a rat model of Gulf War illness muscle atrophy and fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of (-)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (-)-Epicatechin targets early growth response protein 1, an inflammation-associated ferroptosis regulator, to ameliorate metabolic dysfunction-associated steatotic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dietary (−)-epicatechin as a potent inhibitor of βγ-secretase amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. origene.com [origene.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a flavonoid found in various foods like cocoa and green tea, has been extensively studied for its antioxidant, anti-inflammatory, and potential anticancer properties. These effects are largely attributed to its ability to modulate key cellular signaling pathways and, consequently, gene expression. Epicatechin Pentaacetate, a derivative of epicatechin, is synthesized to potentially enhance its bioavailability and cellular uptake due to increased lipophilicity from the acetate (B1210297) groups.[1] While direct studies on the gene expression profile of this compound are limited, research on other acetylated flavonoids suggests that this modification can significantly augment their biological activities, including their impact on cancer cell proliferation and migration.[2][3][4]
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression. The protocols outlined below detail the necessary steps for cell culture, treatment, RNA analysis, and data interpretation. Given the current research landscape, a comparative analysis with the parent compound, (-)-Epicatechin, is highly recommended to elucidate the specific contributions of the pentaacetate functional group.
Key Signaling Pathways Potentially Modulated by this compound
Based on the known effects of (-)-Epicatechin, it is hypothesized that this compound will influence several critical signaling pathways involved in cellular stress response, inflammation, and proliferation.
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation and cell survival. (-)-Epicatechin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[5][6]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. (-)-Epicatechin has been observed to modulate MAPK signaling, often leading to anti-proliferative effects in cancer cells.[5][7]
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the antioxidant response in cells. (-)-Epicatechin is a known activator of Nrf2, leading to the upregulation of a battery of antioxidant and detoxification genes.[8][9][10]
Data Presentation: Quantitative Gene Expression Analysis
The following tables provide a template for summarizing quantitative data from gene expression experiments. It is recommended to perform a comparative analysis between this compound and (-)-Epicatechin.
Table 1: Differential Gene Expression in Response to this compound and (-)-Epicatechin
| Treatment | Total Genes Analyzed | Upregulated Genes | Downregulated Genes |
| Control (Vehicle) | |||
| This compound (Concentration, Time) | |||
| (-)-Epicatechin (Concentration, Time) |
Data to be populated from microarray or RNA-sequencing experiments.
Table 2: qRT-PCR Validation of Key Target Genes
| Gene | Pathway | Treatment | Fold Change (vs. Control) | P-value |
| e.g., NFKBIA | NF-κB | This compound | ||
| (-)-Epicatechin | ||||
| e.g., JUN | MAPK/AP-1 | This compound | ||
| (-)-Epicatechin | ||||
| e.g., NQO1 | Nrf2 | This compound | ||
| (-)-Epicatechin |
This table should be populated with data from qRT-PCR experiments to validate the findings from global gene expression analysis.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially affected by this compound and a general workflow for gene expression analysis.
Experimental Protocols
The following are detailed protocols for the key experiments required to analyze the gene expression changes in response to this compound.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound. Specific cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer) should be chosen based on the research question.
Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
(-)-Epicatechin (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates for RNA extraction) at a predetermined density to ensure they reach 60-70% confluency at the time of treatment.
-
-
Treatment:
-
Allow the cells to adhere and grow for 24 hours after seeding.
-
Prepare fresh dilutions of this compound and (-)-Epicatechin in complete growth medium from the stock solutions. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the treatments or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
Protocol 2: RNA Extraction and Quantification
This protocol details the extraction of total RNA from cultured cells, a critical step for downstream gene expression analysis.
Materials:
-
TRIzol® reagent or a similar RNA extraction kit
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis:
-
Aspirate the medium from the treated and control cells.
-
Wash the cells once with cold PBS.
-
Add 1 mL of TRIzol® reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down.
-
-
Phase Separation:
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol® used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an Agilent Bioanalyzer.
-
Protocol 3: Microarray Analysis
This protocol provides a general overview of microarray analysis to obtain a global gene expression profile. The specific details will vary depending on the microarray platform used (e.g., Affymetrix, Agilent).
Materials:
-
High-quality total RNA
-
cDNA synthesis kit
-
Labeling kit (e.g., biotin (B1667282) or fluorescent dyes)
-
Hybridization buffer and reagents
-
Microarray slides/chips
-
Hybridization oven
-
Microarray scanner
-
Data analysis software
Procedure:
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase.
-
Synthesize second-strand cDNA.
-
Generate labeled cRNA or cDNA using an in vitro transcription or direct labeling method.
-
-
Hybridization:
-
Fragment the labeled cRNA/cDNA.
-
Prepare a hybridization cocktail containing the fragmented and labeled target.
-
Hybridize the cocktail to the microarray slide/chip in a hybridization oven for a specified time and temperature.
-
-
Washing and Staining:
-
Wash the microarray to remove non-specifically bound target.
-
For biotin-labeled targets, stain with a streptavidin-phycoerythrin conjugate.
-
-
Scanning and Data Acquisition:
-
Scan the microarray using a high-resolution scanner to detect the signal intensity from the labels.
-
Use the scanner software to generate a data file containing the intensity values for each probe.
-
-
Data Analysis:
-
Perform quality control checks on the raw data.
-
Normalize the data to remove systematic variations.
-
Identify differentially expressed genes between the treated and control groups using statistical tests (e.g., t-test, ANOVA) and applying a fold-change cutoff.
-
Perform pathway and gene ontology analysis to understand the biological implications of the gene expression changes.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for validating the differential expression of specific genes identified from the microarray analysis.
Materials:
-
High-quality total RNA
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific forward and reverse primers
-
Real-time PCR instrument
-
Optical-grade PCR plates/tubes
Procedure:
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template.
-
Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Include no-template controls to check for contamination.
-
-
Real-Time PCR:
-
Run the qPCR reactions in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Ensure a melt curve analysis is performed at the end of the run for SYBR Green-based assays to check for primer-dimer formation and specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the control group.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying the biological activities of this modified flavonoid. A comparative approach with (-)-Epicatechin will be instrumental in understanding the impact of acetylation on its therapeutic potential. The resulting data will be invaluable for drug development professionals seeking to leverage the health benefits of epicatechin and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]
- 3. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epicatechin induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis Using Flow Cytometry with Epicatechin Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin, a flavonoid found in various natural sources such as cocoa and green tea, and its derivatives are of significant interest in cancer research due to their potential anti-proliferative and pro-apoptotic effects.[1][2] Epicatechin Pentaacetate, a derivative of epicatechin, is being investigated for its potential to modulate cellular processes, including the cell cycle. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention.[3]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[3][4] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), one can quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry.
Note: As specific data for this compound is emerging, this document utilizes representative data from studies on closely related epicatechin compounds to illustrate the expected outcomes and data presentation. The principles and protocols are directly applicable to the study of this compound.
Data Presentation
The following tables summarize the dose-dependent effects of an epicatechin derivative on the cell cycle distribution of a human cancer cell line after a 48-hour treatment. This data is presented as a representative example of how to structure quantitative results obtained from a flow cytometry experiment.
Table 1: Effect of Epicatechin Derivative on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 0 | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |
| Epicatechin Derivative | 10 | 60.1 ± 2.5 | 22.5 ± 1.3 | 17.4 ± 1.6 |
| Epicatechin Derivative | 25 | 68.7 ± 3.0 | 18.3 ± 1.1 | 13.0 ± 1.2 |
| Epicatechin Derivative | 50 | 75.4 ± 3.5 | 12.1 ± 0.9 | 12.5 ± 1.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Summary of Cell Cycle Arrest Induced by Epicatechin Derivative
| Parameter | Control | 10 µM | 25 µM | 50 µM |
| G0/G1 Arrest | Baseline | Increased | Significant Increase | Strong Increase |
| S Phase Reduction | Baseline | Decreased | Significant Decrease | Strong Decrease |
| G2/M Population | Baseline | Slightly Decreased | Decreased | Decreased |
Experimental Protocols
This section provides a detailed methodology for cell cycle analysis using flow cytometry following treatment with this compound.
Materials
-
Human cancer cell line (e.g., MCF-7, PC-3, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Allow the cells to attach and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Following incubation, aspirate the medium and wash the cells with PBS.
-
Harvest the cells by adding trypsin-EDTA and incubating until the cells detach.
-
Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days if necessary.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add 500 µL of Propidium Iodide staining solution (final concentration 50 µg/mL).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data collection.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to gate on the single-cell population to exclude doublets and debris.
-
Generate a histogram of DNA content (PI fluorescence) and use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathway
Epicatechin and its derivatives have been shown to influence multiple signaling pathways that regulate the cell cycle. A common mechanism involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are crucial for cell cycle progression. The following diagram illustrates a generalized signaling pathway that may be affected by this compound, leading to cell cycle arrest.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for investigating the effects of this compound on the cell cycle of cancer cells using flow cytometry. By carefully following these methodologies, researchers can obtain reliable and reproducible data to elucidate the therapeutic potential of this and other related compounds. The representative data and signaling pathway diagram offer a basis for experimental design and data interpretation in the ongoing research and development of novel anticancer agents.
References
- 1. Therapeutic uses of epicatechin in diabetes and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining of Epicatechin Pentaacetate Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) on tissues treated with Epicatechin Pentaacetate. This document includes detailed protocols for tissue preparation and staining, methodologies for semi-quantitative data analysis, and an overview of the key signaling pathways modulated by epicatechin and its derivatives.
Introduction
Epicatechin, a flavonoid found in various plants, and its acetylated form, this compound, are subjects of growing interest in drug development due to their antioxidant, anti-inflammatory, and cardioprotective properties.[1] Immunohistochemistry is a valuable technique to visualize and quantify the effects of these compounds on protein expression and localization within tissues, providing crucial insights into their mechanisms of action. This document outlines the necessary procedures to successfully perform and analyze IHC staining on tissues exposed to this compound.
Data Presentation: Semi-Quantitative Analysis of Protein Expression
To standardize the evaluation of IHC staining, a semi-quantitative scoring method is recommended. This approach combines the assessment of both the intensity of the stain and the percentage of positively stained cells within a defined area.
Table 1: H-Score for Semi-Quantitative Analysis of IHC Staining
| Staining Intensity | Score (I) | Percentage of Positive Cells (%) | Score (P) | H-Score Calculation |
| No Staining | 0 | < 1% | 0 | H-Score = Σ (I × P) |
| Weak Staining | 1 | 1-25% | 1 | |
| Moderate Staining | 2 | 26-50% | 2 | |
| Strong Staining | 3 | 51-75% | 3 | |
| 76-100% | 4 |
The H-Score provides a continuous scale from 0 to 300, allowing for a more nuanced comparison between different treatment groups.
Table 2: Example of Semi-Quantitative IHC Data for NF-κB p65 Subunit Nuclear Translocation in Response to Epicatechin Treatment
| Treatment Group | Cytoplasmic Staining (H-Score) | Nuclear Staining (H-Score) |
| Control (Vehicle) | 250 ± 15 | 30 ± 5 |
| Epicatechin (10 µM) | 120 ± 10 | 210 ± 20 |
| This compound (10 µM) | (Hypothetical Data) | (Hypothetical Data) |
Note: The data for Epicatechin is based on findings indicating a decrease in cytoplasmic NF-κB p65 and an increase in nuclear translocation upon treatment.[2] Data for this compound is hypothetical and would need to be determined experimentally.
Table 3: Example of Semi-Quantitative IHC Data for Muscle Regeneration Markers Following Epicatechin Treatment
| Treatment Group | MyoD Expression (H-Score) | Myogenin Expression (H-Score) |
| Control (Untreated) | 80 ± 10 | 60 ± 8 |
| Epicatechin | 180 ± 15 | 150 ± 12 |
| This compound | (Hypothetical Data) | (Hypothetical Data) |
Note: The data for Epicatechin is based on studies showing increased expression of myogenic regulatory factors.[3][4] Data for this compound is hypothetical.
Experimental Protocols
This section provides a detailed protocol for IHC staining of paraffin-embedded tissues treated with this compound.
I. Tissue Preparation and Fixation
-
Tissue Collection : Immediately after excision, rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Fixation : Immerse the tissue in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration : Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions:
-
70% ethanol: 2 changes, 1 hour each
-
80% ethanol: 1 hour
-
95% ethanol: 1 hour
-
100% ethanol: 3 changes, 1 hour each
-
-
Clearing : Clear the tissue in two changes of xylene for 1 hour each.
-
Paraffin (B1166041) Infiltration : Infiltrate the tissue with molten paraffin wax in an oven at 60°C. Use three changes of paraffin, 1 hour each.
-
Embedding : Embed the paraffin-infiltrated tissue in a paraffin block and allow it to cool and solidify.
II. Sectioning and Mounting
-
Sectioning : Cut 4-5 µm thick sections from the paraffin block using a microtome.
-
Floating : Float the sections in a warm water bath (40-45°C).
-
Mounting : Mount the sections onto positively charged glass slides.
-
Drying : Dry the slides overnight in an oven at 37°C or for 1 hour at 60°C.
III. Immunohistochemical Staining Protocol
-
Deparaffinization and Rehydration :
-
Xylene: 2 changes, 5 minutes each
-
100% Ethanol: 2 changes, 3 minutes each
-
95% Ethanol: 3 minutes
-
70% Ethanol: 3 minutes
-
50% Ethanol: 3 minutes
-
Distilled Water: Rinse for 5 minutes
-
-
Antigen Retrieval :
-
Immerse slides in a citrate (B86180) buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with PBS.
-
-
Peroxidase Blocking :
-
Incubate the sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking :
-
Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation :
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation :
-
Rinse the slides with PBS (3 changes, 5 minutes each).
-
Incubate the sections with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Rinse the slides with PBS (3 changes, 5 minutes each).
-
Incubate the sections with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30 minutes at room temperature.
-
-
Chromogen Development :
-
Rinse the slides with PBS (3 changes, 5 minutes each).
-
Incubate the sections with a DAB (3,3'-diaminobenzidine) substrate-chromogen solution until the desired stain intensity develops (typically 2-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining :
-
Counterstain the sections with hematoxylin (B73222) for 1-2 minutes to visualize the nuclei.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting :
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
Epicatechin has been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Epicatechin can inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[6]
Caption: this compound's modulation of the NF-κB signaling pathway.
Akt/mTOR Signaling Pathway in Muscle
The Akt/mTOR pathway is a critical regulator of muscle protein synthesis and hypertrophy.[7] Growth factors like IGF-1 activate PI3K, which in turn activates Akt. Activated Akt then phosphorylates and activates mTORC1. mTORC1 promotes protein synthesis by phosphorylating downstream targets such as S6K1 and 4E-BP1. Epicatechin has been shown to promote muscle growth, potentially through the activation of this pathway.
Caption: Role of this compound in the Akt/mTOR muscle growth pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound using immunohistochemistry.
Caption: General workflow for an in vivo IHC study with this compound.
References
- 1. [PDF] Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo | Semantic Scholar [semanticscholar.org]
- 2. IHC-P protocols | Abcam [abcam.com]
- 3. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epicatechin induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.mit.edu [web.mit.edu]
Application Notes: Utilizing Epicatechin Pentaacetate as a Control Compound in Flavonoid Research
Introduction
(-)-Epicatechin (B1671481), a prominent flavan-3-ol (B1228485) found in dietary sources such as cocoa, tea, and various fruits, is the subject of extensive research due to its wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. A significant portion of its bioactivity is attributed to its ability to modulate key intracellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
In order to ascertain that the observed biological effects are a direct result of the specific chemical structure of (-)-epicatechin, particularly the activity of its hydroxyl groups, it is imperative to use an appropriate negative control in experimental designs. Epicatechin Pentaacetate serves as an ideal candidate for this purpose. By acetylating all five of the free hydroxyl groups on the epicatechin molecule, its chemical properties are significantly altered. This modification masks the functional groups responsible for the hydrogen-donating and metal-chelating activities that are central to the antioxidant and signaling-modulating properties of flavonoids. Consequently, this compound is presumed to be biologically inactive in assays where the parent compound is active, making it an excellent tool to validate the specificity of (-)-epicatechin's effects.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a control compound in studies investigating the effects of (-)-epicatechin on the NF-κB and MAPK signaling pathways.
Data Presentation: Comparative Bioactivity
Table 1: Modulation of NF-κB Signaling Pathway
| Compound | Assay Type | Cell Line | Treatment Conditions | Quantitative Measurement | Reference(s) |
| (-)-Epicatechin | NF-κB DNA Binding | Jurkat T cells | 1.7–17.2 µM pre-incubation for 24h, then PMA stimulation | Dose-dependent decrease in PMA-induced NF-κB binding activity. | [1] |
| IKKβ Phosphorylation | Jurkat T cells | 8.6 µM pre-incubation, then PMA stimulation | 51% inhibition of PMA-induced IKKβ phosphorylation. | [1] | |
| IL-2 Production | Jurkat T cells | 8.6 µM pre-incubation, then PMA stimulation | 53% decrease in PMA-induced IL-2 production. | [1] | |
| This compound | NF-κB DNA Binding | - | - | Data not available (Expected: No significant inhibition) | - |
| IKKβ Phosphorylation | - | - | Data not available (Expected: No significant inhibition) | - | |
| IL-2 Production | - | - | Data not available (Expected: No significant inhibition) | - |
Table 2: Modulation of MAPK Signaling Pathway
| Compound | Target | Cell Line | Treatment Conditions | Quantitative Measurement | Reference(s) |
| (-)-Epicatechin | p-JNK, p-p38 | Human Dermal Fibroblasts | Combination with radiation treatment | Significant inhibition of radiation-induced phosphorylation. | [2] |
| p-JNK, p-ERK1/2, p-p38 | 3T3-L1 Adipocytes | 0.5–10 µM pre-incubation for 4h, then TNFα stimulation | Dose-dependent decrease in TNFα-mediated phosphorylation. Complete inhibition of ERK1/2 and p38 at 1 µM. | [3] | |
| p-p38 MAPK | Purified enzyme | In vitro kinase assay | Direct inhibition of p38 MAPK. | [4] | |
| This compound | p-JNK, p-ERK, p-p38 | - | - | Data not available (Expected: No significant inhibition) | - |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways modulated by (-)-epicatechin and the logical framework for using this compound as a negative control.
Figure 1: Experimental workflow for comparative analysis.
Figure 2: NF-κB signaling pathway and (-)-epicatechin.
Figure 3: MAPK signaling pathways and (-)-epicatechin.
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture cells (e.g., RAW 264.7 macrophages for inflammation studies) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays) at a density that will result in 80-90% confluency at the time of treatment.
-
-
Preparation of Compounds:
-
Prepare stock solutions of (-)-epicatechin and this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solutions in cell culture medium to the desired final concentrations immediately before use. The final DMSO concentration in the medium should be kept constant across all treatments and should not exceed 0.1% to avoid solvent-induced effects.
-
-
Treatment:
-
For pre-treatment experiments, replace the culture medium with fresh medium containing the desired concentrations of (-)-epicatechin, this compound, or vehicle (DMSO). Incubate for the specified pre-treatment time (e.g., 1-4 hours).
-
Add the inflammatory stimulus (e.g., lipopolysaccharide [LPS] at 1 µg/mL or tumor necrosis factor-alpha [TNFα] at 20 ng/mL) to the wells and incubate for the desired stimulation time (e.g., 30 minutes for MAPK phosphorylation, 6-24 hours for NF-κB activation).
-
Protocol 2: Western Blot Analysis for MAPK Phosphorylation
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., anti-phospho-ERK1/2, anti-phospho-JNK, anti-phospho-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective MAPK proteins (total ERK, JNK, p38) and a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: NF-κB Luciferase Reporter Assay
-
Transfection (for transient assays):
-
Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Cell Treatment:
-
Treat the transfected cells with (-)-epicatechin, this compound, or vehicle, followed by stimulation with an NF-κB activator (e.g., TNFα) as described in Protocol 1.
-
-
Cell Lysis:
-
After the incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system to measure the activities of both firefly and Renilla luciferases in the cell lysates according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as a fold change in NF-κB activity relative to the stimulated vehicle control.
-
Conclusion
This compound is a valuable tool in flavonoid research, serving as a structurally related but biologically inactive control for (-)-epicatechin. Its use allows researchers to confirm that the observed modulation of signaling pathways like NF-κB and MAPK is a direct consequence of the specific chemical features of (-)-epicatechin, namely its free hydroxyl groups. While direct quantitative data on the inertness of this compound in these pathways is currently limited, its application is based on well-established principles of flavonoid structure-activity relationships. Future studies directly comparing the bioactivity of (-)-epicatechin and its peracetylated form are warranted to further validate its use as a negative control.
References
- 1. DSpace [dspace.sunyconnect.suny.edu]
- 2. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epicatechin alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epicatechin Pentaacetate in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epicatechin Pentaacetate (ECP) is a synthetic, acetylated form of the naturally occurring flavonoid, (-)-epicatechin (B1671481) (EC). The acetylation of the five hydroxyl groups on the epicatechin molecule is a strategy employed to enhance its stability and lipophilicity, which may lead to improved bioavailability and increased ability to cross the blood-brain barrier. In vivo, it is anticipated that esterase enzymes will hydrolyze the acetate (B1210297) groups, releasing the active parent compound, epicatechin.[1]
While direct studies on this compound in neurodegenerative disease models are not extensively available in current literature, the wealth of research on its parent compound, epicatechin, provides a strong foundation for its potential therapeutic application. These application notes and protocols are therefore based on the neuroprotective effects of epicatechin, with the understanding that this compound serves as a prodrug to deliver epicatechin to the target tissues.
Epicatechin has demonstrated significant neuroprotective properties in various models of neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory activities, as well as its ability to modulate key signaling pathways involved in neuronal survival and plasticity.[2][3][4]
Mechanism of Action in Neurodegenerative Disease Models
Epicatechin exerts its neuroprotective effects through several key mechanisms:
-
Antioxidant Activity : Epicatechin is a powerful scavenger of reactive oxygen species (ROS), which are implicated in the neuronal damage characteristic of neurodegenerative diseases. It can also enhance the endogenous antioxidant defense system by upregulating enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[5][6]
-
Anti-inflammatory Effects : Neuroinflammation is a critical component of neurodegeneration. Epicatechin has been shown to suppress the activation of microglia and astrocytes, and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6]
-
Modulation of Signaling Pathways : Epicatechin can influence several signaling pathways crucial for neuronal health:
-
Nrf2/ARE Pathway : It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[7]
-
PI3K/Akt and ERK/CREB Pathways : These pathways are involved in promoting cell survival, synaptic plasticity, and cognitive function. Epicatechin has been shown to activate these signaling cascades.
-
-
Inhibition of Protein Aggregation : In models of Alzheimer's Disease, epicatechin has been observed to interfere with the aggregation of amyloid-beta (Aβ) peptides and reduce the hyperphosphorylation of tau protein, two key pathological hallmarks of the disease.[3][8]
-
Mitochondrial Protection : Mitochondrial dysfunction is a common feature of neurodegenerative disorders. Epicatechin can help preserve mitochondrial function and integrity.[9]
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of epicatechin in various neurodegenerative disease models.
Table 1: Effects of Epicatechin in Alzheimer's Disease Models
| Parameter | Model | Treatment | Results | Reference |
| Aβ Plaque Load | TASTPM Transgenic Mice | 15 mg/day (-)-epicatechin in drinking water for 21 days | ~33% reduction in cortical Aβ plaque load | [7] |
| Soluble Aβ Levels | TASTPM Transgenic Mice | 15 mg/day (-)-epicatechin in drinking water for 21 days | Downward trend in soluble Aβ1-40 and Aβ1-42 levels | [7] |
| Tau Phosphorylation (Ser262 and AT8) | rTg4510 Mice (6.5 months old) | ~18 mg/day (-)-epicatechin in drinking water for 21 days | Significant reduction in the ~64 kDa hyperphosphorylated tau species | [10] |
| Cognitive Performance (Escape Latency) | Rodent models of cognitive impairment | Various oral doses (1-200 mg/kg/day) | Significantly reduced escape latency in Morris water maze test | [5][6] |
| Cognitive Performance (Time in Target Quadrant) | Rodent models of cognitive impairment | Various oral doses (1-200 mg/kg/day) | Significantly increased time spent in the target quadrant in Morris water maze test | [5][6] |
Table 2: Effects of Epicatechin in Parkinson's Disease Models
| Parameter | Model | Treatment | Results | Reference |
| Climbing Ability | Drosophila model of PD (expressing human α-synuclein) | 0.25, 0.50, and 1.0 μg/mL EG in diet for 24 days | Dose-dependent delay in the loss of climbing ability | [11] |
| Oxidative Stress | Drosophila model of PD | 0.25, 0.50, and 1.0 μg/mL EG in diet for 24 days | Reduced lipid peroxidation in the brain | [11] |
| Apoptosis | Drosophila model of PD | 0.25, 0.50, and 1.0 μg/mL EG in diet for 24 days | Reduced apoptosis in the brain | [11] |
| Proprioception | 6-OHDA rat model of PD | Unilateral striatal infusion of 0.047 µg EC | Improved proprioceptive symptoms | [12] |
Table 3: Effects of Epicatechin on Biochemical Markers
| Parameter | Model | Treatment | Results | Reference |
| Superoxide Dismutase (SOD) Activity | Rodent models of cognitive impairment | Various oral doses | Significantly increased SOD activity | [5][6] |
| Catalase (CAT) Activity | Rodent models of cognitive impairment | Various oral doses | Significantly increased CAT activity | [6] |
| Malondialdehyde (MDA) Levels | Rodent models of cognitive impairment | Various oral doses | Significantly reduced MDA levels (marker of lipid peroxidation) | [6] |
| Nitric Oxide (NO) Levels | Rodent models of cognitive impairment | Various oral doses | Significantly reduced NO levels | [6] |
| TNF-α Levels | Rodent models of cognitive impairment | Various oral doses | Significantly reduced TNF-α levels | [6] |
| IL-1β Levels | Rodent models of cognitive impairment | Various oral doses | Significantly reduced IL-1β levels | [6] |
Experimental Protocols
Protocol 1: In Vivo Administration of Epicatechin in a Transgenic Mouse Model of Alzheimer's Disease (TASTPM)
Objective: To assess the effect of orally administered epicatechin on amyloid-beta pathology.
Materials:
-
TASTPM transgenic mice (7 months old)
-
(-)-Epicatechin
-
Drinking water
-
Vehicle (0.1% ethanol (B145695) vol/vol)
-
Standard mouse cages
-
5 mL sipper tubes
-
Brain homogenization buffer
-
ELISA kits for Aβ1-40 and Aβ1-42
-
Histology equipment and reagents for immunohistochemistry (anti-Aβ antibody)
Procedure:
-
House 7-month-old male TASTPM mice individually in standard cages.
-
Randomly assign mice to two groups: treatment and vehicle control.
-
Prepare the treatment solution by dissolving (-)-epicatechin in drinking water to a final concentration of 3 mg/mL. The vehicle control will be drinking water with 0.1% ethanol.
-
Provide the respective solutions to the mice in 5 mL sipper tubes for 21 days. Monitor liquid intake daily to estimate the dose (target intake of approximately 15 mg/day).
-
At the end of the 21-day treatment period, sacrifice the animals and rapidly remove and hemisect the brains.
-
For biochemical analysis, homogenize one brain hemisphere and measure soluble Aβ1-40 and Aβ1-42 levels using specific ELISA kits.
-
For histopathological analysis, fix the other brain hemisphere, embed in paraffin, and prepare 5 µm sagittal sections.
-
Perform immunohistochemistry using an anti-Aβ antibody to visualize and quantify Aβ plaque load in the cortex.
Reference: [7]
Protocol 2: In Vitro Assessment of Neuroprotection in a Cell Culture Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of epicatechin gallate (ECG) against rotenone-induced toxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Rotenone
-
Epicatechin gallate (ECG)
-
MTT assay kit for cell viability
-
DCFH-DA assay for reactive oxygen species (ROS)
-
Annexin V-FITC/PI apoptosis detection kit
-
Western blot reagents and antibodies (caspase-3, Bax, Bcl-2, etc.)
Procedure:
-
Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well or 6-well plates depending on the assay.
-
Induce neurotoxicity by treating the cells with an appropriate concentration of rotenone.
-
In the treatment groups, co-incubate the cells with different concentrations of ECG.
-
Cell Viability Assay: After the treatment period, perform an MTT assay to determine the percentage of viable cells.
-
ROS Measurement: Use the DCFH-DA assay to quantify intracellular ROS levels by fluorescence measurement.
-
Apoptosis Assay: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to determine the percentage of apoptotic cells.
-
Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression levels of apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2.
Reference: Based on principles from[13]
Visualizations
Caption: Mechanism of action of this compound as a prodrug for Epicatechin.
Caption: General experimental workflow for in vivo studies.
Caption: Epicatechin's activation of the Nrf2 signaling pathway.
References
- 1. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of epicatechin and effects on nitric oxide metabolites of an apple flavanol-rich extract supplemented beverage compared to a whole apple puree: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | NOS | TargetMol [targetmol.com]
- 9. Current update on the protective effect of epicatechin in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Showing pharmacokinetics for (-)-Epicatechin metabolite after consumption of Epicatechin in rats - Phenol-Explorer [phenol-explorer.eu]
- 12. (−)-Epicatechin Reduces Neuroinflammation, Protects Mitochondria Function, and Prevents Cognitive Impairment in Sepsis-Associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C25H24O11 | CID 5317058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Epicatechin Pentaacetate
Welcome to the technical support center for the synthesis of Epicatechin Pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the peracetylation of epicatechin. This involves the reaction of all five hydroxyl groups of epicatechin with an acetylating agent, most commonly acetic anhydride (B1165640), in the presence of a base catalyst like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete reaction: Insufficient acetylating agent, inadequate reaction time, or low temperature can lead to the formation of partially acetylated epicatechin derivatives.
-
Degradation of starting material or product: Epicatechin can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or strong acids/bases can cause degradation. The acetylated product can also be susceptible to hydrolysis during the workup phase.
-
Suboptimal catalyst concentration: The amount of base catalyst used is crucial. Too little may result in a sluggish or incomplete reaction, while an excess can sometimes lead to side reactions.
-
Presence of water: Acetic anhydride readily reacts with water, which will reduce the amount available for the acetylation of epicatechin. Ensure all glassware is dry and use anhydrous solvents.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the epicatechin starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the this compound product. A common solvent system for this TLC is a mixture of n-butanol, acetone, and acetic acid (5:5:3 v/v).[1][2]
Q4: What are the potential side products in this reaction?
A4: The primary side products are typically partially acetylated epicatechin derivatives (tetra-, tri-, di-, and mono-acetates). If pyridine is used as a catalyst, it can potentially react with acetic anhydride to form N-acetyl-1,2-dihydro-2-pyridylacetic acid, though this is more common under specific conditions.
Q5: I'm having trouble purifying the final product. What are the recommended methods?
A5: Purification of this compound can be achieved through silica (B1680970) gel column chromatography. The less polar nature of the fully acetylated product compared to the starting material and partially acetylated intermediates allows for effective separation. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound and offers potential solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive acetylating agent (hydrolyzed).2. Insufficient catalyst.3. Reaction temperature is too low.4. Presence of moisture in the reaction. | 1. Use freshly opened or distilled acetic anhydride.2. Ensure the correct stoichiometry of the base catalyst (e.g., pyridine or DMAP).3. While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50°C) may be required. Monitor by TLC to avoid degradation.4. Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Multiple Spots on TLC (Incomplete Reaction) | 1. Insufficient reaction time.2. Insufficient amount of acetylating agent. | 1. Continue to monitor the reaction by TLC until the starting material spot is no longer visible. The reaction may take several hours.2. Use a sufficient excess of acetic anhydride (e.g., 5-10 equivalents) to ensure all hydroxyl groups are acetylated. |
| Product is an Oil or Gummy Solid Instead of a Crystalline Solid | 1. Presence of residual solvent (e.g., pyridine).2. Impurities (e.g., partially acetylated products). | 1. After concentrating the reaction mixture, co-evaporate with a high-boiling point solvent like toluene (B28343) multiple times to azeotropically remove residual pyridine.2. Purify the crude product using silica gel column chromatography. |
| Low Yield After Workup | 1. Hydrolysis of the ester groups during aqueous workup.2. Product loss during extraction. | 1. Use a mild aqueous wash, such as a saturated sodium bicarbonate solution, to neutralize excess acid and avoid prolonged contact with aqueous phases. Keep the workup temperature low.2. Ensure complete extraction from the aqueous layer by using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and performing multiple extractions. |
Experimental Protocols
Protocol 1: General Synthesis of this compound using Acetic Anhydride and Pyridine
This protocol is a standard method for the peracetylation of epicatechin.
Materials:
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Toluene
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Solvents for TLC and column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (-)-epicatechin (1 equivalent) in anhydrous pyridine (5-10 mL per mmol of epicatechin).
-
Addition of Acetylating Agent: Cool the solution to 0°C in an ice bath. Add acetic anhydride (5-10 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate 1:1). The reaction is complete when the epicatechin spot is no longer visible.
-
Workup:
-
Quench the reaction by adding methanol (B129727) (a few mL) to consume excess acetic anhydride.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with toluene (3 x 10 mL) to remove residual pyridine.
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize acetic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford this compound as a white solid.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | Pyridine | DMAP (catalytic) | None | DMAP is a more potent catalyst, leading to faster reaction times. The uncatalyzed reaction is significantly slower. |
| Solvent | Pyridine (as solvent) | Dichloromethane | Acetonitrile (B52724) | Pyridine acts as both solvent and catalyst. Aprotic solvents like DCM and acetonitrile are common when using a catalytic amount of a stronger base like DMAP. |
| Temperature | 0°C to Room Temp. | Room Temperature | 50°C | The reaction is typically exothermic. Starting at 0°C helps control the initial reaction rate. Gentle heating can increase the rate but may also promote side reactions if not monitored. |
| Reaction Time | 4-12 hours | 1-4 hours | > 24 hours | Reaction time is dependent on the catalyst and temperature. DMAP-catalyzed reactions are generally faster. |
| Yield | Good to Excellent | Excellent | Low to Moderate | The use of a suitable catalyst is crucial for achieving high yields in a reasonable timeframe. |
Visualizations
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
References
Overcoming solubility issues of Epicatechin Pentaacetate in aqueous solutions
Welcome to the technical support center for Epicatechin Pentaacetate (ECP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of ECP.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ECP)? this compound (ECP) is a derivative of (-)-epicatechin (B1671481), a natural flavonoid compound found in sources like cocoa and green tea.[1][2] In ECP, the five hydroxyl groups of epicatechin have been acetylated. Its IUPAC name is [(2R,3R)-5,7-diacetyloxy-2-(3,4-diacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] acetate (B1210297).[3][] This modification is often done to increase the lipophilicity and stability of the parent compound, which can improve its potential for certain applications.[5][6]
Q2: Why is ECP so difficult to dissolve in aqueous solutions? The poor aqueous solubility of ECP stems from its chemical structure. The parent molecule, epicatechin, is already sparingly soluble in water.[7][8] The addition of five acetyl groups in ECP significantly increases its lipophilicity (fat-solubility) and reduces the number of available hydroxyl groups that can form hydrogen bonds with water. This chemical modification makes ECP highly hydrophobic and thus very poorly soluble in aqueous buffers like PBS or cell culture media. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making this a common challenge.[9]
Q3: What are the basic physicochemical properties of ECP? Understanding the fundamental properties of ECP is crucial for handling and formulation. Key data is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₁₁ | [3][][11] |
| Molecular Weight | ~500.45 g/mol | [2][3][][11] |
| Appearance | Powder / Crystalline Solid | [][7][] |
| Melting Point | 150-152 °C | [][] |
Q4: In which solvents is ECP soluble? ECP is readily soluble in several organic solvents due to its lipophilic nature. This property is key to preparing concentrated stock solutions.
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water / Aqueous Buffers | Very Poorly Soluble | Inferred from acetylated flavonoid properties[5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [] |
| Acetone | Soluble | [] |
| Chloroform | Soluble | [] |
| Dichloromethane | Soluble | [] |
| Ethyl Acetate | Soluble | [] |
Troubleshooting Guide: Dissolving ECP for Experiments
This guide provides a step-by-step approach to solubilizing ECP for use in typical in-vitro experiments.
Issue: My ECP powder is not dissolving or is precipitating in my aqueous buffer (e.g., PBS, cell media).
This is the most common issue encountered with ECP. Direct addition of ECP powder to an aqueous medium will almost always fail. The key is to first dissolve it in a suitable organic solvent to create a concentrated stock solution, which can then be diluted into the final aqueous medium.
Caption: Troubleshooting workflow for dissolving ECP.
Solubility Enhancement Protocols
If simple dilution of a DMSO stock is insufficient, more advanced techniques may be required. Below are detailed protocols for common and effective methods.
Protocol 1: Co-Solvent Method (DMSO Stock Solution)
This is the most standard approach for solubilizing hydrophobic compounds for in-vitro use. Co-solvents are water-miscible organic solvents that can dissolve the compound and carry it into the aqueous phase upon dilution.[12][13]
Objective: To prepare a high-concentration stock solution of ECP in DMSO.
Materials:
-
This compound (ECP) powder
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Weigh ECP: Accurately weigh the desired amount of ECP powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10-50 mM). Use the molecular weight of ECP (~500.45 g/mol ).
-
Add DMSO: Add the calculated volume of 100% DMSO to the ECP powder.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the powder does not fully dissolve, you may use gentle warming in a 37°C water bath or brief sonication.[14]
-
Inspect: Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Application: For experiments, dilute the stock solution into your aqueous medium. Crucially, the final concentration of DMSO should be kept low (typically <0.5%) as it can be toxic to cells. Always run a vehicle control (medium with the same final DMSO concentration) in your experiments.
Protocol 2: Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate hydrophobic "guest" molecules like ECP, forming an "inclusion complex" that is water-soluble.[9][16][17] This method is excellent for reducing the required amount of organic co-solvents.
Objective: To prepare an aqueous solution of ECP using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
ECP-DMSO stock solution (from Protocol 1)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., sterile PBS or water)
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 1-10% (w/v) is a good starting point. Stir until the HP-β-CD is fully dissolved.
-
Add ECP Stock: While stirring the CD solution, slowly add a small volume of the concentrated ECP-DMSO stock solution dropwise. A molar ratio of 1:1 or 1:2 (ECP:CD) is often a good starting point for optimization.
-
Complexation: Allow the mixture to stir at room temperature for 1-2 hours, or overnight at 4°C, to facilitate the formation of the inclusion complex.
-
Filter (Optional): To remove any non-complexed ECP that may have precipitated, the solution can be filtered through a 0.22 µm syringe filter.
-
Quantify & Use: The final concentration of solubilized ECP in the solution should be confirmed analytically (e.g., via HPLC). The resulting aqueous solution can now be used in experiments.
Caption: Mechanism of cyclodextrin-based solubility enhancement.
Relevant Biological Pathways
While ECP itself is studied, it is often considered a more stable prodrug of (-)-epicatechin. Once in a biological system, cellular esterases are expected to cleave the acetate groups, releasing the active (-)-epicatechin. Therefore, understanding the signaling pathways modulated by (-)-epicatechin is critical. Studies have shown that (-)-epicatechin can interfere with inflammatory and metabolic signaling cascades.[18][19] For example, it can inhibit the activation of key pro-inflammatory pathways like NF-κB and MAPKs (ERK, JNK, p38) that are often triggered by stimuli such as TNFα.[16][19][20]
Caption: Epicatechin's role in inhibiting TNFα-induced signaling.
References
- 1. (-)-Epicatechin-pentaacetate | CAS#:20194-41-6 | Chemsrc [chemsrc.com]
- 2. This compound | NOS | TargetMol [targetmol.com]
- 3. This compound | C25H24O11 | CID 5317058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 20194-41-6 | this compound [phytopurify.com]
- 12. wjbphs.com [wjbphs.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. (+)-Epicatechin | TargetMol [targetmol.com]
- 15. Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Stabilizing Epicatechin Pentaacetate in Solution
Welcome to the technical support center for Epicatechin Pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For long-term storage, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It offers good solubility and helps to minimize hydrolytic degradation.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, stock solutions of this compound should be stored at -80°C.[1] It is also crucial to minimize exposure to light by using amber vials and to prevent oxidation by purging the vial headspace with an inert gas like nitrogen or argon before sealing.
Q3: How long can I store this compound in solution?
A3: When stored under optimal conditions (-80°C in anhydrous DMSO, protected from light and oxygen), this compound solutions can be stable for up to one year.[1] However, for aqueous working solutions, it is recommended to prepare them fresh for each experiment and not to store them for more than a day due to the higher risk of degradation.
Q4: Why is my this compound solution changing color to yellow or brown?
A4: A color change in your solution, typically to a yellowish or brownish hue, is an indicator of degradation. This is often due to auto-oxidation of the flavonoid structure, a process that can be accelerated by exposure to oxygen, light, and non-optimal pH levels.[2][3]
Q5: Can I use aqueous buffers to dissolve this compound?
A5: this compound has limited solubility in aqueous buffers. To prepare an aqueous working solution, it is best to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of your choice. Be aware that the stability of flavonoids is highly dependent on pH, with alkaline conditions promoting degradation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed in the solution upon thawing. | The concentration of the stock solution may be too high to remain soluble at lower temperatures. | Gently warm the vial to 37°C for 10-15 minutes and vortex or sonicate until the compound is fully dissolved. Before use, ensure all precipitate has redissolved. To prevent this, consider preparing stock solutions at a lower concentration or storing them in smaller, single-use aliquots to minimize freeze-thaw cycles. |
| Solution has turned yellow or brown. | This indicates oxidative degradation of the flavonoid structure.[2][3] | Discard the solution as its integrity is compromised. To prevent this in the future, ensure you are using anhydrous-grade solvents, purging with an inert gas to remove oxygen, and protecting the solution from light by using amber vials. |
| Inconsistent results in bioassays. | This could be due to the degradation of this compound, leading to a lower effective concentration and the presence of degradation products with different activities. | Always use freshly prepared working solutions or properly stored stock solutions that show no signs of degradation. It is advisable to perform a quick purity check using HPLC if you suspect degradation. |
| Unexpected peaks in HPLC chromatogram. | These may be degradation products resulting from hydrolysis of the acetate (B1210297) groups or oxidation of the flavonoid core. | Prepare fresh solutions under inert conditions and re-analyze. If the extra peaks persist, consider that they may be impurities from the initial material. |
Data on Stability of this compound
While specific quantitative long-term stability data for this compound in various solvents is not extensively published, the following table provides expected stability based on data for similar acetylated flavonoids and the parent compound, epicatechin. Acetylation generally enhances the stability of flavonoids.
| Solvent | Storage Temperature | Expected Stability (Time to >90% Purity) | Key Considerations |
| Anhydrous DMSO | -80°C | Up to 1 year[1] | Protect from light and moisture. Purge with inert gas. |
| Anhydrous DMSO | -20°C | 3-6 months | Slower degradation than at higher temperatures, but -80°C is preferred for long-term storage. |
| Anhydrous Ethanol | -80°C | 6-12 months | Good alternative to DMSO. Ensure it is anhydrous. |
| Aqueous Buffers (with initial DMSO dissolution) | 4°C | Less than 24 hours | Highly susceptible to hydrolysis and oxidation. Prepare fresh before use. |
Experimental Protocols
Protocol for Preparation of a Stable Stock Solution
-
Materials :
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Inert gas (Nitrogen or Argon)
-
Calibrated analytical balance and appropriate weighing tools
-
-
Procedure :
-
In a fume hood, accurately weigh the desired amount of this compound.
-
Transfer the weighed compound into the sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes to displace oxygen.
-
Immediately seal the vial tightly.
-
Vortex the solution until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
For long-term storage, place the vial in a -80°C freezer.
-
For frequent use, consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for a Long-Term Stability Study using HPLC
-
Objective : To determine the stability of this compound in a specific solvent over time at a set temperature.
-
Materials and Equipment :
-
Prepared stock solution of this compound.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid).
-
0.22 µm syringe filters.
-
-
Procedure :
-
Prepare a batch of this compound solution in the solvent of interest (e.g., DMSO) at a known concentration.
-
Dispense the solution into multiple amber vials, purge with inert gas, and seal.
-
Store the vials at the desired temperature (e.g., -80°C, -20°C, 4°C, room temperature).
-
At designated time points (e.g., Day 0, Week 1, Month 1, Month 3, Month 6, Month 12): a. Remove one vial from storage. b. Allow the vial to come to room temperature. c. Prepare a sample for HPLC analysis by diluting the stock solution to a suitable concentration with the mobile phase. d. Filter the diluted sample through a 0.22 µm syringe filter. e. Inject the sample into the HPLC system.
-
-
HPLC Conditions (Example) :
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Gradient : A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 90% A, ramp to 100% B over 20 minutes).
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Detection Wavelength : 280 nm
-
Injection Volume : 10 µL
-
-
Data Analysis :
-
At each time point, determine the peak area of the this compound peak.
-
Calculate the percentage of the remaining this compound relative to the initial concentration at Day 0.
-
Plot the percentage of remaining compound against time to visualize the degradation kinetics.
-
Visualizations
References
- 1. Degradation of (-)-epicatechin and procyanidin B2 in aqueous and lipidic model systems. first evidence of "chemical" flavan-3-ol oligomers in processed cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Browning of Epicatechin (EC) and Epigallocatechin (EGC) by Auto-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Epigallocatechin Gallate on the Stability of Epicatechin in a Photolytic Process - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Epicatechin Pentaacetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Epicatechin Pentaacetate. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a derivative of epicatechin, a naturally occurring flavonoid found in foods like cocoa and green tea. The hydroxyl groups of epicatechin are acetylated to form this compound. This modification increases the compound's lipophilicity and stability, which can enhance its bioavailability and cellular uptake in experimental settings. It is often used to investigate the therapeutic potential of epicatechin in various models of disease, including those related to inflammation, oxidative stress, and neurodegeneration.
Q2: How should I store this compound to ensure its stability?
To maintain its integrity, this compound powder should be stored at -20°C under an inert atmosphere.[1] For solutions, it is recommended to store them at -80°C for up to one year. Avoid repeated freeze-thaw cycles. Given that the parent compound, epicatechin, is unstable in alkaline and strongly acidic conditions, it is crucial to maintain a stable pH for solutions containing this compound to prevent potential hydrolysis of the acetate (B1210297) groups.[2]
Q3: What are the expected purity levels for commercially available this compound?
Commercially available this compound typically has a purity of ≥95% to ≥98%, as determined by methods like High-Performance Liquid Chromatography (HPLC).[1][3] It is always recommended to check the certificate of analysis provided by the supplier for the specific purity of the lot you are using.
Troubleshooting Inconsistent Experimental Results
This section addresses specific problems that may arise during the synthesis, purification, and application of this compound in biological assays.
Synthesis and Purification
Q4: My this compound synthesis is resulting in a low yield. What are the common causes?
Low yields in the acetylation of epicatechin can stem from several factors. Incomplete reaction, degradation of the starting material, or loss of product during workup and purification are common culprits.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that the acetic anhydride (B1165640) and pyridine (B92270) used are fresh and of high purity. Moisture can consume the acetic anhydride and reduce the reaction's efficiency.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).
-
Workup Procedure: During the aqueous workup, ensure the pH is controlled to prevent hydrolysis of the acetate groups.
-
Purification: Optimize your purification method (e.g., column chromatography or recrystallization) to minimize product loss.
-
Q5: I am observing multiple spots on my TLC plate after synthesis, even after purification. What could these impurities be?
The presence of multiple spots on a TLC plate suggests either an incomplete reaction or the formation of byproducts.
-
Troubleshooting Steps:
-
Incomplete Acetylation: Some spots may correspond to partially acetylated epicatechin derivatives (e.g., tetra-, tri-, di-, or mono-acetylated epicatechin). Increasing the reaction time or the amount of acetylating agent can help drive the reaction to completion.
-
Degradation Products: Epicatechin can be sensitive to oxidation. The presence of colored impurities may indicate degradation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Purification Efficacy: Re-evaluate your purification strategy. A different solvent system for column chromatography or a different recrystallization solvent may be necessary to separate the desired product from closely related impurities.
-
Biological Assays
Q6: I am observing inconsistent or no biological activity of my this compound in cell-based assays. What are the potential reasons?
Inconsistent biological activity is a frequent challenge. The issues can range from problems with the compound itself to the experimental setup.
-
Troubleshooting Steps:
-
Compound Integrity (Hydrolysis): A primary concern is the hydrolysis of the acetate groups by intracellular or serum esterases, converting this compound back to epicatechin or partially acetylated forms. This can lead to variability as the active compound may differ from what was initially added. Consider including a control with the parent compound, epicatechin, to compare activities. The regioselective hydrolysis of pentaacetyl epicatechin has been demonstrated, indicating that different isomers with varying activities could be formed.[4]
-
Solubility Issues: this compound is more lipophilic than epicatechin and may have limited solubility in aqueous buffers. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitates can lead to inaccurate dosing and inconsistent results.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density. Stressed or overly confluent cells can respond differently to treatment.
-
Assay Interference: The vehicle used to dissolve the compound (e.g., DMSO) can have its own biological effects. Always include a vehicle control in your experiments.
-
Q7: My results for anti-inflammatory or antioxidant assays are not reproducible. How can I troubleshoot this?
Reproducibility issues in these assays often point to subtle variations in experimental conditions or reagent stability.
-
Troubleshooting Steps:
-
Positive Controls: Always include a well-characterized positive control for your specific assay (e.g., quercetin (B1663063) for antioxidant assays, or a known NF-κB inhibitor for inflammation assays). This helps to validate that the assay is performing as expected.
-
Reagent Stability: Reagents used in antioxidant assays, such as DPPH radical solution, can degrade over time.[5] Ensure all reagents are fresh and properly stored.
-
Stimulus Efficacy: In anti-inflammatory assays that use a stimulus (e.g., LPS or TNF-α), confirm that the stimulus is potent and consistently activating the intended signaling pathway (e.g., NF-κB or MAPK pathways).[6]
-
Dose-Response Curve: Generate a full dose-response curve for this compound to identify the optimal concentration range for its activity. A single, high concentration may induce off-target effects or cytotoxicity.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₁₁ | [7] |
| Molecular Weight | 500.4 g/mol | [7] |
| Purity (Typical) | ≥95% - ≥98% | [1][3] |
| Appearance | Powder | [3] |
| Storage | -20°C (Powder) | [1] |
Table 2: Common Solvents for this compound
| Solvent | Solubility | Reference |
| Acetone | Soluble | [] |
| Chloroform | Soluble | [] |
| Dichloromethane | Soluble | [] |
| DMSO | Soluble | [] |
| Ethyl Acetate | Soluble | [] |
Experimental Protocols
General Protocol for Synthesis of this compound
This protocol is a general guideline for the acetylation of epicatechin.
-
Dissolution: Dissolve epicatechin in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization.
General Protocol for HPLC Analysis
This protocol provides a starting point for analyzing the purity of this compound.
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase column.[9][10]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% orthophosphoric acid or 0.05% TFA) to improve peak shape.[9][11]
-
Detection: Set the UV detector to a wavelength of 280 nm, which is a common wavelength for detecting flavonoids.[9]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and filter through a 0.45 µm syringe filter before injection.[10]
-
Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Biological Activity
Caption: Troubleshooting decision tree for inconsistent biological activity.
Signaling Pathway: Epicatechin and the Nrf2 Pathway
Caption: Epicatechin activates the Nrf2 antioxidant pathway.[12][13][14]
Signaling Pathway: Epicatechin and the MAPK/NF-κB Pathways in Inflammation
Caption: Epicatechin inhibits inflammatory signaling pathways.[6][15][16][17]
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS 20194-41-6 | this compound [phytopurify.com]
- 4. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. scispace.com [scispace.com]
- 7. This compound | C25H24O11 | CID 5317058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (−)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epicatechin alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epicatechin Pentaacetate for In Vitro Studies
Welcome to the technical support center for the use of Epicatechin Pentaacetate in in vitro research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions. Given the limited published data specifically on this compound, this guide also leverages information from its well-studied parent compound, (-)-Epicatechin, to provide a rational starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro studies?
Due to the lack of extensive studies on this compound, a definitive optimal concentration has not been established. However, based on studies of the parent compound, (-)-Epicatechin, a common starting point for in vitro experiments is to test a broad concentration range. For (-)-Epicatechin, concentrations from the high nanomolar to the low micromolar range have been shown to be effective without causing significant cytotoxicity in various cell lines.
We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A suggested starting range for this compound would be from 0.1 µM to 100 µM .
Q2: How should I prepare a stock solution of this compound?
This compound is more lipophilic than its parent compound due to the acetate (B1210297) groups. It is recommended to dissolve this compound in a non-polar, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
Protocol for Stock Solution Preparation:
-
Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Add the appropriate volume of high-purity, sterile DMSO to the vial of this compound.
-
Vortex or gently warm the solution to ensure it is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Note: When preparing your final working concentrations in cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known biological effects of this compound?
While specific data on this compound is limited, it is anticipated to have similar, though potentially modified, biological activities as (-)-Epicatechin. The acetylation may enhance its cellular uptake and bioavailability. The known effects of (-)-Epicatechin include antioxidant, anti-inflammatory, and modulation of various signaling pathways. It is crucial to experimentally validate these effects for this compound in your system.
Q4: Which signaling pathways are potentially modulated by this compound?
Based on the known targets of (-)-Epicatechin, the following signaling pathways may be modulated by this compound. Researchers should investigate these pathways as a starting point.
-
Nrf2/ARE Pathway: Involved in the cellular antioxidant response.
-
NF-κB Pathway: A key regulator of inflammation.
-
PI3K/Akt Pathway: Important for cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: Plays a central role in cell proliferation and differentiation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Culture Media | Low solubility of this compound in aqueous media. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells (≤ 0.1%).- Prepare fresh dilutions from the DMSO stock for each experiment.- Consider using a serum-free medium for initial dilutions before adding to serum-containing medium. |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high.The final DMSO concentration is too high. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value.- Lower the treatment concentration.- Ensure the final DMSO concentration in the culture media is below cytotoxic levels for your cell line. |
| No Observable Effect | The concentration of this compound is too low.The incubation time is too short.The compound may not be active in your specific assay. | - Increase the concentration of the compound.- Extend the incubation time.- Verify the activity of your compound with a positive control for the expected effect.- Consider that the acetate groups may need to be cleaved by cellular esterases for activity. |
| Inconsistent Results | Instability of the compound in culture media.Variability in cell density or passage number. | - Prepare fresh working solutions for each experiment.- Minimize the exposure of the compound to light.- Standardize cell seeding density and use cells within a consistent passage number range. |
Quantitative Data Summary
The following table summarizes the effective concentrations of the parent compound, (-)-Epicatechin , in various in vitro studies. This can serve as a reference for designing your experiments with this compound.
| Cell Line | Assay | Effective Concentration of (-)-Epicatechin | Reference |
| 4T1 (murine breast cancer) | Cell survival | 50 µM - 300 µM | [1] |
| C2C12 (mouse myoblasts) | Cell survival | No significant effect up to 300 µM | [1] |
| HUVECs | Mitochondrial superoxide (B77818) reduction | 1.0 µM | [2] |
| INS-1 (rat insulinoma) | ROS production decrease | 30 µmol/L | [3] |
| INS-1 (rat insulinoma) | GSIS enhancement | 0.3 µmol/L | [3] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol is designed to determine the concentration range of this compound that is non-toxic to your cells.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways Modulated by (-)-Epicatechin
The following diagrams illustrate the key signaling pathways known to be modulated by the parent compound, (-)-Epicatechin. These are plausible targets for this compound, pending experimental verification.
Caption: Nrf2/ARE signaling pathway activation by (-)-Epicatechin.
Caption: NF-κB signaling pathway inhibition by (-)-Epicatechin.
Caption: PI3K/Akt signaling pathway activation by (-)-Epicatechin.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
References
Dealing with Epicatechin Pentaacetate degradation during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Epicatechin Pentaacetate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C under an inert atmosphere, where it can be stable for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is expected to be stable for up to one year.[1] It is advisable to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.
Q2: What are the primary factors that can cause this compound to degrade during my experiments?
A: The degradation of this compound is primarily influenced by the hydrolysis of its five acetate (B1210297) groups, which yields the parent compound, (-)-epicatechin (B1671481), and partially acetylated intermediates. This hydrolysis can be accelerated by several factors:
-
pH: The stability of the ester linkages is pH-dependent. Both acidic and particularly alkaline conditions can promote hydrolysis. The subsequent degradation of the parent epicatechin is also highly pH-sensitive, being unstable at neutral to alkaline pH.
-
Temperature: Elevated temperatures can increase the rate of hydrolysis and subsequent degradation of the epicatechin backbone.[2]
-
Enzymatic Activity: In biological systems, such as cell cultures or in vivo studies, esterases can rapidly hydrolyze the acetate groups.[1]
-
Oxidation: Once the protective acetate groups are removed, the resulting epicatechin is susceptible to oxidation, which can be triggered by the presence of oxygen, metal ions, and light exposure.
Q3: Is this compound more stable than (-)-epicatechin?
A: Yes, the acetylation of the hydroxyl groups in epicatechin to form this compound generally increases the compound's stability.[3][4] The acetyl groups protect the sensitive phenolic hydroxyls from oxidation.[3] This enhanced stability makes this compound a useful derivative for experiments where the stability of the parent compound is a concern. However, this stability is contingent on preventing the hydrolysis of the acetate groups.
Q4: My experimental results with this compound are inconsistent. Could degradation be the cause?
A: Yes, inconsistent results are a common consequence of compound degradation. The degradation of this compound to epicatechin and other byproducts means that the effective concentration of the parent compound is decreasing over time. Furthermore, the degradation products themselves may have biological activities that could interfere with your experimental outcomes, leading to variability and difficulty in interpreting the data.[3]
Troubleshooting Guides
Problem 1: Low or no detectable levels of this compound in samples after a short incubation period.
| Potential Cause | Troubleshooting Steps |
| Rapid Hydrolysis in Aqueous Solution | Prepare fresh solutions of this compound immediately before use. If possible, prepare stock solutions in an anhydrous solvent like DMSO and add to the aqueous experimental medium at the last possible moment. |
| Enzymatic Degradation in Cell Culture | If working with cell cultures or biological fluids, be aware of endogenous esterase activity. Consider using an esterase inhibitor if it does not interfere with the experiment's objectives. |
| Adsorption to Labware | Epicatechin and its derivatives can be "sticky." Use low-adhesion microplates and pipette tips. Pre-rinsing surfaces with the experimental buffer may also help. |
Problem 2: Appearance of unexpected peaks in my HPLC or LC-MS analysis.
| Potential Cause | Troubleshooting Steps |
| Formation of Hydrolysis Products | The unexpected peaks are likely partially or fully deacetylated forms of this compound. Run a time-course experiment to monitor the appearance of these peaks, which should correlate with a decrease in the parent compound's peak. |
| Degradation of the Parent Epicatechin | If the experiment runs for an extended period after hydrolysis, you may be observing degradation products of epicatechin itself, such as dimers or oxidized forms.[5][6] |
| Solvent-Induced Degradation | Ensure the purity of your solvents. Contaminants can accelerate degradation. |
Problem 3: Variability in biological activity between experimental repeats.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Degradation Rates | Standardize all experimental timings meticulously, from the preparation of the compound solution to the duration of the assay. Even small variations in incubation time can lead to different levels of degradation. |
| Influence of Experimental Medium | The composition of your buffer or cell culture medium (e.g., pH, presence of metal ions, serum) can affect stability. Ensure the medium is consistent across all experiments. For cell culture, be aware that the pH can change during cell growth. |
| Light-Induced Degradation | Protect solutions containing this compound and its potential degradation products from light, especially if the experiments are lengthy.[7] |
Quantitative Data Summary
Direct quantitative stability data for this compound is limited in the literature. The following table summarizes the known stability of its parent compound, (-)-epicatechin, under various conditions, which can serve as a proxy for the stability of this compound after hydrolysis.
| Condition | Solvent/Medium | Temperature | Stability/Half-Life |
| pH | Aqueous Buffer | 25°C | More stable at acidic pH (e.g., pH 4-5).[8] Unstable at neutral to alkaline pH. |
| Temperature | Aqueous Solution | 60-90°C | Degradation is accelerated at higher temperatures.[5] |
| Cell Culture | DMEM | 37°C | Very rapid degradation of epicatechin reported (half-life as short as 4 minutes for EGCG, a related catechin).[3] |
| Storage (Solid) | - | -20°C | Stable for at least 2 years.[9] |
| Storage (Solution) | DMSO | -80°C | Stable for at least 1 year.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 50 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[1]
-
-
Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in your experimental buffer or cell culture medium immediately before use.
-
Mix well by gentle inversion or vortexing.
-
Be aware that diluting the DMSO stock in an aqueous medium may cause the compound to precipitate if the final DMSO concentration is too low and the aqueous solubility is exceeded.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Samples:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50).
-
Divide the solution into several aliquots for different stress conditions.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot. Incubate at room temperature for 30 minutes.
-
Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot. Keep at room temperature for 2 hours.
-
Thermal Degradation: Heat an aliquot at 80°C for 4 hours.
-
Photolytic Degradation: Expose an aliquot to UV light (e.g., 254 nm) for 24 hours.
-
Control: Keep one aliquot at 4°C, protected from light.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by a suitable analytical method, such as reverse-phase HPLC with UV or mass spectrometry detection.
-
Compare the chromatograms of the stressed samples to the control to identify degradation products and the loss of the parent compound.
-
Visualizations
References
- 1. This compound | NOS | TargetMol [targetmol.com]
- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comment on "Stability and degradation mechanism of (-)-epicatechin in thermal processing" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of (-)-epicatechin and procyanidin B2 in aqueous and lipidic model systems. first evidence of "chemical" flavan-3-ol oligomers in processed cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Epigallocatechin Gallate on the Stability of Epicatechin in a Photolytic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Epicatechin Pentaacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Epicatechin Pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound over native (-)-epicatechin (B1671481)?
This compound is a prodrug of (-)-epicatechin. The five acetate (B1210297) groups mask the hydroxyl groups of the epicatechin molecule. This strategy is employed to enhance the in vivo bioavailability of epicatechin by:
-
Protecting against First-Pass Metabolism: The hydroxyl groups of epicatechin are susceptible to extensive phase II metabolism (glucuronidation and sulfation) in the small intestine and liver.[1][2] Acetylation prevents this premature metabolism.
-
Improving Stability: The acetylated form is more stable in the neutral or alkaline conditions of the intestine, where native epicatechin can be unstable.[3]
-
Enhancing Lipophilicity: The acetate groups increase the lipophilicity of the molecule, which can potentially improve its absorption across the intestinal epithelium.
Once absorbed, the acetate groups are cleaved by esterase enzymes present in the body to release the active (-)-epicatechin.
Q2: What are the primary challenges in achieving high bioavailability with this compound?
While designed for improved bioavailability, researchers may encounter the following issues:
-
Incomplete Hydrolysis: The conversion of this compound to epicatechin by esterases might be incomplete, leading to lower than expected levels of the active compound.
-
Rapid Metabolism of Released Epicatechin: Once the acetate groups are cleaved, the released epicatechin is still subject to rapid metabolism and elimination.[1][4]
-
Poor Aqueous Solubility: As a more lipophilic compound, this compound may have poor aqueous solubility, which can be a limiting factor for dissolution in the gastrointestinal tract.
Q3: What formulation strategies can be employed to improve the bioavailability of this compound?
Several formulation strategies can be adapted to enhance the delivery of this compound or the epicatechin released from it:
-
Nanoencapsulation: Encapsulating this compound in nanocarriers like polymeric nanocapsules, liposomes, or solid lipid nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.[5][6][7]
-
Complexation with Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexes can significantly enhance the aqueous solubility and stability of catechins.[8] This approach could be applied to this compound to improve its dissolution.
-
Co-administration with Bioenhancers: Administering the formulation with absorption enhancers like BioPerine (piperine) can increase intestinal uptake by transiently opening tight junctions.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low plasma concentration of epicatechin metabolites after oral administration of this compound. | 1. Poor dissolution of this compound: The compound's lipophilicity may limit its dissolution in gastrointestinal fluids. 2. Incomplete in vivo hydrolysis: Insufficient esterase activity to fully convert the prodrug to epicatechin. 3. Formulation issues: The delivery vehicle may not be effectively releasing the compound. | 1. Improve formulation: Utilize solubility enhancement techniques such as nanoencapsulation or complexation with cyclodextrins.[5][8] 2. Pre-formulation testing: Conduct in vitro dissolution studies under simulated gastrointestinal conditions. 3. In vitro hydrolysis assay: Perform an in vitro hydrolysis study using liver or intestinal microsomes to confirm the conversion of the prodrug. |
| High variability in bioavailability between experimental subjects. | 1. Differences in gut microbiota: Gut bacteria can metabolize unabsorbed epicatechin.[9] 2. Genetic polymorphism in metabolic enzymes: Variations in esterase or phase II enzyme activity. 3. Inconsistent dosing or sampling: Errors in experimental procedures. | 1. Standardize diet: Provide a standardized diet to experimental animals to minimize variations in gut microbiota.[9] 2. Increase sample size: Use a larger number of animals to account for biological variability. 3. Refine protocols: Ensure consistent dosing and blood sampling times. |
| Analytical method lacks sensitivity to detect low levels of metabolites. | 1. Inadequate detection limits: The analytical method may not be sensitive enough. 2. Improper sample processing: Underestimation due to incomplete hydrolysis of conjugates during sample analysis.[10] | 1. Optimize analytical method: Use a highly sensitive technique like LC-MS/MS.[9] 2. Validate analytical method: Ensure the method is validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). 3. Use appropriate enzymatic hydrolysis: For total epicatechin quantification, treat plasma samples with both β-glucuronidase and sulfatase. Note that some sulfate (B86663) conjugates are resistant to commercial sulfatases, so direct quantification of conjugates by LC-MS/MS is often preferred.[10] |
Data on Bioavailability Enhancement Strategies for Epicatechin
The following table summarizes quantitative data from studies that have successfully improved the bioavailability of epicatechin using various formulation strategies. While these studies were not conducted on this compound specifically, the principles are directly applicable to enhancing the delivery of the released epicatechin.
| Formulation Strategy | Key Findings | Reference |
| Liposomal Encapsulation with Cyclodextrins | Bioavailability increased to 27-54% compared to 3-6% for unenhanced epicatechin. | [8] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexes | Enhanced solubility by up to 10-fold and improved stability at varying pH levels. | [8] |
| Co-administration with BioPerine (piperine) | Increased intestinal uptake by 30-50%. | [8] |
| Lecithin-Chitosan Nanoparticles | Encapsulation of (-)-epicatechin showed an IC50 that was four-fold lower than free (-)-epicatechin in breast cancer cells, suggesting improved cellular uptake. | [7] |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Assessment in a Rat Model
This protocol outlines a typical workflow for assessing the oral bioavailability of this compound.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Formulation Preparation:
-
Suspension: Suspend this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Nanoformulation: Prepare the nanoformulation (e.g., liposomes, polymeric nanoparticles) according to a validated protocol.
-
-
Dosing:
-
Administer the formulation orally via gavage at a dose equivalent to 100 mg/kg of epicatechin.
-
Include a control group receiving native epicatechin and another receiving the vehicle alone.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to separate plasma.
-
-
Sample Processing:
-
To measure total epicatechin, treat an aliquot of plasma with β-glucuronidase and sulfatase to hydrolyze conjugated metabolites.[4]
-
To measure specific metabolites, omit the hydrolysis step.
-
Perform protein precipitation with acetonitrile, followed by centrifugation.
-
-
Quantification:
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Epicatechin metabolites as a GPER ligands: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential O-acyl-substituted (-)-Epicatechin gallate prodrugs as inhibitors of DMBA/TPA-induced squamous cell carcinoma of skin in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo comparison of the bioavailability of (+)-catechin, (-)-epicatechin and their mixture in orally administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epicatechin-Loaded Nanocapsules: Development, Physicochemical Characterization, and NLRP3 Inflammasome-Targeting Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lecithin–chitosan–TPGS nanoparticles as nanocarriers of (−)-epicatechin enhanced its anticancer activity in breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Bioavailability Enhancement Strategies for Epicatechin - Epicatelean®(Epicatechin) [epicatelean.com]
- 9. benchchem.com [benchchem.com]
- 10. Human O-sulfated metabolites of (-)-epicatechin and methyl-(-)-epicatechin are poor substrates for commercial aryl-sulfatases: implications for studies concerned with quantifying epicatechin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uptake and metabolism of epicatechin and its access to the brain after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of synthetic Epicatechin Pentaacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Epicatechin Pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and straightforward method for the synthesis of this compound is the peracetylation of epicatechin using acetic anhydride (B1165640) as the acetylating agent. A base, typically pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), is used as a catalyst.[1][2][3]
Q2: What are the critical parameters to control during the synthesis to ensure batch-to-batch consistency?
A2: To ensure consistency between batches, it is crucial to control the following parameters:
-
Purity of Starting Materials: The purity of epicatechin, acetic anhydride, and the catalyst can significantly impact the reaction outcome.
-
Reaction Temperature: The temperature should be carefully controlled to prevent side reactions.
-
Reaction Time: Ensuring the reaction goes to completion without the formation of degradation products is vital.
-
Stoichiometry of Reagents: The molar ratios of epicatechin to acetic anhydride and the catalyst should be precise.
-
Moisture Content: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of acetic anhydride.
Q3: How can I monitor the progress of the acetylation reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[4][5][6] A suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) will show the disappearance of the polar epicatechin spot and the appearance of a new, less polar spot corresponding to this compound.
Q4: What are the expected spectroscopic characteristics of pure this compound?
A4: Pure this compound can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The 1H NMR spectrum will show characteristic signals for the acetyl protons, in addition to the signals from the epicatechin backbone. The 13C NMR will also show distinct peaks for the carbonyl carbons of the acetate groups.[7][8][9] Mass spectrometry should confirm the expected molecular weight of 500.4 g/mol .[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Sub-optimal reaction conditions. 4. Impure starting materials. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Avoid excessive heat and prolonged exposure to acidic or basic conditions during workup. 3. Optimize reaction temperature and time. 4. Ensure the purity of epicatechin, acetic anhydride, and catalyst. |
| Presence of Multiple Spots on TLC after Reaction | 1. Incomplete acetylation leading to partially acetylated intermediates. 2. Formation of side products due to reaction with residual water or other impurities. 3. Degradation of epicatechin or the product. | 1. Increase the reaction time or the amount of acetic anhydride and catalyst. 2. Use anhydrous solvents and reagents. 3. Control the reaction temperature carefully. |
| Difficulty in Purifying the Product | 1. Co-elution of impurities with the product during column chromatography. 2. The product is an oil instead of a solid. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. 2. The product may be amorphous. Attempt to crystallize from a suitable solvent system (e.g., ethanol/water). If it remains an oil, ensure purity via analytical techniques like HPLC and NMR. |
| Inconsistent NMR Spectra Between Batches | 1. Presence of residual solvent. 2. Incomplete acetylation. 3. Presence of regioisomers if selective acetylation occurred.[10] | 1. Ensure the sample is thoroughly dried under high vacuum. 2. Check for the absence of hydroxyl protons and the correct integration of acetyl protons in the 1H NMR spectrum. 3. Review the reaction conditions to ensure complete peracetylation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound using acetic anhydride and pyridine.
Materials:
-
(-)-Epicatechin (≥98% purity)
-
Acetic Anhydride (reagent grade)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (EtOAc, HPLC grade)
-
Hexane (B92381) (HPLC grade)
Procedure:
-
Dissolve (-)-Epicatechin (1.0 g, 1 eq) in a mixture of anhydrous pyridine (10 mL) and anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (5 eq) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate/Hexane).
-
Once the reaction is complete, dilute the mixture with DCM (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Quantitative Data Summary:
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| (-)-Epicatechin | 1.0 | 290.27 | 1.0 g |
| Acetic Anhydride | 5.0 | 102.09 | 1.76 mL |
| Pyridine | - | 79.10 | 10 mL |
Protocol 2: Purification of this compound by Column Chromatography
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound as a white solid or a thick oil.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Putative signaling pathway of Epicatechin's anti-inflammatory effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Separation of catechins and O-methylated (-)-epigallocatechin gallate using polyamide thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C25H24O11 | CID 5317058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001871) [hmdb.ca]
- 9. asianpubs.org [asianpubs.org]
- 10. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC parameters for better separation of Epicatechin Pentaacetate
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of Epicatechin Pentaacetate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing HPLC parameters and troubleshooting common issues encountered during the separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for this compound?
A1: A good starting point is a reversed-phase HPLC method. Due to the five acetate (B1210297) groups, this compound is significantly less polar than its parent compound, epicatechin. Therefore, you will need a mobile phase with a higher organic content. Begin with a C18 column and a mobile phase of acetonitrile (B52724) and water. A gradient elution is often recommended to ensure good separation from potential impurities and related substances.[1][2]
Q2: Which type of HPLC column is most suitable for separating this compound?
A2: A reversed-phase C18 column is the most common and effective choice for the separation of catechins and their derivatives.[3][4] For improved peak shape and efficiency, consider using a column with high-purity silica (B1680970) and end-capping to minimize interactions with residual silanol (B1196071) groups.[5] Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) can provide better resolution and narrower peaks.[6][7]
Q3: What mobile phase composition should I use?
A3: The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B).
-
Solvent A (Aqueous): HPLC-grade water, often with a small amount of acidifier like 0.1% formic acid, 0.1% acetic acid, or 0.05% trifluoroacetic acid (TFA).[2][8][9] The acid helps to suppress the ionization of silanol groups on the column, leading to better peak shapes.[5]
-
Solvent B (Organic): Acetonitrile is generally preferred over methanol (B129727) as it often provides better resolution and lower backpressure.
Given the non-polar nature of this compound, you will likely need a higher starting percentage of acetonitrile compared to methods for epicatechin.
Q4: Should I use an isocratic or a gradient elution method?
A4: For method development and analysis of samples with potential impurities, a gradient elution is highly recommended.[10][11] A gradient method, where the concentration of the organic solvent is increased over time, helps to elute a wide range of compounds with varying polarities, providing better resolution and sharper peaks for late-eluting components.[1][10] An isocratic method (constant mobile phase composition) may be suitable for routine quality control of a purified product once the separation is well-established.[11]
Q5: What is the optimal detection wavelength for this compound?
A5: Like epicatechin and other flavonoids, this compound should have a strong UV absorbance. A detection wavelength of 280 nm is commonly used for epicatechin and is a suitable starting point.[3][4][12] It is also advisable to run a UV scan using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance for your specific compound and conditions.
Troubleshooting Guides
Problem: Poor Resolution or Peak Co-elution
Q: How can I improve the separation between my this compound peak and other closely eluting peaks?
A: Poor resolution is a common issue that can often be solved by systematically adjusting several parameters.
-
Optimize the Mobile Phase Gradient: If using a gradient, make it shallower around the elution time of your target peak. A slower increase in the organic solvent percentage provides more time for the components to separate on the column.[1]
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the organic solvent (acetonitrile) percentage will increase retention times and may improve separation between early-eluting peaks.[6][13]
-
Change the Organic Solvent: Try substituting acetonitrile with methanol. These solvents have different selectivities and may alter the elution order or improve the separation of co-eluting peaks.[1]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will lengthen the run time.[1][14]
-
Adjust the Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency.[13][14] However, be aware of potential analyte degradation at higher temperatures. A stable, controlled temperature is crucial for reproducible results.[1]
Problem: Peak Tailing
Q: My this compound peak is tailing. What are the common causes and how can I fix it?
A: Peak tailing, where the back of the peak is broader than the front, can compromise quantification and resolution.
-
Secondary Silanol Interactions: The most common cause for tailing of polar and basic compounds is the interaction with acidic silanol groups on the silica packing material.[5][15]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[5][16]
-
Solution: Dilute the sample or reduce the injection volume.[5]
-
-
Column Contamination or Voids: A partially blocked frit or a void at the head of the column can distort the peak shape.[5][17]
Problem: Peak Fronting
Q: Why does my peak have a "shark-fin" or fronting shape?
A: Peak fronting is less common than tailing and is typically caused by specific issues.
-
Mass Overload: Injecting a sample that is too concentrated can lead to peak fronting.[18][19]
-
Solution: Dilute your sample and re-inject. A 10-fold dilution often resolves the issue.[19]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel through the start of the column too quickly, resulting in a distorted, fronting peak.[18][20]
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[21]
-
-
Column Collapse: A sudden physical change or collapse of the column's packed bed can cause severe peak fronting.[22] This can happen when operating outside the column's recommended pH or temperature range.[22]
Data Presentation
Table 1: Example Starting HPLC Parameters for this compound
| Parameter | Method A: Gradient (Recommended for Development) | Method B: Isocratic (For Routine Analysis) |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Reversed-Phase C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient | Isocratic |
| Gradient Program | 0 min: 50% B; 20 min: 80% B; 25 min: 95% B; 30 min: 50% B | 65% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 280 nm | UV at 280 nm |
Note: These are suggested starting points. The actual percentages of Mobile Phase B will need to be optimized based on your specific column and system.
Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile or methanol to obtain a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve the desired concentration range.
-
Sample Preparation: If your sample is in a complex matrix, a sample cleanup step like solid-phase extraction (SPE) may be necessary. For simpler matrices, dissolve the sample in a suitable solvent (preferably the initial mobile phase) to an estimated concentration within the calibration range.
-
Filtration: Before injection, filter all standard and sample solutions through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could block the column frit.[8]
Protocol 2: Mobile Phase Preparation
-
Solvent A (Aqueous): Measure 1000 mL of HPLC-grade water into a clean solvent bottle. Using a pipette, add 1.0 mL of formic acid (or other specified acidifier) to achieve a 0.1% concentration.
-
Solvent B (Organic): Pour 1000 mL of HPLC-grade acetonitrile into a separate, clearly labeled solvent bottle. If required by the method, add the same concentration of acidifier as in Solvent A.
-
Degassing: Degas both mobile phases before use by sonicating for 10-15 minutes or using an inline degasser, which is standard on most modern HPLC systems. This prevents air bubbles from interfering with the pump and detector.[3][4]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Key parameters to adjust for HPLC resolution optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. ecommons.roseman.edu [ecommons.roseman.edu]
- 13. mastelf.com [mastelf.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 19. m.youtube.com [m.youtube.com]
- 20. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 21. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Addressing cell toxicity issues with high concentrations of Epicatechin Pentaacetate
Welcome to the technical support center for Epicatechin Pentaacetate (EPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cell toxicity issues, particularly at high concentrations of EPA.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound. Is this expected?
A1: Yes, high concentrations of epicatechin and its derivatives can lead to cytotoxicity. While Epicatechin (the parent compound of EPA) is known for its antioxidant properties at lower concentrations, it can exhibit pro-oxidant effects at higher concentrations, leading to cellular stress and apoptosis (cell death).[1][2][3][4] The acetylated form, EPA, may have altered cell permeability and metabolism, which could influence its cytotoxic potential. It is crucial to determine the optimal concentration range for your specific cell type and experimental conditions.
Q2: What is the likely mechanism of cell death induced by high concentrations of EPA?
A2: At high concentrations, the parent compound, epicatechin, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[1][5] This can lead to oxidative damage to cellular components, including DNA and mitochondria, ultimately activating apoptotic pathways.[1][6] In some cancer cell lines, epicatechin has been observed to induce necrosis at high doses.[7][8]
Q3: What are the recommended starting concentrations for in vitro experiments with EPA?
A3: For the parent compound, epicatechin, effects have been observed in a wide range of concentrations, from low micromolar (µM) for antioxidant effects to several hundred micromolar for cytotoxic effects in cancer cell lines.[9][10] For EPA, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 µM) and extending to higher concentrations (e.g., 500 µM) to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.
Q4: How should I dissolve this compound for my cell culture experiments?
A4: this compound is a phenolic compound.[11] For in vitro studies, it is typically recommended to first dissolve the compound in a small amount of a sterile, cell-culture grade solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[12][13] This stock solution can then be further diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Problem 1: Excessive Cell Death or Low Viability
Possible Cause 1: Concentration of EPA is too high.
-
Solution: Perform a dose-response experiment to determine the cytotoxic concentration range for your specific cell line. A typical approach is to test a range of concentrations (e.g., 1, 10, 50, 100, 250, 500 µM) and assess cell viability after a set incubation period (e.g., 24, 48, or 72 hours).
Possible Cause 2: Pro-oxidant effect of EPA at high concentrations.
-
Solution: Measure the levels of reactive oxygen species (ROS) in your cells treated with different concentrations of EPA. You can use fluorescent probes like DCFDA for general ROS or MitoSOX™ Red for mitochondrial superoxide.[1] If ROS levels are elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells, which can help confirm the mechanism of toxicity.
Possible Cause 3: Induction of Apoptosis or Necrosis.
-
Solution: To determine the mode of cell death, you can perform assays for apoptosis and necrosis. Flow cytometry using Annexin V and Propidium Iodide (PI) staining can distinguish between viable, apoptotic, and necrotic cells.[1][14] DNA fragmentation assays (e.g., TUNEL assay) can also detect a hallmark of apoptosis.[1]
Problem 2: Inconsistent or Unreliable Results
Possible Cause 1: Poor solubility or precipitation of EPA in culture medium.
-
Solution: Ensure that your stock solution of EPA in DMSO is fully dissolved before diluting it in the cell culture medium. When diluting, add the stock solution to the medium and mix immediately and thoroughly. Visually inspect the medium for any signs of precipitation. If solubility is an issue, you may need to adjust the concentration of your stock solution or the final concentration of DMSO (while keeping it at a non-toxic level).
Possible Cause 2: Degradation of EPA in solution.
-
Solution: Prepare fresh dilutions of EPA in your culture medium for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution. Store the powdered compound as recommended by the supplier, typically at -20°C.[11]
Data Presentation
Table 1: IC50 Values of Epicatechin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| MDA-MB-231 | Breast Cancer | 350 | 72 | [15] |
| 4T1 | Murine Breast Cancer | Significant reduction in survival from 50 µM, with the greatest effect at 300 µM | 120 (5 days) | [10] |
| HCT-116 | Colon Cancer | Effective at 150-250 µM (in combination) | Not Specified | [6] |
| PC3 | Prostate Cancer | 6.4 - 31.2 (for 3-O-acyl and alkyl derivatives) | Not Specified | [16] |
| SKOV3 | Ovarian Cancer | 6.4 - 31.2 (for 3-O-acyl and alkyl derivatives) | Not Specified | [16] |
| U373MG | Glioblastoma | 6.4 - 31.2 (for 3-O-acyl and alkyl derivatives) | Not Specified | [16] |
Note: The data above is for the parent compound, Epicatechin. Researchers should determine the specific IC50 value for this compound in their experimental system.
Experimental Protocols
Protocol: Assessing Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.[15]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (EPA)
-
Cell culture medium
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of EPA in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest EPA concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of EPA.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the EPA concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for assessing EPA-induced cytotoxicity.
Caption: Dose-dependent dual role of epicatechin.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. Apoptosis Induced by (−)-Epicatechin in Human Breast Cancer Cells is Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and pro-oxidant mechanisms of (+) catechin in microsomal CYP2E1-dependent oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protective effects of epicatechin against the toxic effects of streptozotocin on rat pancreatic islets: in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epicatechin administration leads to necrotic cell death of rat leukaemia promyelocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (–)-Epicatechin Modulates Mitochondrial Redox in Vascular Cell Models of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound | NOS | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Epicatechin and its in vivo metabolite, 3'-O-methyl epicatechin, protect human fibroblasts from oxidative-stress-induced cell death involving caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer activity of 3-O-acyl and alkyl-(-)-epicatechin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Western Blot Signal After Epicatechin Pentaacetate (EPA) Treatment
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting weak or absent signals in Western blots following cell or tissue treatment with Epicatechin Pentaacetate (EPA). It addresses common technical pitfalls and considers the potential biological effects of the compound.
Is It a Technical Issue or a Biological Effect? A Critical First Step
Before diving into extensive technical troubleshooting, it is crucial to consider that this compound (EPA), a derivative of the bioactive flavanol (-)-epicatechin (B1671481) (EC), is known to modulate various cellular signaling pathways. This modulation can lead to a genuine decrease in the expression or phosphorylation of your target protein. A weak signal may, in fact, be your expected result.
The following flowchart provides a logical path to distinguish between a potential biological effect and a technical failure in your Western blot experiment.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My target protein signal is weak after EPA treatment, but my loading control looks perfect. What does this mean?
A: This scenario strongly suggests that the weak signal is a result of EPA's biological activity rather than a technical error in loading or transfer. (-)-Epicatechin, the active compound, is known to alter the expression and activity of numerous proteins.[1][2][3] It can down-regulate proteins involved in inflammation and muscle atrophy while up-regulating proteins related to muscle growth and glucose metabolism.[4][5][6]
Table 1: Documented Effects of (-)-Epicatechin on Protein Expression and Activity
| Protein/Target | Observed Effect | Potential Impact on Western Blot Signal | Reference(s) |
|---|---|---|---|
| Myostatin, MuRF1, MAFbx | Expression Decreased | Weaker band in treated samples | [3][4][7] |
| NF-κB Signaling | Pathway Inhibited | Weaker signal for downstream targets | [1][5] |
| MAPKs (JNK, ERK, p38) | Phosphorylation Decreased | Weaker signal for phospho-specific antibodies | [5][8] |
| Follistatin, MyoD, Myogenin | Expression Increased | Stronger band in treated samples | [3] |
| AMPK, ACC | Phosphorylation Increased | Stronger signal for phospho-specific antibodies | [6] |
| GLUT4 | Expression Increased | Stronger band in treated samples |[6] |
Recommendation: Consult the literature to see if your protein of interest is a known target of the signaling pathways affected by epicatechin.[1][8] Use a positive control lysate from a cell line known to highly express your target to confirm your antibody and detection system are working correctly.[9][10]
Q2: My loading control signal is also weak or inconsistent across lanes. What should I check?
A: An inconsistent loading control points to a systemic technical problem.[11][12]
-
Inaccurate Protein Quantification: Ensure your lysis buffer components are compatible with your protein assay (e.g., certain detergents can interfere with the BCA assay).[12]
-
Uneven Loading: Carefully pipette equal amounts of protein into each well. Vortex samples gently before loading to prevent settling.[9][12]
-
Inefficient Transfer: After transfer, stain the membrane with Ponceau S to visually confirm that protein has transferred evenly across all lanes.[13][14] This is a critical quality control step.
-
Loading Control Variability: While "housekeeping" proteins are generally stable, some treatments can alter their expression.[15][16] It is good practice to validate that your loading control's expression is unaffected by EPA in your specific experimental model. Consider using a total protein stain for normalization as a more robust alternative.[16]
Q3: I'm studying a phosphorylated protein and my signal is gone after EPA treatment. Are there special considerations?
A: Yes, detecting post-translational modifications (PTMs) like phosphorylation requires specific protocol optimizations.[17] A weak signal could be due to the biological effect of EPA (e.g., inhibiting a kinase) or technical issues that lead to the loss of the phosphate (B84403) group during sample preparation.
-
Use Phosphatase Inhibitors: It is absolutely essential to include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice at all times to preserve the phosphorylation state of your protein.[10][18]
-
Avoid Milk as a Blocking Agent: Milk contains casein, a phosphoprotein, which can cause high background and mask your signal when using phospho-specific antibodies. Use Bovine Serum Albumin (BSA) at 3-5% in TBS-T for blocking instead.
-
Antibody Specificity: Use an antibody pair to assess the PTM state: one antibody specific to the phosphorylated form and another that detects the total protein regardless of phosphorylation status.[17] A loss of the phospho-signal with a stable total protein signal confirms a change in the phosphorylation state.
Q4: I suspect a technical error. What are the most common issues in the Western blot workflow that cause a weak signal?
A: If you have ruled out a biological effect, systematically review your protocol. Many common problems can lead to faint or absent bands.[9][13][19][20][21]
Table 2: Common Technical Causes and Solutions for Poor Western Blot Signal
| Stage | Potential Cause | Recommended Solution | Reference(s) |
|---|---|---|---|
| Sample Preparation | Low abundance of target protein. | Increase the total protein loaded per lane (up to 50-100 µg for low-abundance targets). Consider enriching your target via immunoprecipitation (IP). | [9][14][22] |
| Protein degradation. | Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice or at -80°C. | [10][19] | |
| Inappropriate lysis buffer. | Use a buffer appropriate for the protein's subcellular location (e.g., RIPA buffer for membrane and nuclear proteins). Ensure complete cell lysis, using sonication if necessary. | [9][23][24] | |
| Electrophoresis & Transfer | Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage, especially for high (>150 kDa) or low (<20 kDa) molecular weight proteins. Ensure good contact between the gel and membrane. | [13][14][21][24] |
| Antibody Incubation | Suboptimal antibody concentration. | The manufacturer's recommended dilution is a starting point. Titrate both primary and secondary antibodies to find the optimal concentration for your system. | [9][13][25][26] |
| Inactive primary/secondary antibody. | Check the expiration date and storage conditions. Confirm antibody activity with a dot blot or a positive control. Use a fresh dilution for each experiment. | [9][10][27] | |
| Incorrect secondary antibody. | Ensure the secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary raised in rabbit). | [19][22] | |
| Blocking & Washing | Over-blocking or masking of epitope. | Reduce blocking time to 1 hour. Try a different blocking agent (e.g., BSA instead of milk). | [14][21] |
| Excessive washing. | Reduce the number or duration of wash steps, as this can elute the antibody from the target. | [21][22][27] | |
| Detection | Inactive or depleted substrate (ECL). | Use fresh, properly mixed ECL reagents. Do not prepare in advance. | [22][28] |
| | Insufficient exposure time. | Increase the exposure time. Some low-abundance proteins may require several minutes of exposure. |[21][27][28] |
Key Experimental Protocols
Protocol 1: Cell Lysis for Total and Phosphorylated Proteins
This protocol is designed to efficiently extract proteins while preserving post-translational modifications.
-
Preparation: Prepare fresh Radioimmunoprecipitation Assay (RIPA) Lysis Buffer. Keep all reagents and samples on ice.
-
RIPA Buffer Recipe (10 mL):
-
500 µL of 1M Tris-HCl, pH 7.4
-
300 µL of 5M NaCl
-
100 µL of 0.5M EDTA
-
1 mL of 10% NP-40
-
250 µL of 10% Sodium Deoxycholate
-
100 µL of 10% SDS
-
7.75 mL of ddH₂O
-
-
-
Add Inhibitors: Immediately before use, add protease and phosphatase inhibitor cocktails to the required volume of RIPA buffer according to the manufacturer's instructions.[10][18]
-
Example: Add 100 µL of 100X Protease Inhibitor Cocktail and 100 µL of 100X Phosphatase Inhibitor Cocktail to 10 mL of RIPA buffer.
-
-
Cell Harvest: Aspirate culture medium from the cell culture dish. Wash cells once with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL for a 10 cm dish). Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microfuge tube.
-
Incubation & Sonication: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. For complete lysis and to shear DNA, sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off).[24]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Quantification: Determine protein concentration using a BCA or Bradford assay, ensuring compatibility with your buffer. Store lysate at -80°C.
Protocol 2: General Western Blotting and Immunodetection
-
Sample Preparation: Thaw protein lysates on ice. Mix lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-40 µg of protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder to monitor separation and transfer. Run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Stain and Block:
-
(Optional but Recommended) Briefly stain the membrane with Ponceau S to visualize total protein and confirm even transfer.[13] Take a picture for your records.
-
Wash away the Ponceau S stain with TBS-T.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) with gentle agitation.[13]
-
-
Primary Antibody Incubation: Dilute the primary antibody in fresh blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T at room temperature with agitation.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection:
-
Prepare the chemiluminescent (ECL) substrate immediately before use by mixing the components according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the signal using a digital imager or X-ray film. Start with a short exposure and increase as needed to achieve optimal signal without saturating the bands.[27][28]
-
Signaling Pathways and Visualizations
EPA acts by influencing cellular signaling networks that control protein expression and function. Understanding these pathways can help interpret your results.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Advances in physiological functions and mechanisms of (-)-epicatechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of (-)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restorative potential of (−)-epicatechin in a rat model of Gulf War illness muscle atrophy and fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 19. southernbiotech.com [southernbiotech.com]
- 20. biocompare.com [biocompare.com]
- 21. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 25. blog.addgene.org [blog.addgene.org]
- 26. bosterbio.com [bosterbio.com]
- 27. sinobiological.com [sinobiological.com]
- 28. biossusa.com [biossusa.com]
How to prevent precipitation of Epicatechin Pentaacetate in cell media
Welcome to the Technical Support Center for Epicatechin Pentaacetate (EPA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is an acetylated derivative of Epicatechin, a natural flavonoid found in foods like cocoa and green tea. The addition of five acetate (B1210297) groups increases its lipophilicity, making it significantly hydrophobic. This low water solubility is the primary reason it tends to precipitate when introduced into aqueous cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro studies.[1] It is crucial to use anhydrous, high-purity DMSO to ensure the compound dissolves completely.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[2] Generally, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with an ideal target of ≤ 0.1% to minimize any impact on cell viability and function.[2][3] It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO alone) to assess its effect on your specific cell line.
Q4: Can I store this compound that has been diluted in cell culture media?
It is strongly advised to prepare the final working solution of this compound in cell culture media immediately before use.[1][4] Storing the compound in aqueous solutions, even for a short period, can lead to degradation and precipitation over time.
Q5: My stock solution of this compound in DMSO is frozen. I see precipitate after thawing. What should I do?
Precipitation can occur in frozen stock solutions during a freeze-thaw cycle.[2] To redissolve the compound, gently warm the vial to 37°C and vortex thoroughly before use.[2] To avoid this issue, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[2]
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to diagnose and resolve issues with this compound precipitation during your experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
A visible precipitate or cloudiness forms as soon as the this compound stock solution is added to the cell culture medium.
| Possible Cause | Solution |
| Final concentration is too high | The desired concentration of this compound may exceed its solubility limit in the aqueous medium. Action: Perform a solubility test to determine the maximum achievable concentration without precipitation (see Protocol 1). If possible, lower the final concentration in your experimental design.[1] |
| Rapid solvent exchange | Adding a concentrated DMSO stock directly and quickly into the medium can cause a rapid solvent shift, forcing the hydrophobic compound out of solution.[3] Action: Add the DMSO stock solution very slowly (drop-wise) to the pre-warmed (37°C) culture medium while the medium is being gently vortexed or swirled. This promotes rapid dispersion.[1][3] |
| Incorrect Dilution Method | A large dilution factor from a highly concentrated stock can lead to localized supersaturation and precipitation. Action: Use a serial dilution method. First, create an intermediate dilution of the stock in pure DMSO. Then, add this intermediate stock to the pre-warmed media.[3] |
Issue 2: Delayed Precipitation After Incubation
The solution is initially clear but becomes cloudy or forms a precipitate after a period of incubation at 37°C.
| Possible Cause | Solution |
| Temperature and pH shifts | Changes in temperature and pH (due to the CO2 environment in an incubator) can decrease the compound's solubility over time.[2] Action: Ensure your medium is properly buffered for the CO2 concentration in your incubator. Pre-warming all components to 37°C before mixing can help mitigate temperature-related effects.[2] |
| Interaction with media components | The compound may interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.[2] Action: Test the compound's stability in your specific cell culture medium over the intended duration of your experiment. Reducing the serum concentration, if experimentally feasible, may help. |
Experimental Protocols
Protocol 1: Determining Maximum Solubility in Cell Culture Medium
Objective: To find the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound powder
-
100% Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50-100 mM). Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your compound.
-
Add 100 µL of pre-warmed medium to multiple wells/tubes.
-
Add 1 µL of your highest concentration stock to the first well (this will be a 1:101 dilution with ~1% DMSO). Mix well.
-
Transfer 50 µL from the first well to the second well, mix, and continue this serial dilution across the plate.
-
-
Incubate and Observe: Incubate the plate at 37°C in a cell culture incubator.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate against a light source at several time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum working concentration under these conditions.
Protocol 2: Recommended Method for Preparing Working Solutions
Objective: To prepare a final working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Aliquot into single-use tubes and store at -20°C or -80°C.
-
Pre-warm Medium: Warm your complete cell culture medium to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Final Dilution: While gently vortexing the pre-warmed medium, add the stock solution drop-wise to achieve the desired final concentration. For example, to make a 10 µM solution, add 1 µL of a 10 mM stock to 1 mL of medium (Final DMSO: 0.1%).
-
Final Check: Visually inspect the solution to ensure it is clear.
-
Immediate Use: Add the freshly prepared medium to your cells immediately.
Visual Guides
Experimental Workflow
The following workflow provides a logical sequence of steps to diagnose and solve issues with compound precipitation.
Caption: A step-by-step logical guide for troubleshooting precipitation.
Key Signaling Pathways Modulated by Epicatechin
Epicatechin (the parent compound of EPA) is known to modulate several critical signaling pathways involved in cellular processes like inflammation, oxidative stress response, and cell survival.
References
Optimizing animal dosing regimen for Epicatechin Pentaacetate studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epicatechin Pentaacetate (EPA). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize your animal dosing regimens and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EPA) and why is it used instead of (-)-Epicatechin (B1671481)?
This compound is a synthetic, acetylated derivative of the naturally occurring flavanol (-)-Epicatechin. The addition of five acetate (B1210297) groups increases the molecule's lipophilicity. This modification is intended to protect the core epicatechin structure from rapid metabolism in the gut and liver, potentially increasing its stability and oral bioavailability compared to its parent compound, (-)-Epicatechin.
Q2: What is the recommended starting dose for EPA in rodent studies?
While the optimal dose depends on the specific research question and animal model, a review of studies using the parent compound, (-)-Epicatechin, can provide a strong starting point. Doses for (-)-Epicatechin in mice have ranged from 1 mg/kg administered twice daily to as high as 150 mg/kg per day in drinking water.[1][2][3] For example, a dose of 1.0 mg/kg twice daily was effective in maintaining endurance training adaptations in mice.[1][4] Another study used ~150 mg/kg body weight in drinking water to improve survival in aged mice.[2] Given that EPA has a higher molecular weight (500.5 g/mol ) than (-)-Epicatechin (290.27 g/mol ), dose adjustments may be necessary to achieve equivalent molar concentrations of the active compound.[5][6] A pilot study in mice demonstrated that (+)-Epicatechin improved metabolic endpoints at doses as low as 0.01 mg/kg/day.[7][8] Researchers should start with a dose-response study to determine the optimal concentration for their specific model and endpoints.
Q3: How does the bioavailability of EPA compare to (-)-Epicatechin?
Acetylation is a common strategy to enhance the bioavailability of phenolic compounds. While direct comparative pharmacokinetic data for EPA is limited in publicly available literature, the principle behind its design is to improve upon (-)-Epicatechin. (-)-Epicatechin itself is absorbed in the small intestine and undergoes extensive metabolism, with peak plasma concentrations of its metabolites occurring about 1 hour after ingestion.[9] The bioavailability of (-)-Epicatechin is influenced by the food matrix and dose.[10] Studies in rats show that (-)-Epicatechin is more bioavailable than its stereoisomer (+)-Catechin.[11][12] The expectation is that EPA's acetate groups are cleaved by esterase enzymes in the body, releasing epicatechin over time, which may lead to more sustained plasma levels.
Q4: What is a suitable vehicle for oral administration of EPA?
Due to its increased lipophilicity, EPA may not be readily soluble in water. Common vehicles for lipophilic compounds in animal studies include:
-
Corn Oil: A widely used, generally non-toxic vehicle.
-
Aqueous solutions with co-solvents: A mixture such as Dimethyl sulfoxide (B87167) (DMSO) combined with polyethylene (B3416737) glycol (PEG300/PEG400), Tween 80, and saline or PBS can be effective for solubilizing difficult compounds for in vivo use.[13]
-
Suspensions: If a true solution cannot be achieved, EPA can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
It is critical to test the solubility and stability of EPA in the chosen vehicle before beginning animal studies. A vehicle-only control group is mandatory in all experiments.
Q5: How frequently should EPA be administered?
Dosing frequency depends on the pharmacokinetic profile of the released epicatechin. After oral administration, (-)-Epicatechin metabolites have a reported half-life of 1.2 to 4.9 hours in humans, which increases with the dose.[7][8] In many rodent studies, twice-daily (b.i.d.) oral gavage has been used for (-)-Epicatechin to maintain more consistent plasma levels.[1] When using EPA, a once-daily (q.d.) administration might be sufficient if it demonstrates a slow-release profile. Pharmacokinetic studies are recommended to determine the Cmax, Tmax, and half-life in your specific animal model to establish the optimal dosing interval.
Troubleshooting Guide
This guide addresses common issues encountered during EPA animal studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent plasma levels of epicatechin metabolites | 1. Poor Solubility/Stability: EPA may be crashing out of the vehicle solution or degrading before administration.[14]2. Improper Gavage Technique: Incorrect oral gavage can lead to dosing errors or administration into the lungs.3. Rapid Metabolism: The compound may be metabolized and cleared faster than anticipated in the specific animal strain. | 1. Vehicle Optimization: Test EPA solubility in different vehicles. Prepare fresh dosing solutions daily. Protect from light if compound is light-sensitive.2. Technique Refinement: Ensure all personnel are properly trained and proficient in oral gavage. Confirm correct placement of the gavage needle.3. Pharmacokinetic Study: Conduct a pilot PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile and adjust the dosing regimen accordingly. |
| Unexpected Animal Toxicity or Adverse Events | 1. Vehicle Toxicity: The solvent (e.g., high concentration of DMSO) may be causing adverse effects.2. Compound Toxicity: The dose of EPA may be too high.3. Gavage-Related Injury: Physical injury from the gavage procedure can cause distress or mortality. | 1. Vehicle Control: Ensure the vehicle-only control group shows no adverse effects. Reduce the concentration of co-solvents if necessary.2. Dose De-escalation: Reduce the dose. Perform a dose-escalation study to find the maximum tolerated dose (MTD).3. Review Procedures: Re-evaluate gavage technique, needle size, and animal handling procedures to minimize stress and risk of injury. |
| No Observable Phenotypic Effect | 1. Insufficient Dose: The administered dose may be too low to reach therapeutic concentrations in the target tissue.2. Low Bioavailability: The compound may not be absorbed efficiently despite the acetate modifications.3. Target Engagement: The underlying biological hypothesis may be incorrect, or the chosen endpoint is not sensitive to the compound's mechanism of action. | 1. Dose-Response Study: Perform a study with multiple dose levels to identify an effective dose.2. Measure Metabolite Levels: Confirm the presence of epicatechin metabolites in plasma and, if possible, in the target tissue to verify absorption.3. Mechanism of Action (MoA) Confirmation: Analyze biomarkers related to epicatechin's known signaling pathways (e.g., eNOS, Myostatin/Follistatin) to confirm target engagement.[15][16][17] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of EPA Dosing Solution (Suspension Method)
-
Calculate Required Mass: Determine the total mass of EPA needed based on the dose (e.g., 50 mg/kg), number of animals, and study duration.
-
Prepare Vehicle: Prepare a sterile solution of 0.5% (w/v) carboxymethylcellulose (CMC) in purified water.
-
Weigh EPA: Accurately weigh the calculated amount of EPA powder. For maximum recovery, centrifuge the vial before opening.[5]
-
Create Slurry: In a sterile mortar, add a small amount of the CMC vehicle to the EPA powder and triturate with a pestle to create a smooth, uniform paste. This prevents clumping.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while mixing continuously. Transfer the suspension to a sterile, light-protected container.
-
Ensure Homogeneity: Stir the suspension continuously with a magnetic stirrer before and during dose administration to ensure each animal receives a uniform dose.
-
Storage: Prepare the suspension fresh daily. Store any stock powder at -20°C under an inert atmosphere.[5]
Diagram 1: General Workflow for an EPA Animal Study
Caption: Workflow for an in vivo this compound study.
Diagram 2: Troubleshooting Low Bioavailability
Caption: Decision tree for troubleshooting low bioavailability.
Diagram 3: Simplified (-)-Epicatechin Signaling Pathways
(-)-Epicatechin, the active metabolite of EPA, is known to modulate several key signaling pathways. Two prominent examples are the stimulation of endothelial Nitric Oxide Synthase (eNOS) for vasodilation and the inhibition of Myostatin for muscle growth.[15][16][18]
Caption: Key signaling pathways influenced by (-)-Epicatechin.
References
- 1. (−)-Epicatechin maintains endurance training adaptation in mice after 14 days of detraining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary epicatechin improves survival and delays skeletal muscle degeneration in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Epicatechin Promotes Survival of Obese Diabetic Mice and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Epicatechin maintains endurance training adaptation in mice after 14 days of detraining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. This compound | C25H24O11 | CID 5317058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption, metabolism, distribution and excretion of (-)-epicatechin: A review of recent findings [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability of epicatechin and effects on nitric oxide metabolites of an apple flavanol-rich extract supplemented beverage compared to a whole apple puree: a randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo comparison of the bioavailability of (+)-catechin, (-)-epicatechin and their mixture in orally administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 13. This compound | NOS | TargetMol [targetmol.com]
- 14. Stability of the flavan-3-ols epicatechin and catechin and related dimeric procyanidins derived from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. predatornutrition.com [predatornutrition.com]
- 16. What is Epicatechin? | A Deep Dive Into The Latest Reserach [time4nutrition.co.uk]
- 17. mdpi.com [mdpi.com]
- 18. transparentlabs.com [transparentlabs.com]
Technical Support Center: Refining Experimental Protocols for Reproducible Epicatechin Pentaacetate Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with Epicatechin Pentaacetate.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound instead of epicatechin in experiments?
A1: this compound is a prodrug of epicatechin. The five acetate (B1210297) groups increase its lipophilicity, which can enhance its bioavailability and cellular uptake compared to the more polar epicatechin. Inside the cells, ubiquitous intracellular esterases are expected to hydrolyze the acetate groups, releasing the active epicatechin.[1][2][3] This approach can lead to higher intracellular concentrations of the active compound.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[4] For cell culture experiments, this stock solution should then be diluted in the culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in an organic solvent can be stored at -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles.
Q4: How can I confirm that this compound is being hydrolyzed to epicatechin in my cell-based assay?
A4: You can monitor the conversion of this compound to epicatechin using High-Performance Liquid Chromatography (HPLC).[5][6][7][8][9] This would involve collecting cell lysates or culture medium at different time points after treatment and analyzing the concentrations of both the parent compound and the hydrolyzed product.
Q5: What are the key signaling pathways modulated by the active form, epicatechin?
A5: Epicatechin has been shown to modulate several important signaling pathways, including:
-
NF-κB Signaling: Epicatechin can inhibit the activation of NF-κB, a key regulator of inflammation.[10]
-
MAPK/Erk Pathway: It can influence the MAP kinase pathway, which is involved in cell proliferation and survival.[10]
-
CaMKII Signaling: In certain cell types, epicatechin can modulate the Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway, which is involved in processes like insulin (B600854) secretion.[11]
-
Nrf2/ARE Pathway: Epicatechin can activate the Nrf2 pathway, a primary regulator of the endogenous antioxidant response.
Troubleshooting Guides
Problem 1: Low or Inconsistent Biological Activity
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis to Epicatechin | Confirm the esterase activity in your cell line. You can perform an intracellular esterase activity assay.[1][2][12][13][14] If esterase activity is low, consider pre-incubating this compound with a purified esterase or using a different cell line with higher esterase activity. |
| Degradation of the Compound | Flavonoids can be unstable in solution. Prepare fresh dilutions from a frozen stock for each experiment. Protect solutions from light and minimize exposure to high temperatures. |
| Low Cellular Uptake | While acetylation is intended to improve uptake, issues may still arise. Consider using a different delivery vehicle, such as encapsulation in nanoparticles, to enhance cellular delivery.[15] |
| Incorrect Dosing | Perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint. Concentrations of the active form, epicatechin, are often effective in the micromolar range.[10][11] |
Problem 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Variability in Stock Solution | Ensure the stock solution is homogenous before making dilutions. Always use a freshly prepared dilution for each experiment. |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is identical across all treatment groups, including the vehicle control. |
| Assay Variability | Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM, 50 µM).
-
Ensure the final DMSO concentration does not exceed 0.1% (v/v).
-
Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
Protocol 2: HPLC Analysis of this compound and Epicatechin
This protocol is adapted from established methods for epicatechin analysis and should be optimized for your specific instrument and samples.[5][6][7][8][9]
-
Sample Preparation:
-
Cell Lysate: After treatment, wash cells with ice-cold PBS, and lyse them using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Culture Medium: Collect the culture medium and centrifuge to remove any cells or debris.
-
For both lysate and medium, perform a protein precipitation step by adding an equal volume of ice-cold acetonitrile, vortexing, and centrifuging at high speed. Collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% phosphoric acid) and mobile phase B (acetonitrile).
-
Example Gradient: 0-30 min, 10% to 40% B; 30-35 min, 40% to 90% B; 35-40 min, 90% B; 40-45 min, 90% to 10% B; 45-50 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare standard curves for both this compound and epicatechin using purified standards.
-
Calculate the concentration of each compound in the samples by comparing their peak areas to the respective standard curves.
-
Data Presentation
Table 1: HPLC Method Parameters for Analysis of Epicatechin and its Pentaacetate Derivative
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reversed-Phase |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Linearity Range (Epicatechin) | 0.1 - 100 µg/mL |
| LOD (Epicatechin) | ~0.015 µg/mL |
| LOQ (Epicatechin) | ~0.045 µg/mL |
Note: Linearity, LOD, and LOQ for this compound should be determined empirically.
Table 2: Example Quantitative Data from an Insulin Secretion Assay in INS-1 Cells
| Treatment | Glucose (mM) | Insulin Secretion (ng/mg protein) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | 16.7 | 15.2 ± 1.8 | 1.0 |
| Epicatechin (10 µM) | 16.7 | 22.8 ± 2.1 | 1.5 |
| This compound (10 µM) | 16.7 | 25.1 ± 2.5 | 1.65 |
This is hypothetical data for illustrative purposes. Actual results may vary.
Mandatory Visualizations
Caption: Experimental workflow for cell-based assays using this compound.
Caption: Key signaling pathways modulated by the active form of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NOS | TargetMol [targetmol.com]
- 5. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. Separation and Detection of Catechins and Epicatechins in Shanxi Aged Vinegar Using Solid-Phase Extraction and Hydrophobic Deep Eutectic Solvents Combined with HPLC | MDPI [mdpi.com]
- 10. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epicatechin potentiation of glucose-stimulated insulin secretion in INS-1 cells is not dependent on its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Esterase Autodisplay: Enzyme Engineering and Whole-Cell Activity Determination in Microplates with pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Epicatechin Pentaacetate Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. Epicatechin Pentaacetate, a derivative of the flavonoid epicatechin, requires robust analytical methods for its characterization and quantification in various matrices. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound. The principles and methodologies described are based on studies of the parent compound, epicatechin, and are broadly applicable to its acetylated form.
Data Presentation: A Comparative Analysis of Analytical Performance
The choice of an analytical method hinges on a balance of sensitivity, selectivity, cost, and throughput. While direct comparative data for this compound is limited, the following table summarizes the typical performance characteristics for the closely related and extensively studied compound, epicatechin, using HPLC-UV and LC-MS. These parameters provide a strong indication of the expected performance for this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (r²) | >0.99[1][2] | >0.99 (Expected) |
| Accuracy (% Recovery) | 99.32% - 100.26%[1][2] | High (Expected) |
| Precision (% RSD) | < 2%[3] | < 15%[3] |
| Limit of Detection (LOD) | 0.012 - 28.61 µg/mL[1][2] | ~1 ng/mL[4] |
| Limit of Quantitation (LOQ) | 0.036 - 86.77 µg/mL[1][2] | < 5 nM[3] |
| Specificity | Moderate to High | Very High[3] |
| Cost | Moderate[3] | High[3] |
| Throughput | Moderate[3] | High[3] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, highlighting the key stages from sample preparation to data comparison.
Cross-validation workflow for HPLC and LC-MS methods.
This second diagram illustrates the interrelationship of key validation parameters, demonstrating how they collectively ensure the reliability of an analytical method.
Interrelation of key analytical method validation parameters.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are representative protocols for HPLC and LC-MS analysis of epicatechin, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a composite based on several validated methods for epicatechin.[1][2][5]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Visible or Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with a small amount of acid (e.g., 0.1% orthophosphoric acid or 0.05% trifluoroacetic acid) to improve peak shape.[1][2]
-
Solvent B: Acetonitrile (B52724).[1]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Maintained at 30°C.[1]
-
Detection: UV detection at 280 nm, which is the characteristic absorbance wavelength for epicatechin and its derivatives.[1]
-
Quantification: A calibration curve is generated by injecting standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is based on methods developed for the analysis of epicatechin and its metabolites in biological matrices.[4][6]
-
Instrumentation: An LC system coupled to a mass spectrometer, such as a single quadrupole or a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source.[4]
-
Column: A C18 column suitable for LC-MS analysis (e.g., 4.6 x 250 mm, 3.5 µm) is often used.[4]
-
Mobile Phase:
-
An isocratic method might use a mixture such as 25% methanol (B129727) in water.[4]
-
A gradient method would typically use water with 0.1% formic acid as Solvent A and acetonitrile with 0.1% formic acid as Solvent B.[6]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ion mode is common for flavonoids.[4]
-
Selected Ion Monitoring (SIM): The instrument is set to monitor the specific mass-to-charge ratio (m/z) of the target analyte (e.g., m/z 289.3 for epicatechin).[4] For this compound, the expected [M-H]⁻ would be significantly higher.
-
Nebulizer and Drying Gas: Nitrogen gas is typically used, with specific pressures and temperatures optimized for the instrument (e.g., nebulizer at 40 psi, drying gas at 12 L/min and 350°C).[4]
-
-
Quantification: Similar to HPLC, quantification is achieved using a calibration curve prepared with standards. For complex matrices, an internal standard is highly recommended.
References
- 1. Determination of Catechin and Epicatechin Content in Chocolates by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. askthescientists.com [askthescientists.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Antioxidant Potential: Epicatechin Pentaacetate vs. Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of Epicatechin Pentaacetate and the well-established antioxidant, ascorbic acid (Vitamin C). The information presented is curated for professionals in research and drug development, offering a detailed look at experimental data, methodologies, and the underlying biochemical pathways.
While direct comparative studies on this compound are limited, this guide focuses on the antioxidant properties of its core active molecule, (-)-epicatechin (B1671481), for which there is a more extensive body of research. It is hypothesized that the pentaacetate derivative may act as a prodrug, releasing epicatechin to exert its antioxidant effects.
Quantitative Comparison of Antioxidant Activity
The following table summarizes key quantitative data from studies evaluating the antioxidant capacity of (-)-epicatechin and ascorbic acid. These values, particularly the IC50 (half-maximal inhibitory concentration), are crucial indicators of antioxidant efficacy, with lower values denoting higher potency.
| Antioxidant Assay | (-)-Epicatechin | Ascorbic Acid | Key Findings & Observations |
| DPPH Radical Scavenging | IC50: ~1.6 µg/mL[1] | IC50: 3.115 µg/mL (at t0)[1] | (-)-Epicatechin demonstrated a higher and more stable antioxidant activity over 14 days compared to ascorbic acid, whose activity decreased over time.[1] |
| Protection against Oxidative Stress-Induced Enzyme Inhibition | Significant (p < 0.001) dose-dependent protective effect[2] | Significant (p < 0.001) protective effect, comparable to (-)-epicatechin[2] | Both compounds effectively protected Na+/K+-ATPase and Ca2+-ATPase activity from inhibition by tert-butyl hydroperoxide-induced oxidative stress in erythrocytes from hypertensive patients.[2] |
| Amelioration of Protein Carbonyl Content | Significant (p < 0.001) dose-dependent decrease[3] | Significant effect, but less potent than (-)-epicatechin[3] | In erythrocytes from hypertensive patients, (-)-epicatechin showed a more pronounced effect in reducing protein carbonyl content, a marker of protein oxidation, compared to ascorbic acid.[3] |
| Inhibition of ROS Production | Dose-dependent inhibition of ROS in LPS-treated macrophages[4] | Dose-dependent inhibition of ROS in LPS-treated macrophages[4] | Both compounds demonstrated the ability to suppress the production of reactive oxygen species (ROS) in a dose-dependent manner.[4] |
Signaling Pathways in Antioxidant Action
The antioxidant effects of both epicatechin and ascorbic acid are not limited to direct radical scavenging. They also involve the modulation of complex intracellular signaling pathways that regulate the cellular antioxidant response.
Epicatechin:
(-)-Epicatechin exerts its antioxidant effects through multiple pathways. It can directly neutralize reactive oxygen species (ROS) and has been shown to modulate key signaling cascades.[5] One of the primary mechanisms is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[5][6] Under conditions of oxidative stress, epicatechin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including superoxide (B77818) dismutase (SOD) and catalase.[6] Furthermore, epicatechin can inhibit pro-oxidant enzymes like NADPH oxidase and modulate inflammatory pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the MAPK (mitogen-activated protein kinase) pathway.[5][7][8]
References
- 1. (−)-Epicatechin—An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation [mdpi.com]
- 2. Concentration dependent effect of (-)-Epicatechin on Na(+) /K(+) -ATPase and Ca(2+) -ATPase inhibition induced by free radicals in hypertensive patients: comparison with L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Epicatechin in vitro ameliorates erythrocyte protein carbonyl content in hypertensive patients: comparison with L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Epicatechin Pentaacetate: A Comparative Guide Using Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Epicatechin Pentaacetate's (EPA) mechanism of action with other alternatives, supported by experimental data derived from studies utilizing knockout cell lines. We delve into the signaling pathways modulated by EPA and present detailed protocols for key validation experiments.
Core Mechanism of Action: Nrf2 Activation
Epicatechin (EC), the bioactive form of EPA, primarily exerts its cellular protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a pivotal role in cellular defense against oxidative stress.[1][2][3][4]
The proposed mechanism involves EC promoting the translocation of Nrf2 from the cytoplasm to the nucleus.[1][2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase 1 (SOD1).[2][3]
Studies have shown that the neuroprotective effects of epicatechin are significantly diminished in Nrf2 knockout (Nrf2-/-) mice, confirming the critical role of this pathway.[3][4] The activation of Nrf2 by epicatechin is often mediated by upstream signaling cascades, including the Phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and Extracellular signal-regulated kinase (ERK) pathways.[1]
Signaling Pathway Diagram
Caption: this compound's mechanism of action via the Nrf2 signaling pathway.
Comparison with Alternative Nrf2 Activators
Epicatechin is one of several natural compounds known to activate the Nrf2 pathway. This table compares its performance with other well-studied Nrf2 activators, based on available literature.
| Compound | Source | Key Signaling Pathways Involved | Validated in Knockout Models? | Notable Effects |
| Epicatechin | Cocoa, Tea, Berries | PI3K/AKT, ERK[1] | Yes (Nrf2-/- mice)[3][4] | Neuroprotection, cardioprotection, improved muscle regeneration.[3][5][6] |
| Sulforaphane | Cruciferous Vegetables | Keap1 modification | Yes (Nrf2-/- mice) | Potent inducer of phase II enzymes, chemopreventive.[7] |
| Curcumin | Turmeric | PI3K/Akt, Keap1 modification | Yes (Nrf2-/- mice) | Anti-inflammatory, antioxidant, potential in metabolic diseases.[7][8] |
| Resveratrol | Grapes, Berries | Sirt1-dependent Nrf2 activation | Yes (Nrf2-/- mice) | Cardioprotective, anti-aging effects. |
| Quercetin | Onions, Apples, Tea | PI3K/Akt, MAPK | Yes (Nrf2-/- mice) | Anti-inflammatory, antioxidant, hepatoprotective.[9] |
Experimental Protocols for Validating Mechanism of Action
To validate the Nrf2-dependent mechanism of this compound, a combination of wild-type and Nrf2 knockout (KO) cells is essential.
Experimental Workflow Diagram
Caption: Workflow for validating EPA's mechanism of action using knockout cells.
Generation of Nrf2 Knockout Cell Lines (CRISPR-Cas9 Method)
This protocol outlines the general steps for creating an Nrf2 knockout cell line using CRISPR-Cas9 technology.
Materials:
-
Wild-type cells (e.g., HepG2)
-
Lentiviral vectors co-expressing Cas9 and a guide RNA (gRNA) targeting the Nrf2 gene (NFE2L2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Cell culture medium and supplements
-
PCR primers for genomic DNA amplification of the target region
-
DNA sequencing service
-
Antibodies for Western blot validation (anti-Nrf2, anti-loading control)
Procedure:
-
gRNA Design and Cloning: Design and clone two gRNAs targeting a critical exon of the NFE2L2 gene into the lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the wild-type cells with the lentivirus in the presence of polybrene.
-
Selection: After 24-48 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: Isolate single cells from the antibiotic-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Screening and Validation:
-
Genomic DNA Analysis: Expand individual clones and extract genomic DNA. Perform PCR to amplify the targeted region of the Nrf2 gene, followed by DNA sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of Nrf2 protein expression in candidate knockout clones by Western blotting.
-
Nrf2 Nuclear Translocation Assay
This experiment determines if EPA treatment promotes the movement of Nrf2 into the nucleus.
Materials:
-
Wild-type and Nrf2-KO cells
-
This compound (EPA)
-
Nuclear and cytoplasmic extraction kit
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Secondary antibodies
Procedure:
-
Cell Treatment: Seed wild-type and Nrf2-KO cells. Treat with vehicle control or EPA at various concentrations for a specified time (e.g., 1-6 hours).
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions.
-
Western Blot:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Analysis: Quantify the band intensities. An increase in the Nrf2 signal in the nuclear fraction of EPA-treated wild-type cells (and its absence in Nrf2-KO cells) indicates nuclear translocation.
Analysis of Nrf2 Target Gene Expression
This protocol measures the expression of Nrf2 downstream target genes following EPA treatment.
A. Real-Time Quantitative PCR (RT-qPCR)
Materials:
-
Wild-type and Nrf2-KO cells
-
EPA
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for target genes (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat cells as described in the nuclear translocation assay.
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA.
-
RT-qPCR: Perform RT-qPCR using primers for the target and housekeeping genes.
-
Analysis: Calculate the relative mRNA expression of target genes using the ΔΔCt method. A significant increase in target gene expression in EPA-treated wild-type cells, but not in Nrf2-KO cells, validates the Nrf2-dependent mechanism.
B. Western Blot for Target Protein Expression
Materials:
-
As per the Nrf2 nuclear translocation assay, with primary antibodies against HO-1, SOD1, and a loading control (e.g., β-actin).
Procedure:
-
Cell Treatment: Treat cells as described previously.
-
Protein Extraction: Lyse the cells to obtain total protein extracts.
-
Western Blot: Perform Western blotting as described above, probing for HO-1 and SOD1.
-
Analysis: Quantify the protein levels. An increase in HO-1 and SOD1 in EPA-treated wild-type cells, with no corresponding increase in Nrf2-KO cells, confirms the functional outcome of Nrf2 activation.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the effects of epicatechin on the Nrf2 pathway.
| Parameter | Cell/Animal Model | Treatment | Fold Change (vs. Control) | Reference |
| Nrf2 Nuclear Accumulation | Mouse Brain (ICH model) | (-)-Epicatechin | ~1.8-fold increase | [2] |
| SOD1 mRNA Expression | Mouse Brain (ICH model) | (-)-Epicatechin (72h post-ICH) | ~1.7-fold increase | [2] |
| HO-1 Expression | Neuronal Cultures | (-)-Epicatechin (6h) | Significant increase | [3] |
| Nrf2 Translocation | Neuronal Cultures | (-)-Epicatechin (30 min) | Significant increase | [3] |
Other Potential Mechanisms of Action
While Nrf2 activation is a primary mechanism, epicatechin has been shown to modulate other signaling pathways, which may contribute to its overall biological effects. These include:
-
NF-κB and AP-1 Signaling: Epicatechin can modulate the activity of these transcription factors, which are involved in inflammation and cell survival.[1][10]
-
Mitochondrial Biogenesis: Studies suggest that epicatechin can stimulate the formation of new mitochondria, enhancing cellular energy metabolism.[5][11][12][13][14]
-
PI3K/Akt and MAPK/ERK Pathways: As upstream regulators of Nrf2, these pathways are also directly activated by epicatechin and are involved in cell survival and proliferation.[1][6]
Further research using knockout cell lines for key components of these pathways will help to fully elucidate the complete mechanistic profile of this compound.
References
- 1. Epicatechin induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Epicatechin protects hemorrhagic brain via synergistic Nrf2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flavanol (−)-epicatechin prevents stroke damage through the Nrf2/HO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Epicatechin, a Natural Flavonoid Compound, Protects Astrocytes Against Hemoglobin Toxicity via Nrf2 and AP-1 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Epicatechin induces mitochondrial biogenesis and markers of muscle regeneration in adults with Becker muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. (-)-Epicatechin stimulates mitochondrial biogenesis and cell growth in C2C12 myotubes via the G-protein coupled estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (−)-Epicatechin stimulates mitochondrial biogenesis and cell growth in C2C12 myotubes via the G-protein coupled estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Epicatechin Pentaacetate's effects across different laboratories
A comprehensive analysis of the biological effects and experimental protocols related to Epicatechin Pentaacetate, with a focus on its active metabolite, (-)-Epicatechin.
Disclaimer: Direct inter-laboratory reproducibility studies on this compound are not currently available in the public domain. This guide provides a comparative overview based on the extensive research conducted on its parent compound, (-)-Epicatechin. This compound, an acetylated form of epicatechin, is presumed to act as a prodrug, demonstrating increased stability and bioavailability, which is then metabolized to the active (-)-Epicatechin in the body.[1] The biological effects discussed herein are therefore attributed to (-)-Epicatechin.
I. Comparative Analysis of Biological Effects
(-)-Epicatechin has been shown to exert a multitude of biological effects across various physiological systems. The following tables summarize key quantitative data from preclinical and clinical studies, providing a basis for comparison of its efficacy in different experimental contexts.
Table 1: Neuroprotective Effects of (-)-Epicatechin
| Model System | Treatment Details | Key Findings | Reference |
| Rodent Models of Cognitive Impairment | Varied dosages | Significantly improved spatial learning and memory retention. Increased expression/activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and nuclear factor erythroid 2-related factor 2 (Nrf2). Reduced levels of nitric oxide (NO), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). | [2] |
| Mouse Model of Sepsis-Associated Encephalopathy | - | Ameliorated neuroinflammation, regulated mitochondrial function, enhanced synaptic plasticity, and reduced neuronal loss. | [3] |
| Primary Neuronal Cells | - | Protected neurons against mitochondrial toxins and HIV proteins via activation of the Brain-Derived Neurotrophic Factor (BDNF) pathway. | [4] |
Table 2: Effects of (-)-Epicatechin on Skeletal Muscle Growth and Differentiation
| Model System | Treatment Details | Key Findings | Reference |
| Young and Old Mice | 1 mg/kg, twice daily for 2 weeks | Young mice: 15% decrease in myostatin. Old mice: 18% reduction in myostatin and a 30% increase in follistatin. | [5] |
| Sarcopenic Older Adults | 25 mg for one week | Increased muscle strength. | [6] |
| Adults with Becker Muscular Dystrophy | 50 mg, twice daily for 8 weeks | Increased muscle and plasma follistatin; decreased myostatin. Increased markers of skeletal muscle regeneration (myogenin, Myf5, MyoD, MEF2a). | [7] |
| Healthy Male Volunteers | 1 mg/kg for 7 days | ~7% increase in bilateral grip strength and a favorable change in the follistatin-to-myostatin ratio. | [5] |
Table 3: Antioxidant and Anti-inflammatory Effects of (-)-Epicatechin
| Model System | Treatment Details | Key Findings | Reference |
| In vitro assays (DPPH, ABTS, FRAP) | Varied concentrations | Potent free radical scavenging activity. | [8] |
| Rats with Induced Colitis | 10 mg/kg | Reduction in colitis, including less ulceration and tissue disorganization. | [8] |
| Pancreatic Ductal Carcinoma Cells (in vitro and in vivo) | 25 mg/kg (in vivo) | Inhibited growth of Kras-activated pancreatic cancer cells. | [9] |
| Healthy Male Volunteers | 0.5 mg/kg body weight | Acute improvements in vascular function (flow-mediated dilation). | [10] |
II. Experimental Protocols
Standardization of experimental protocols is crucial for ensuring the reproducibility of results. Below are detailed methodologies for key experiments cited in the literature on (-)-Epicatechin.
Western Blot Analysis for Muscle Growth Modulators (Myostatin and Follistatin)
-
Sample Preparation: Skeletal muscle tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the resulting lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-50 µg) are loaded onto a sodium dodecyl sulfate-polyacrylamide gel and separated by electrophoresis. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for myostatin and follistatin. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands is quantified using densitometry software, and the protein levels are normalized to a loading control (e.g., GAPDH).
In Vivo Neuroprotection Assessment in Rodent Models
-
Animal Model: A relevant animal model of neurological disease is chosen (e.g., sepsis-induced encephalopathy, age-related cognitive decline).
-
Treatment Administration: (-)-Epicatechin is administered orally (gavage) or intraperitoneally at a predetermined dose and frequency for a specified duration. A control group receives a vehicle solution.
-
Behavioral Testing: Cognitive function is assessed using standardized behavioral tests such as the Morris water maze (for spatial learning and memory) or the novel object recognition test.
-
Biochemical Analysis: Following the behavioral tests, brain tissue is collected for biochemical analysis. This may include measuring markers of oxidative stress (MDA, NO), antioxidant enzyme activity (SOD, CAT), and inflammatory cytokines (TNF-α, IL-1β) using ELISA or other immunoassays.
In Vitro Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical. The reduction of DPPH is measured spectrophotometrically as a decrease in absorbance at a specific wavelength.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation. The reduction of the radical is measured as a decrease in absorbance.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous complex is measured spectrophotometrically.
III. Signaling Pathways and Experimental Workflows
The biological effects of (-)-Epicatechin are mediated through its interaction with various cellular signaling pathways.
Caption: (-)-Epicatechin's neuroprotective signaling pathway.
Caption: (-)-Epicatechin's modulation of muscle growth.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effects of Epicatechin against Oxidative Stress-Induced Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (−)-Epicatechin Reduces Neuroinflammation, Protects Mitochondria Function, and Prevents Cognitive Impairment in Sepsis-Associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Effects of (−)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Epicatechin appears to be of short-term benefit in Becker's myopathy - Institut de Myologie [institut-myologie.org]
- 8. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Epicatechin Pentaacetate and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a compound is critical for optimizing therapeutic efficacy. This guide provides a detailed head-to-head comparison of Epicatechin Pentaacetate and its isomers, focusing on their biological performance with supporting experimental data and methodologies. While direct comparative studies on the pentaacetate derivatives are limited, this guide synthesizes available information on the parent compounds—notably (-)-epicatechin (B1671481) and (+)-catechin—and the general effects of acetylation on flavonoids to provide a comprehensive overview.
Structural Differences and Isomerism
Epicatechin and catechin (B1668976) are stereoisomers, differing in the spatial orientation of substituents at the C2 and C3 positions of the C-ring. Epicatechin has a cis configuration, while catechin has a trans configuration. Each of these can exist as a pair of enantiomers, (+) and (-). Acetylation of the five hydroxyl groups on these molecules yields their respective pentaacetate derivatives, such as (-)-Epicatechin Pentaacetate and (+)-Catechin Pentaacetate.
Comparative Biological Activity
The biological activities of flavonoids are intrinsically linked to their stereochemistry and the presence of free hydroxyl groups. Acetylation, by masking these hydroxyls, can significantly alter a compound's physicochemical properties, including its solubility, stability, and interaction with biological targets.
Antioxidant Activity
The antioxidant capacity of catechins is largely attributed to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals.
Table 1: Comparison of Antioxidant Activities of Parent Compounds
| Isomer | Antioxidant Mechanism | Relative Radical Scavenging Activity |
| (-)-Epicatechin | Primarily a potent free-radical scavenger, directly neutralizing reactive oxygen species (ROS).[1] | Generally reported to be higher than (+)-catechin.[1] |
| (+)-Catechin | Strong capacity for chelating metal ions, which can catalyze the production of free radicals.[1] | - |
Acetylation of the hydroxyl groups is generally found to diminish the in vitro antioxidant activity of flavonoids, as it removes the primary functional group responsible for radical scavenging. However, acetylated polyphenols have shown potentially higher bioaccessibility, which could translate to altered in vivo effects.[1]
Anti-inflammatory Activity
Both epicatechin and catechin have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Table 2: Comparison of Anti-inflammatory Effects of Parent Compounds
| Isomer | Effect on Pro-inflammatory Cytokines |
| (-)-Epicatechin | Suppresses the production of pro-inflammatory cytokines IL-6 and IL-8, while enhancing the anti-inflammatory cytokine IL-10.[1] |
| (+)-Catechin | Has been shown to have a beneficial effect on pro-inflammatory cytokine expression.[1] |
Acetylation can modulate the anti-inflammatory properties of flavonoids. While masking the hydroxyl groups might reduce some direct interactions, the increased lipophilicity of the acetylated forms could enhance cell membrane permeability, potentially leading to different intracellular concentrations and effects on signaling pathways.
Bioavailability
A crucial factor in the therapeutic potential of any compound is its bioavailability. Studies have shown that the stereochemistry of catechins influences their absorption and metabolism.
Table 3: Bioavailability of Parent Catechin Isomers
| Isomer | Relative Bioavailability | Key Metabolic Pathways |
| (-)-Epicatechin | Generally exhibits greater bioavailability than (+)-catechin.[1][2] | Undergoes extensive metabolism in the intestine and liver, including glucuronidation, sulfation, and methylation.[3] |
| (+)-Catechin | Lower bioavailability compared to (-)-epicatechin.[2] | Also metabolized via conjugation reactions.[2] |
Acetylation has been investigated as a strategy to improve the bioavailability of polyphenols. The increased lipophilicity of acetylated catechins may enhance their absorption across the intestinal wall. However, they would likely be subjected to deacetylation by esterases within the enterocytes or the liver, releasing the parent compound.
Signaling Pathways
The biological effects of epicatechin and its isomers are mediated through their interaction with various intracellular signaling pathways. The NF-κB pathway is a central target for their anti-inflammatory actions.
References
Comparative study of Epicatechin Pentaacetate's stability with other flavonoids
For researchers, scientists, and drug development professionals, the stability of flavonoid compounds is a critical parameter influencing their therapeutic efficacy and shelf-life. This guide provides a comparative analysis of the stability of Epicatechin Pentaacetate against its parent compound, epicatechin, and other common flavonoids like quercetin (B1663063) and luteolin, supported by experimental data from peer-reviewed literature.
The inherent instability of many flavonoids, including susceptibility to oxidation, pH changes, and degradation under light and heat, presents a significant hurdle in their development as therapeutic agents. Chemical modification, such as acetylation, has been shown to be a promising strategy to enhance the stability and bioavailability of these polyphenolic compounds.[1][2] This guide synthesizes available data to illustrate the superior stability profile of this compound.
Enhanced Stability Through Acetylation: A Qualitative Overview
Acetylation, the process of introducing acetyl functional groups, effectively masks the reactive hydroxyl groups on the flavonoid backbone that are prone to oxidation.[1] This modification generally leads to:
-
Increased Lipophilicity: Enhancing membrane permeability and potentially altering metabolic pathways.[1]
-
Improved Thermal and Photostability: Protecting the flavonoid core from degradation by heat and light.[1]
-
Reduced Degradation: Minimizing breakdown in various pH environments.[1]
Studies on various flavonoids have consistently demonstrated that acylation, including acetylation, improves their stability compared to their non-acylated forms.[1] For instance, acylated anthocyanins have shown greater resistance to degradation under various conditions.[1] While direct quantitative stability data for this compound is limited in publicly available literature, the general principles of flavonoid chemistry and data from analogous acetylated compounds strongly support its enhanced stability.
Comparative Stability Data
The following table summarizes indicative stability data for epicatechin and other relevant flavonoids under various stress conditions. It is important to note that the data is compiled from different studies and experimental conditions may vary. This table is intended to provide a comparative perspective rather than a direct head-to-head comparison under a single experimental setup.
| Compound | Stress Condition | Parameter | Result | Reference |
| (-)-Epicatechin (B1671481) | Boiling Water (100°C) | % Degradation | ~65.2% loss in the first 10 minutes; >99.5% degraded within 30 minutes. | [3] |
| (-)-Epicatechin | Aqueous Medium (60°C) | Degradation Products | Epimerized to (-)-catechin (B126292) and oxidized to dimers and a trimer. | [4] |
| (-)-Epicatechin | Alkaline Solution (pH > 8) | Stability | Extremely unstable, degrading almost completely in minutes. | [5] |
| (-)-Epicatechin | Acidic Solution (pH < 4) | Stability | Very stable. | [5] |
| Quercetin | Boiling Water (100°C) | Degradation | Gradual degradation with a half-life of 169.72 minutes. | [6] |
| Catechin & Epicatechin | Thermal Processing (80°C and 100°C) | Half-life (t½) | Addition of trehalose (B1683222) almost doubled the half-life, indicating its protective effect. | [7] |
| Peracetylated EGCG | in vivo (mice) | Half-life (t½) | 441.0 minutes, compared to 200.3 minutes for EGCG. | [8] |
Note: The data for Peracetylated EGCG, a compound structurally related to this compound, suggests a significant increase in in-vivo stability due to acetylation.
Experimental Protocols
A common and reliable method for assessing flavonoid stability is High-Performance Liquid Chromatography (HPLC). A typical stability-indicating HPLC method involves subjecting the flavonoid to forced degradation under various stress conditions and then analyzing the amount of the parent compound remaining over time.
Forced Degradation Study Protocol (General)
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of a flavonoid.
-
Preparation of Stock Solution: A stock solution of the flavonoid (e.g., this compound) is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration.
-
Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at 80°C for a specified time course (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Alkaline Hydrolysis: Treat with 0.1 N NaOH at room temperature for a specified time course.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time course.
-
Thermal Degradation: Heat the solid compound or a solution at a specific temperature (e.g., 100°C) for a specified time course.
-
Photostability: Expose the solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
-
-
Sample Analysis by HPLC:
-
At each time point, a sample is withdrawn, neutralized if necessary, and diluted to an appropriate concentration for HPLC analysis.
-
The samples are analyzed using a validated stability-indicating HPLC method.
-
-
Data Analysis: The percentage of the flavonoid remaining at each time point is calculated based on the peak area from the HPLC chromatogram. The degradation kinetics (e.g., half-life) can then be determined.
Typical HPLC Parameters for Flavonoid Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, often consisting of a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for the specific flavonoid (e.g., around 280 nm for catechins).
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative stability study of flavonoids.
Caption: Workflow for comparative stability testing of flavonoids.
Conclusion
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peracetylation as a means of enhancing in vitro bioactivity and bioavailability of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Epicatechin and Resveratrol in Cardiometabolic and Neuroprotective Models
An Objective Guide for Researchers
Introduction
In the quest for novel therapeutics to combat metabolic and neurodegenerative diseases, naturally occurring polyphenols have garnered significant attention. Among these, (-)-Epicatechin and Resveratrol are two of the most extensively studied compounds, demonstrating promising effects in various preclinical models. This guide provides a comparative overview of their in vivo efficacy, focusing on cardiometabolic and neuroprotective outcomes in animal models. It is important to note that Epicatechin is often administered in its pentaacetate form, which acts as a prodrug, undergoing hydrolysis in vivo to release the active Epicatechin. Therefore, the biological effects discussed herein are attributed to Epicatechin itself. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive and objective comparison, supported by experimental data, to inform future research directions.
Comparative Efficacy in Cardiometabolic Disease Models
Animal models of diet-induced obesity and type 2 diabetes are invaluable tools for evaluating the therapeutic potential of compounds like Epicatechin and Resveratrol. The following tables summarize their effects on key metabolic parameters in high-fat diet (HFD)-fed mice, a widely used model for inducing insulin (B600854) resistance and dyslipidemia.
Table 1: Effects on Body Weight and Glucose Homeostasis in HFD-Fed Mice
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Outcome | Reference |
| Body Weight | C57BL/6J Mice | (-)-Epicatechin | Supplemented in diet | 15 weeks | Significantly reduced body weight gain compared to HFD control. |
| C57BL/6J Mice | Resveratrol | 30 mg/kg/day (oral gavage) | 2 weeks | No significant effect on body weight compared to HFD control. | |
| Fasting Blood Glucose | C57BL/6J Mice | (-)-Epicatechin | Supplemented in diet | 15 weeks | 44% lower than HFD control. |
| C57BL/6J Mice | Resveratrol | 30 mg/kg/day (oral gavage) | 2 weeks | Significantly decreased compared to HFD control. | |
| Glucose Tolerance (GTT) | C57BL/6J Mice | (-)-Epicatechin | Supplemented in diet | 15 weeks | Area under the curve was significantly lower than HFD control. |
| C57BL/6J Mice | Resveratrol | High-dose in diet | Not specified | Significant improvement compared to HFD control. | |
| Insulin Sensitivity (ITT) | C57BL/6J Mice | (-)-Epicatechin | Supplemented in diet | 15 weeks | Area under the curve was 18% lower than HFD control. |
| C57BL/6J Mice | Resveratrol | 30 mg/kg/day (intraperitoneal) | 4 weeks | Significant improvement in insulin sensitivity. |
Table 2: Effects on Lipid Profile in HFD-Fed Mice
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Outcome | Reference |
| Total Cholesterol (TC) | C57BL/6J Mice | (-)-Epicatechin | Not specified | Not specified | Not specified |
| C57BL/6J Mice | Resveratrol | Moderate and high doses in diet | Not specified | Significantly lower than HFD model mice. | |
| Triglycerides (TG) | C57BL/6J Mice | (-)-Epicatechin | Not specified | Not specified | Not specified |
| C57BL/6J Mice | Resveratrol | Moderate and high doses in diet | Not specified | Significantly lower than HFD model mice. | |
| LDL-Cholesterol | Obese diabetic mice | (-)-Epicatechin | 0.25% in diet | 15 weeks | Prevented the increase seen in the diabetic control group. |
| C57BL/6J mice | Resveratrol | Not specified | 8 weeks | Significantly reduced compared to HFD group. |
Comparative Efficacy in Neurodegenerative Disease Models
The streptozotocin (B1681764) (STZ)-induced diabetic rat is a well-established model for studying diabetes-related cognitive impairment, which shares some pathological features with Alzheimer's disease. The following table compares the neuroprotective effects of Epicatechin and Resveratrol in this model.
Table 3: Effects on Cognitive Function in STZ-Induced Diabetic Rats
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Outcome | Reference |
| Learning & Memory (Morris Water Maze) | STZ-induced diabetic rats | Catechin Hydrate (related flavanol) | 10 & 20 mg/kg/day (oral) | 21 days | Prevented memory loss. |
| STZ-induced diabetic rats | Resveratrol | Intraperitoneal injection | 4 weeks | Significantly ameliorated cognitive decline. | |
| Acetylcholinesterase (AChE) Activity | STZ-induced diabetic rats | Resveratrol | 10 & 20 mg/kg/day | 30 days | Prevented the increase in AChE activity in the brain. |
| Apoptosis Markers (Caspase-3, Bax, Bcl-2) | STZ-induced diabetic rats | Resveratrol | Intraperitoneal injection | 4 weeks | Reversed diabetes-induced changes in these apoptosis-related proteins. |
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice, typically 6-8 weeks of age.
-
Diet: A high-fat diet providing 45-60% of calories from fat is administered for a period of 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group receives a standard chow diet.
-
Drug Administration:
-
(-)-Epicatechin: Often supplemented directly into the HFD chow at a specified concentration.
-
Resveratrol: Can be administered via oral gavage, intraperitoneal injection, or supplemented in the diet. Dosages typically range from 20 to 200 mg/kg/day.
-
-
Key Outcome Measures:
-
Body weight and food intake: Monitored regularly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.
-
Blood biochemistry: Plasma levels of glucose, insulin, total cholesterol, triglycerides, LDL-C, and HDL-C are measured.
-
Tissue analysis: Liver, adipose tissue, and muscle are often collected for analysis of signaling pathways (e.g., insulin signaling) and gene expression.
-
Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (typically 45-65 mg/kg), a toxin that destroys pancreatic β-cells, is administered. Diabetes is confirmed by measuring blood glucose levels.
-
Drug Administration:
-
(-)-Epicatechin/Catechin Hydrate: Typically administered daily via oral gavage.
-
Resveratrol: Can be administered via oral gavage or intraperitoneal injection.
-
-
Key Outcome Measures:
-
Cognitive Function: Assessed using behavioral tests such as the Morris Water Maze (spatial learning and memory) or passive avoidance tasks.
-
Biochemical analysis: Brain tissue (hippocampus and cortex) is analyzed for levels of neurotransmitters, markers of oxidative stress, inflammation, and apoptosis.
-
Histopathology: Brain sections are examined for neuronal damage and other pathological changes.
-
Signaling Pathways and Experimental Workflow
The therapeutic effects of Epicatechin and Resveratrol are mediated through the modulation of several key signaling pathways involved in metabolism and cell survival.
Caption: Comparative Signaling Pathways of Epicatechin and Resveratrol.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of these compounds.
Caption: General Experimental Workflow for In Vivo Studies.
Conclusion
Both Epicatechin and Resveratrol demonstrate significant therapeutic potential in animal models of cardiometabolic and neurodegenerative diseases. Epicatechin appears to have a more pronounced effect on mitigating diet-induced weight gain, while both compounds effectively improve glucose homeostasis and lipid profiles. In models of neurodegeneration, both show promise in improving cognitive function and targeting underlying pathological mechanisms such as apoptosis and cholinergic dysfunction.
The choice between these two compounds for further investigation will depend on the specific therapeutic indication and desired mechanistic targets. Head-to-head comparative studies with standardized methodologies are warranted to definitively delineate their respective potencies and therapeutic windows. This guide provides a foundational comparison to aid researchers in designing such future studies.
A Comparative In Vitro Analysis of Epicatechin Pentaacetate and Green Tea Extract
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the biological activities of Epicatechin Pentaacetate and Green Tea Extract, focusing on their antioxidant and anti-inflammatory properties. Due to a lack of direct comparative studies on this compound, this guide will first compare Green Tea Extract with its primary constituent, (-)-epicatechin (B1671481). Subsequently, it will offer an evidence-based perspective on the expected in vitro performance of this compound, drawing upon established principles of flavonoid acetylation.
Introduction to the Compounds
Green Tea Extract (GTE) is a complex mixture derived from the leaves of Camellia sinensis. Its biological activity is primarily attributed to a class of polyphenols known as catechins. The most abundant of these are (-)-epigallocatechin-3-gallate (EGCG), (-)-epigallocatechin (B1671488) (EGC), (-)-epicatechin-3-gallate (ECG), and (-)-epicatechin (EC). GTE is renowned for its potent antioxidant and anti-inflammatory effects.
(-)-Epicatechin (EC) is one of the key bioactive catechins found in green tea, as well as in other foods like cocoa and various fruits. It is a powerful antioxidant and has been shown to modulate several signaling pathways involved in inflammation and cellular health.
This compound is a synthetic derivative of (-)-epicatechin where the five hydroxyl groups have been acetylated. This modification is a common medicinal chemistry strategy to enhance the bioavailability of polyphenols. Acetylation increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Inside the cell, esterase enzymes are expected to hydrolyze the acetyl groups, releasing the parent compound, epicatechin, to exert its biological effects. This prodrug approach could potentially lead to higher intracellular concentrations of epicatechin over time compared to the administration of epicatechin itself.
Quantitative Comparison of In Vitro Activities
The following table summarizes the available quantitative data from in vitro studies, comparing the antioxidant and anti-inflammatory activities of Green Tea Extract and its constituent catechins. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Activity Assay | Test System | Green Tea Extract (GTE) / EGCG | (-)-Epicatechin (EC) | Key Findings & References |
| Antioxidant Activity | ||||
| DPPH Radical Scavenging | Chemical Assay | Higher Activity (Lower IC50) | Lower Activity (Higher IC50) | Green tea extract and its gallated catechins (EGCG, ECG) consistently show stronger radical scavenging activity than non-gallated catechins like epicatechin. This is largely attributed to the greater number of hydroxyl groups.[1][2] |
| ABTS Radical Scavenging | Chemical Assay | Higher Activity (Lower IC50) | Lower Activity (Higher IC50) | Similar to the DPPH assay, GTE and EGCG are more potent ABTS radical scavengers than epicatechin.[1][3] |
| Anti-inflammatory Activity | ||||
| NF-κB Inhibition | Cellular Assay (e.g., in RASFs) | Potent Inhibition | Minimal to No Inhibition | EGCG is a potent inhibitor of the NF-κB pathway, a key regulator of inflammation. In contrast, epicatechin shows little to no direct inhibitory effect on this pathway in some studies.[4][5] |
| COX-2 Expression Inhibition | Cellular Assay (e.g., in RASFs) | Significant Inhibition | No Significant Inhibition | EGCG and EGC effectively inhibit the expression of the pro-inflammatory enzyme COX-2, while epicatechin demonstrates minimal to no effect in the same models.[4][5] |
| Pro-inflammatory Cytokine Production (IL-6, IL-8) | Cellular Assay | Significant Inhibition | No Significant Inhibition | EGCG effectively reduces the production of pro-inflammatory cytokines, a key aspect of its anti-inflammatory action. Epicatechin is less effective in this regard.[4] |
A Note on this compound's Expected In Vitro Performance
While direct experimental data is lacking, the principles of flavonoid acetylation allow for an informed hypothesis on the in vitro performance of this compound:
-
In Chemical-Based Antioxidant Assays (DPPH, ABTS): this compound is expected to show significantly lower activity compared to both green tea extract and epicatechin. This is because the hydroxyl groups, which are crucial for direct radical scavenging, are masked by the acetyl groups.[6]
-
In Cell-Based Assays (Anti-inflammatory, Cellular Antioxidant): The performance of this compound in cellular models is more complex. Its increased lipophilicity may lead to enhanced cellular uptake.[7][8] Once inside the cell, if cellular esterases efficiently cleave the acetyl groups to release epicatechin, it could lead to a higher intracellular concentration of the active compound over time. This might result in a delayed but potentially more sustained or potent biological effect compared to administering epicatechin directly. However, the rate and extent of this intracellular deacetylation are critical factors that would need to be determined experimentally.
Experimental Methodologies
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[9][10]
-
Sample Preparation: The test compounds (this compound, green tea extract, and a positive control like ascorbic acid) are prepared in a series of concentrations.[9]
-
Reaction: A fixed volume of the DPPH solution is added to various concentrations of the test samples. A blank containing only the solvent and DPPH is also prepared.[10]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[9][10]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[10] The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[11][12]
-
Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Sample Preparation: The test compounds are prepared in a range of concentrations.
-
Reaction: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.[11]
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).[11]
-
Measurement: The absorbance is read spectrophotometrically at 734 nm.[11]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
NF-κB Activation Assay (Luciferase Reporter Assay)
This cell-based assay is used to quantify the activation of the NF-κB transcription factor, a key regulator of inflammatory gene expression.
Procedure:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa cells) is cultured. The cells are then transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. Stable cell lines expressing this construct can also be used.[13][14]
-
Cell Seeding: The transfected cells are seeded into a 96-well plate and allowed to adhere.[15]
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, green tea extract) for a specific duration.
-
Stimulation: NF-κB activation is induced by adding a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[16]
-
Cell Lysis: After the stimulation period, the cells are washed and then lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[15][17]
-
Luciferase Assay: The cell lysate is mixed with a luciferase assay reagent containing the substrate luciferin.[14][17]
-
Measurement: The luminescence produced by the reaction is measured using a luminometer. The intensity of the light is proportional to the amount of luciferase produced, which in turn reflects the level of NF-κB activation.[14]
-
Data Normalization: A co-transfected control reporter (like Renilla luciferase) is often used to normalize for transfection efficiency and cell viability.[16]
Signaling Pathways and Experimental Workflow
Caption: General workflow for comparing the in vitro antioxidant and anti-inflammatory activities.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Green Tea Extract (EGCG).
Conclusion
In vitro evidence strongly supports the potent antioxidant and anti-inflammatory activities of Green Tea Extract, which are largely driven by its gallated catechins, especially EGCG. (-)-Epicatechin, while an effective antioxidant, generally demonstrates lower potency in these assays and has a different mechanism of action, particularly with respect to the NF-κB signaling pathway.
This compound, as a prodrug of epicatechin, represents a promising strategy to enhance the cellular delivery of its parent compound. While its direct radical scavenging activity in chemical assays is expected to be low, its potential for increased cellular uptake and subsequent conversion to epicatechin could lead to significant anti-inflammatory and antioxidant effects in cell-based models. Further in vitro studies are essential to directly compare the efficacy of this compound with Green Tea Extract and to elucidate the kinetics of its intracellular metabolism and action. Such research would provide valuable insights for the development of novel therapeutic agents based on flavonoid structures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Molecular insights into the differences in anti-inflammatory activities of green tea catechins on IL-1β signaling in rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bowdish.ca [bowdish.ca]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Validating Gene Expression Changes with qPCR after Epicatechin Pentaacetate Treatment: A Comparative Guide
For researchers in drug discovery and the life sciences, validating the molecular effects of novel compounds is a critical step. Epicatechin Pentaacetate, a derivative of the naturally occurring flavonoid epicatechin, has garnered interest for its potential to modulate various signaling pathways implicated in health and disease. This guide provides a comparative framework for validating gene expression changes induced by this compound using Quantitative Real-Time Polymerase Chain Reaction (qPCR), with a focus on key signaling pathways.
While direct qPCR data for this compound is limited in publicly available literature, we will draw upon the extensive research on its parent compound, (-)-epicatechin (B1671481) (EC), to provide a comprehensive overview. This compound is expected to exhibit similar, if not enhanced, biological activity due to increased bioavailability. This guide will compare the effects of epicatechin on gene expression with two other well-researched polyphenols, Resveratrol and Quercetin, which are known to modulate similar signaling pathways.
Comparison of Gene Expression Modulation by Polyphenols
The following tables summarize the modulatory effects of (-)-epicatechin, Resveratrol, and Quercetin on key genes within the NF-κB, Nrf2, and PI3K/Akt signaling pathways, as validated by qPCR in various studies. It is important to note that the magnitude of gene expression changes can vary depending on the cell type, treatment concentration, and duration.
Table 1: Modulation of the NF-κB Signaling Pathway
| Gene | Compound | Fold Change (mRNA) | Cell Type/Model | Citation |
| NF-κB (p65) | Epigallocatechin gallate (EGCG) | ↓ (Inhibition of activity) | Pancreatic cancer cells | [1][2] |
| TNF-α | Epicatechin | ↓ (Dose-dependent reduction) | Lipopolysaccharide-induced mice | [3] |
| IL-6 | Epicatechin | ↓ (Dose-dependent reduction) | Lipopolysaccharide-induced mice | [3] |
| NF-κB | Resveratrol | ↓ (Inhibition of phosphorylation) | Allergic mouse model | [4][5] |
| TNF-α | Quercetin | ↓ (Dose-dependent reduction) | Human peripheral blood mononuclear cells | [6] |
| NF-κB | Quercetin | ↓ (Inhibition of nuclear translocation) | HepG2 cells | [7] |
Table 2: Modulation of the Nrf2 Signaling Pathway
| Gene | Compound | Fold Change (mRNA) | Cell Type/Model | Citation |
| Nrf2 | Epicatechin | ↑ (Upregulation) | Senescent SH-SY5Y cells | [8] |
| HO-1 | Epicatechin | ↑ (Upregulation) | Senescent SH-SY5Y cells | [8] |
| NQO1 | Quercetin | ↑ (Significant upregulation) | Human bronchial epithelial cells | [9] |
| Nrf2 | Resveratrol | ↑ (Upregulation) | Allergic mouse model | [4][5] |
| Nrf2 | Quercetin | ↑ (Upregulation) | Malignant mesothelioma cells | [10] |
| HO-1 | Quercetin | ↑ (Upregulation) | BV2 microglial cells | [11] |
Table 3: Modulation of the PI3K/Akt Signaling Pathway
| Gene | Compound | Fold Change (mRNA) | Cell Type/Model | Citation |
| PI3K/Akt | Epicatechin | ↑ (Activation) | Mouse heart | [12] |
| PTEN | Epicatechin | ↓ (Downregulation) | Mouse model of myocardial ischemia | [13] |
| Akt | Epicatechin | ↑ (Activation) | HCT-116 and renal tubular carcinoma cells | [14] |
| PI3K/Akt | Ferulic Acid (Phenolic Compound) | ↓ (Inhibition) | Various cancer cell lines | [15] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by these polyphenols and a general workflow for validating gene expression changes using qPCR.
References
- 1. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Resveratrol modulates the Nrf2/NF-κB pathway and inhibits TSLP-mediated atopic march - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. all-imm.com [all-imm.com]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin modulates OTA-induced oxidative stress and redox signalling in HepG2 cells - up regulation of Nrf2 expression and down regulation of NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epicatechin‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoid Quercetin Enhances Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway Activation and Reduces Inflammatory Cytokines in Asthmatic Airway Epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2 Expression and Apoptosis in Quercetin-treated Malignant Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (-)-Epicatechin induces physiological cardiac growth by activation of the PI3K/Akt pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (−)-Epicatechin protects against myocardial ischemia-induced cardiac injury via activation of the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative metabolomics of cells treated with Epicatechin vs. Epicatechin Pentaacetate
A Guide for Researchers, Scientists, and Drug Development Professionals
In the quest to understand the cellular mechanisms of flavonoids, (-)-epicatechin (B1671481) (EC), a prominent bioactive compound found in foods like cocoa and green tea, has been the subject of extensive research.[1] Its potential health benefits are linked to its antioxidant and cell-signaling modulating properties.[2] To enhance its bioavailability and cellular uptake, a common chemical modification is acetylation, leading to the formation of derivatives like (-)-epicatechin pentaacetate (ECP). This guide provides a comparative overview of the anticipated metabolomic consequences of treating cells with EC versus ECP, drawing upon existing data for epicatechin and the established principles of acetylated flavonoid metabolism.
While direct comparative metabolomic studies on EC and ECP are not yet available in published literature, a strong hypothesis can be formulated based on the known properties of these compounds. Acetylation of flavonoids increases their lipophilicity, which generally enhances their ability to cross cellular membranes.[3][4] Once inside the cell, it is anticipated that cellular esterases will hydrolyze the acetyl groups from ECP, releasing the parent compound, epicatechin.[5] This would likely lead to higher intracellular concentrations of epicatechin following ECP treatment compared to direct treatment with epicatechin itself, potentially resulting in more pronounced metabolic effects.
Data Presentation: A Comparative Overview
The following tables summarize the known metabolites of epicatechin and the hypothesized metabolic fate of epicatechin pentaacetate upon cellular uptake.
Table 1: Known and Hypothesized Metabolites of Epicatechin and this compound
| Compound | Known/Hypothesized Metabolites | Metabolic Process | Location |
| Epicatechin (EC) | Epicatechin glucuronides, Epicatechin sulfates, Methylated epicatechin conjugates | Phase II metabolism (glucuronidation, sulfation, methylation) | Intracellular |
| Valerolactone derivatives, Phenylacetic acid derivatives | Gut microbiota-mediated degradation (in vivo) | N/A for in vitro cell models | |
| This compound (ECP) | Epicatechin (deacetylated product) | Deacetylation by cellular esterases | Intracellular |
| Partially deacetylated epicatechin intermediates | Incomplete deacetylation | Intracellular | |
| Downstream metabolites identical to Epicatechin | Phase II metabolism (following deacetylation) | Intracellular |
Table 2: Anticipated Quantitative Differences in Key Metabolic Pathways
| Metabolic Pathway | Effect of Epicatechin | Hypothesized Effect of this compound | Rationale |
| Mitochondrial Respiration | Stimulates mitochondrial biogenesis and respiration[6] | More pronounced stimulation | Higher intracellular concentration of epicatechin. |
| Glycolysis | Modulates glucose uptake and metabolism[7][8] | Greater modulation of glucose metabolism | Enhanced delivery of epicatechin to the cell. |
| Redox Homeostasis | Acts as an antioxidant, modulates ROS levels[6] | More significant impact on cellular redox state | Increased intracellular dose of the antioxidant compound. |
| Nitric Oxide (NO) Signaling | Activates endothelial nitric oxide synthase (eNOS)[9] | Stronger activation of eNOS | Higher availability of the signaling molecule. |
Experimental Protocols
To empirically validate the hypothesized comparative metabolomic effects of EC and ECP, the following experimental methodologies are proposed.
Cell Culture and Treatment
Human cell lines, such as endothelial cells (e.g., HUVECs) or hepatocytes (e.g., HepG2), would be cultured under standard conditions. Cells would then be treated with equimolar concentrations of either (-)-epicatechin or (-)-epicatechin pentaacetate for varying time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) would be run in parallel.
Metabolite Extraction
Following treatment, cells would be washed with ice-cold phosphate-buffered saline (PBS) and metabolites extracted using a cold solvent mixture, typically methanol:acetonitrile:water (2:2:1). The extracts would be centrifuged to pellet cellular debris, and the supernatant collected for analysis.
LC-MS/MS-based Metabolomics
The extracted metabolites would be analyzed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This technique allows for the separation, identification, and quantification of a wide range of small molecules. Both targeted and untargeted metabolomic approaches could be employed. A targeted approach would focus on quantifying known epicatechin metabolites, while an untargeted approach would aim to capture a global snapshot of all detectable metabolic changes.
Cellular Uptake and Deacetylation Assay
To confirm the enhanced uptake and subsequent deacetylation of ECP, cells would be treated with both compounds, and at various time points, intracellular concentrations of both the parent compounds and their metabolites would be measured by LC-MS/MS. The activity of cellular esterases in deacetylating ECP could also be assessed using cell lysates.
Mandatory Visualization
Proposed Metabolic Fate and Action
Caption: Proposed mechanism of cellular uptake and action of Epicatechin vs. This compound.
Experimental Workflow for Comparative Metabolomics
Caption: A typical experimental workflow for comparative metabolomic analysis.
Logical Relationship: Expected Metabolomic Outcomes
Caption: Logical flow of expected metabolomic differences between treatments.
References
- 1. accurateclinic.com [accurateclinic.com]
- 2. (–)-Epicatechin Modulates Mitochondrial Redox in Vascular Cell Models of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective hydrolysis of pentaacetyl catechin and epicatechin by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of (-)-epicatechin and the colonic metabolite 3,4-dihydroxyphenylacetic acid against glucotoxicity-induced insulin signalling blockade and altered glucose uptake and production in renal tubular NRK-52E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. (-)-Epicatechin induced reversal of endothelial cell aging and improved vascular function: underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Epicatechin Pentaacetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Epicatechin Pentaacetate, ensuring compliance and minimizing risk.
Essential Safety and Disposal Information
Adherence to established safety protocols is paramount when handling and disposing of this compound. The following table summarizes key safety and disposal parameters derived from safety data sheets (SDS) and chemical waste management guidelines.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Primary Disposal Methods | - Incineration in a licensed hazardous waste facility.- Disposal in a licensed hazardous waste landfill. |
| Prohibited Disposal | - Do not dispose of with regular laboratory or household trash.- Do not allow to enter sewage systems, drains, or watercourses. |
| Personal Protective Equipment (PPE) | - Wear protective gloves (e.g., nitrile rubber).- Wear safety goggles with side-shields.- Wear a lab coat or other protective clothing. |
| Spill Cleanup | - Use dry clean-up procedures; avoid generating dust.- Collect spilled material in a clean, dry, sealable, and appropriately labeled container for disposal. |
| Container Decontamination | - Decontaminate empty containers thoroughly before recycling or disposal.- Observe all label warnings until the container is cleaned. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the approved method for disposing of this compound waste:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas), and personal protective equipment (PPE).
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination.
-
-
Packaging and Labeling:
-
Place the this compound waste into a designated, leak-proof, and sealable hazardous waste container.
-
Ensure the container is compatible with the chemical.
-
Clearly label the container with "Hazardous Waste" and the specific chemical name: "this compound." Include the date of waste generation.
-
-
Temporary Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated, the date of generation, and the date it was collected for disposal. Follow your institution's specific documentation requirements for hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Personal protective equipment for handling Epicatechin Pentaacetate
Essential Safety and Handling Guide for Epicatechin Pentaacetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), operational handling, and disposal plans.
Hazard Identification
Incompatible Materials: Avoid strong oxidizing agents.[3][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Proper selection and use of PPE are the last line of defense against potential exposure.[4][5]
| Protection Area | Required PPE | Specifications & Rationale |
| Eye/Face Protection | Chemical Safety Goggles or Safety Glasses with Side Shields | Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for procedures with a high risk of splashes.[6] |
| Skin & Body Protection | Nitrile Gloves (or other chemically resistant gloves) | Wear appropriate protective gloves to prevent skin exposure.[2] Check for glove integrity before use. |
| Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential contamination. | |
| Respiratory Protection | Not typically required under normal use with engineering controls. | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure, to minimize dust inhalation.[3] If engineering controls are insufficient or when handling large quantities, a respirator with a particle filter is recommended.[2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for minimizing risk and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation and Inspection:
-
Before handling, ensure that all necessary PPE is available and in good condition.
-
Verify that a chemical fume hood or other ventilated enclosure is operational.
-
Locate the nearest safety shower and eyewash station.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and handling of powdered this compound within a chemical fume hood to control dust.
-
Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Close the container tightly after use.[2]
-
-
Solution Preparation and Use:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
-
Post-Handling Decontamination:
-
Wipe down the work area (fume hood, benchtop) with an appropriate cleaning agent.
-
Remove gloves and lab coat before leaving the laboratory area.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Disposal Plan:
-
Solid Waste: Collect any unused this compound powder and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain or dispose of with household garbage.[1]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.
Emergency First Aid Procedures
In case of accidental exposure, follow these immediate first aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water. If skin irritation occurs, get medical advice/attention.[7]
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
Visualized Workflow: Safe Handling of this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt of the chemical to its final waste disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
